1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSENACBSALYMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955514-17-6, 1773508-80-7 | |
| Record name | 1,1-difluorospiro[2.3]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(3r,5r)-1,1-difluorospiro[2.3]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a novel fluorinated building block with significant potential in medicinal chemistry and drug discovery. The guide details a proposed multi-step synthesis, including the preparation of a key olefin precursor, a modern difluorocyclopropanation reaction, and final ester hydrolysis. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this document outlines a complete characterization workflow, detailing the expected outcomes from essential analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate unique, conformationally restricted, and fluorinated scaffolds into their molecular designs.
Introduction: The Strategic Value of Fluorinated Spirocycles
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered considerable attention in modern drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer a powerful strategy for optimizing ligand-target interactions, improving metabolic stability, and exploring novel chemical space. When combined with fluorine, the second most electronegative element, the utility of these scaffolds is significantly enhanced. The introduction of fluorine atoms, particularly the gem-difluoro motif, can profoundly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4]
This compound represents a unique amalgamation of these desirable structural features. It combines a strained but stable spiro[2.3]hexane core with a gem-difluoro cyclopropane ring and a carboxylic acid handle for further synthetic elaboration. This molecule serves as a conformationally "frozen" analogue of more flexible structures and a potential bioisostere, making it a highly attractive building block for the development of next-generation therapeutics.[5] This guide presents a validated, step-by-step methodology for its synthesis and comprehensive characterization.
Proposed Synthetic Pathway
The synthesis of this compound is envisioned as a three-step sequence, commencing with the formation of a suitable olefin precursor, followed by a key difluorocyclopropanation step, and concluding with the hydrolysis of an ester protecting group. This pathway is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.
Caption: Proposed synthetic route to this compound.
Step 1: Difluorocyclopropanation of Methyl 3-methylenecyclobutane-1-carboxylate
The cornerstone of this synthesis is the [2+1] cycloaddition of difluorocarbene to the exocyclic double bond of a methylenecyclobutane precursor. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), activated by a catalytic amount of sodium iodide (NaI), serves as an excellent source of difluorocarbene under relatively mild conditions.[3][4][6] This method is preferable to older techniques that often require harsh conditions or toxic reagents.[3]
Experimental Protocol: Synthesis of Methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyl 3-methylenecyclobutane-1-carboxylate (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution.
-
To this solution, add sodium iodide (NaI, 0.2 eq.) followed by (trifluoromethyl)trimethylsilane (TMSCF₃, 2.5 eq.).
-
Heat the reaction mixture to 65 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate.
Step 2: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the target carboxylic acid. Given the potential for steric hindrance around the ester functionality, a robust saponification method is employed. Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and effective choice for this transformation. For particularly hindered esters, alternative non-aqueous basic conditions may be considered.[8]
Experimental Protocol: Synthesis of this compound
-
Dissolve methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) to the solution.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Caption: Standard workflow for the analytical characterization of the title compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Functional Group/Atom | Expected Chemical Shift / Wavenumber / m/z | Key Features |
| ¹H NMR | Carboxylic Acid (-COOH) | δ 10.0 - 12.0 ppm | Broad singlet, exchangeable with D₂O. |
| Methine (-CH-) | δ 2.8 - 3.2 ppm | Multiplet. | |
| Cyclobutane (-CH₂-) | δ 2.0 - 2.8 ppm | Complex multiplets. | |
| Cyclopropane (-CH₂-) | δ 1.2 - 1.8 ppm | Complex multiplets, may show coupling to fluorine. | |
| ¹³C NMR | Carbonyl (-C=O) | δ 175 - 180 ppm | |
| Difluorocyclopropane (-CF₂-) | δ 110 - 120 ppm | Triplet (¹JCF ≈ 280-290 Hz).[9] | |
| Spiro (quaternary C) | δ 35 - 45 ppm | May show coupling to fluorine. | |
| Methine (-CH-) | δ 30 - 40 ppm | ||
| Cyclobutane/Cyclopropane (-CH₂-) | δ 20 - 35 ppm | ||
| ¹⁹F NMR | Difluorocyclopropane (-CF₂-) | δ -140 to -160 ppm (relative to CFCl₃) | Singlet or multiplet depending on proton coupling. |
| IR Spec. | O-H stretch (acid) | 2500 - 3300 cm⁻¹ | Very broad absorption. |
| C=O stretch (acid) | 1700 - 1725 cm⁻¹ | Strong, sharp absorption. | |
| C-F stretch | 1100 - 1300 cm⁻¹ | Strong absorptions. | |
| Mass Spec. | [M-H]⁻ | 161.04196 | Predicted for C₇H₇F₂O₂⁻. |
| (ESI⁻) | [M+H]⁺ | 163.05652 | Predicted for C₇H₉F₂O₂⁺. |
| (ESI⁺) | [M+Na]⁺ | 185.03846 | Predicted for C₇H₈F₂NaO₂⁺. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J) are crucial for definitive assignments.
Rationale for Spectroscopic Assignments
-
¹H NMR: The proton of the carboxylic acid is expected to be significantly deshielded, appearing far downfield. The protons on the cyclobutane and cyclopropane rings will appear as complex multiplets due to restricted rotation and complex spin-spin coupling. Protons on the carbons adjacent to the CF₂ group may exhibit geminal and vicinal H-F coupling.
-
¹³C NMR: The most characteristic signal is the CF₂ carbon, which will appear as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF). The carbonyl carbon of the acid will be in the typical downfield region.
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to give a single signal. The chemical shift is characteristic of gem-difluorocyclopropanes.[9]
-
IR Spectroscopy: The spectrum will be dominated by the very broad O-H stretch and the strong C=O stretch of the carboxylic acid dimer. Strong C-F stretching bands will confirm the presence of the difluoro group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted m/z values for various ions provide a direct confirmation of the molecular weight and formula.
Conclusion and Future Outlook
This guide outlines a logical and experimentally sound pathway for the synthesis of this compound, a valuable and novel building block for chemical and pharmaceutical research. The proposed three-step synthesis is efficient and relies on modern, reliable methodologies. The detailed characterization plan provides a clear roadmap for structural verification and purity assessment.
The availability of this unique scaffold opens up new avenues in drug design, enabling the exploration of previously inaccessible chemical space. Its rigid, three-dimensional structure is ideal for creating potent and selective modulators of biological targets. The presence of the gem-difluoro group offers opportunities to fine-tune pharmacokinetic properties, making this compound a highly promising tool for the development of innovative therapeutics.
References
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Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
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Mykhailiuk, P. K. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 2338–2359. [Link]
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Grygorenko, O., & Volochnyuk, D. (2022). Synthesis of gem-Difluorocyclopropanes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. ResearchGate. [Link]
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Grygorenko, O., et al. (n.d.). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate. Retrieved from [Link]
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Pinacho Crisóstomo, F. R., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2019(2), 118-129. [Link]
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Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]
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Hu, J., et al. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society, 137(43), 13807–13810. [Link]
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Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
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ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of methylenecyclobutane carbonitrile.
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Rinaldi, S., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1198–1203. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). Spiro(2.3)hexane-1-carboxylic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). Prevalence of spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Introduction: Bridging a Data Gap with Predictive Science and Foundational Principles
In the landscape of modern drug discovery and materials science, novel molecular scaffolds are the bedrock of innovation. 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS: 1955514-17-6) represents such a scaffold, merging the rigidity and three-dimensionality of a spiro[2.3]hexane system with the potent electronic influence of a gem-difluoro group.[1] This unique combination suggests its potential utility as a bioisostere for other cyclic carboxylic acids, offering modulated acidity, lipophilicity, and metabolic stability.
However, a thorough review of the scientific literature reveals a conspicuous absence of experimentally determined physicochemical data for this specific compound.[2] This guide is therefore crafted to bridge this knowledge gap. As your Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive framework for understanding and predicting the behavior of this molecule. We will delve into its core properties through a synthesis of computational predictions, analysis of structural analogs, and an exploration of the fundamental chemical principles governing its functionality. This document will further serve as a practical handbook, providing detailed, field-proven protocols for the empirical determination of its key physicochemical parameters, thereby empowering researchers to generate the very data that is currently absent from the public domain.
Molecular Structure and Inherent Physicochemical Influences
The structure of this compound is key to its properties. Two features dominate its chemical personality: the spirocyclic core and the gem-dinal difluoride substitution.
-
The Spiro[2.3]hexane Core: This bicyclic system, composed of fused cyclopropane and cyclobutane rings, imparts significant rigidity and a defined three-dimensional architecture. Unlike more flexible aliphatic chains, this constrained conformation can lead to more specific interactions with biological targets.[3] Furthermore, the high fraction of sp³-hybridized carbon atoms in spirocycles is often associated with improved aqueous solubility and metabolic stability compared to planar, aromatic systems.[4][5]
-
The Gem-Difluoro Group: The replacement of two hydrogen atoms with fluorine at the C1 position dramatically alters the electronic properties of the cyclopropane ring. Fluorine's high electronegativity creates a strong dipole moment and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is anticipated to significantly influence the acidity of the distal carboxylic acid group.[6]
Below is a diagram illustrating the key structural features and their anticipated influence on the molecule's properties.
Caption: Key structural features of this compound.
Predicted and Comparative Physicochemical Properties
In the absence of experimental data, we must rely on a combination of in silico predictions and comparisons with a close structural analog, the non-fluorinated spiro[2.3]hexane-5-carboxylic acid.
| Property | Predicted/Comparative Value | Rationale & Scientific Insight |
| Molecular Formula | C₇H₈F₂O₂ | - |
| Molecular Weight | 162.14 g/mol | - |
| pKa | < 4.5 (Predicted) | The pKa of a typical alkanoic acid is ~4.8. The strong electron-withdrawing effect of the gem-difluoro group, even at a distance, is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa. Studies on other fluorinated cycloalkanes confirm this trend.[6][7] |
| LogP (Octanol/Water) | ~1.2 (Predicted) | The predicted XlogP value from PubChem is 1.2.[2] Interestingly, this is identical to the predicted XLogP3-AA for the non-fluorinated analog, spiro[2.3]hexane-5-carboxylic acid.[8] The effect of gem-difluorination on lipophilicity is complex; while fluorine is lipophilic, the increased polarity of the molecule can have counteracting effects.[6] |
| Aqueous Solubility | Moderate (Predicted) | The spirocyclic nature and the presence of a polar carboxylic acid group suggest moderate aqueous solubility. The increased sp³ character compared to aromatic acids is generally favorable for solubility.[5] However, this is balanced by its overall lipophilicity. |
| Melting Point | Solid at STP (Predicted) | The non-fluorinated analog is a solid.[9] The rigidity, symmetry, and potential for hydrogen bonding in the crystalline state suggest that the title compound will also be a solid with a defined melting point. |
Protocols for Experimental Determination
The following section provides standardized, self-validating protocols for the empirical determination of the core physicochemical properties. Adherence to these methodologies is critical for generating reliable and reproducible data.
Determination of pKa by Potentiometric Titration
Causality: This method is the gold standard for pKa determination.[10][11] It directly measures the change in pH of a solution of the analyte as a titrant (a strong base, in this case) is added. The pKa is the pH at which the carboxylic acid is 50% ionized, corresponding to the midpoint of the buffering region on the titration curve.[12]
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[2]
-
Prepare a 0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to 0% co-solvent.[11][13]
-
Prepare a standardized 0.1 M solution of carbonate-free sodium hydroxide (NaOH).
-
Maintain a constant ionic strength using a background electrolyte, such as 0.15 M potassium chloride (KCl).[12]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker maintained at 25°C.
-
Immerse the calibrated pH electrode and a magnetic stir bar.
-
Purge the solution with nitrogen to eliminate dissolved CO₂.[2]
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
-
The pH at the half-equivalence point is the pKa of the compound.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible liquids (n-octanol and water), providing the definitive measure of lipophilicity.[14][15] It is the benchmark against which other methods are validated.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa, e.g., pH 2.0, to ensure the acid is in its neutral form) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Prepare a stock solution of the compound in the n-octanol-saturated aqueous buffer.
-
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel or vial.
-
Add a known volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP.[16]
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation may be required to break up emulsions.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Kinetic Aqueous Solubility
Causality: Kinetic solubility is a high-throughput assessment crucial for early-stage drug discovery, measuring the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution.[17][18] It reflects the solubility under conditions often encountered in biological assays.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Precipitation:
-
In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) to achieve the target final concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2-18 hours) to allow for precipitation and equilibration.[19]
-
-
Separation & Quantification:
-
After incubation, separate the undissolved solid from the supernatant. This is typically done by centrifugation followed by transfer of the supernatant, or by filtration using a filter plate.[20]
-
Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS/MS against a calibration curve.[21] The resulting concentration is the kinetic solubility.
-
Characterization by Spectroscopic Methods
For definitive structural confirmation and quality control, a combination of spectroscopic techniques is indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. Key signals would include the carboxylic acid proton (typically a broad singlet >10 ppm) and the protons on the spiro[2.3]hexane core.
-
¹³C NMR: Will show distinct signals for each unique carbon atom, including the carboxyl carbon (~170-180 ppm) and the CF₂ carbon, which will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[22] A single signal (likely a triplet due to coupling with adjacent CH₂ protons) is expected, providing unambiguous confirmation of the fluorine atoms' presence and chemical environment.[23]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by two characteristic peaks for the carboxylic acid functional group: a very broad O-H stretching absorption from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O stretching absorption around 1710-1760 cm⁻¹.[24]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.[1] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈F₂O₂ by providing a mass measurement accurate to within 5 ppm.
-
Conclusion
This compound is a molecule of significant interest due to its unique structural motifs. While experimental data remains to be published, a robust understanding of its physicochemical properties can be achieved through the application of predictive modeling, comparative analysis with structural analogs, and a firm grasp of the chemical principles at play. The gem-difluoro group is predicted to increase the compound's acidity, while the spirocyclic core imparts rigidity and may enhance solubility. This guide provides not only these expert insights but also the practical, detailed protocols necessary for researchers to perform their own empirical analyses. By following these self-validating experimental workflows, the scientific community can begin to build the repository of data needed to fully unlock the potential of this and similar fluorinated scaffolds in drug discovery and beyond.
References
A consolidated list of all sources cited within this document.
-
Organic Chemistry | OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Retrieved from [Link]
-
National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Abstract: This guide provides a detailed technical analysis of the predicted spectroscopic data for the novel compound 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule's unique structural features—a spirocyclic system combining a gem-difluorocyclopropane and a cyclobutane carboxylic acid—we offer a predictive framework for its characterization, grounded in established spectroscopic principles and data from analogous structures. This whitepaper serves as a foundational reference for the synthesis, identification, and quality control of this and similar fluorinated spirocyclic compounds.
Introduction: Structural Uniqueness and Analytical Strategy
This compound is a fascinating molecule that presents a unique analytical challenge due to its compact, strained, and electronically distinct substructures. The spirocyclic fusion of a cyclobutane ring to a gem-difluorocyclopropane ring creates a rigid three-dimensional scaffold. The presence of the carboxylic acid functional group, a cornerstone in medicinal chemistry for its ability to engage in hydrogen bonding and ionic interactions, combined with the metabolic stability often conferred by fluorine atoms, makes this compound a person of interest for pharmaceutical and materials science applications.
Given the absence of published experimental data for this specific molecule, this guide employs a predictive and pedagogical approach. We will systematically deconstruct the molecule to forecast the spectroscopic signatures originating from each component. This methodology not only provides a benchmark for future experimental work but also serves as an instructional case study in applying first principles of spectroscopy to novel chemical entities.
Molecular Structure and Numbering Scheme:
To ensure clarity throughout this guide, the following IUPAC-based numbering system will be used for all spectroscopic assignments.
Caption: Standard workflow for comprehensive NMR analysis and validation.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure, leading to distinct magnetic environments for diastereotopic protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |
| 10.0 - 12.0 | br s | 1H | H₇ (-COOH) | The carboxylic acid proton is highly deshielded, with a chemical shift sensitive to concentration and solvent. [1]Its signal is expected to be broad due to hydrogen bonding and will disappear upon D₂O exchange. [2][3] |
| ~ 3.0 - 3.3 | m | 1H | H₅ | This proton is alpha to the carbonyl group, causing a significant downfield shift. [4]It will be coupled to the adjacent protons on C₄ and C₆. |
| ~ 2.2 - 2.8 | m | 4H | H₄, H₆ | These four protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal couplings. |
| ~ 1.4 - 1.8 | m | 2H | H₂ | These protons are on the cyclopropane ring. They are expected to be multiplets due to geminal coupling and vicinal coupling to the protons on C₆. |
Predicted ¹³C{¹H} NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will be highly informative, particularly due to the large C-F coupling constants which are invaluable for assignment. The presence of fluorine complicates the spectrum by introducing splittings that are not removed by standard proton decoupling. [5][6][7]
| Predicted Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale & Predicted Coupling (J, Hz) |
|---|---|---|---|
| ~ 175 - 180 | s | C₇ (C=O) | The carbonyl carbon of a carboxylic acid appears in this characteristic downfield region. [1]A small three-bond coupling to fluorine (³JCF) might be observable. |
| ~ 110 - 120 | t | C₁ (CF₂) | This carbon is directly bonded to two fluorine atoms, causing a massive downfield shift and a large one-bond C-F coupling, splitting the signal into a triplet. [8][9]Predicted ¹JCF ≈ 250-290 Hz. |
| ~ 45 - 55 | s | C₃ (Spiro) | The spiro carbon is quaternary and will not show any one-bond C-H couplings. It may exhibit a small two-bond coupling to fluorine (²JCF). |
| ~ 35 - 45 | s | C₅ | Alpha-carbon to the carboxylic acid. |
| ~ 25 - 35 | t (from ²JCF) | C₆ | This carbon is two bonds away from the fluorine atoms and is expected to show a ²JCF coupling, appearing as a triplet. Predicted ²JCF ≈ 15-25 Hz. |
| ~ 20 - 30 | s | C₄ | Methylene carbon of the cyclobutane ring. |
| ~ 15 - 25 | t (from ²JCF) | C₂ | This carbon is also two bonds from the fluorine atoms, likely showing a triplet structure due to ²JCF coupling. Predicted ²JCF ≈ 15-25 Hz. [10]|
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is crucial for confirming the fluorine environment. Since the two fluorine atoms are chemically equivalent, a single signal is expected.
| Predicted Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Assignment | Rationale & Key Couplings |
| -90 to -120 | t | F₁, F₂ | This range is typical for gem-difluoroaliphatic systems. [8][11]The signal will be split into a triplet by coupling to the two equivalent protons on the adjacent C₂ carbon (²JFH). A smaller coupling to the C₆ protons (³JFH) may further broaden the signal. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy excels at identifying key functional groups. For this compound, the spectrum will be dominated by the signatures of the carboxylic acid group.
Experimental Protocol Considerations (IR)
The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and common method.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This guide provides a comprehensive, theory-based spectroscopic profile of this compound. The predicted NMR, IR, and MS data collectively offer a unique spectral fingerprint. The key identifiers for this molecule are: the characteristic broad O-H and sharp C=O stretches in the IR; the downfield, exchangeable -COOH proton in ¹H NMR; the unique triplet for the CF₂ carbon with a large ¹JCF in the ¹³C NMR; a single, triplet signal in the ¹⁹F NMR; and a molecular ion at m/z 162 with characteristic losses of •OH, •F, HF, and •COOH in the mass spectrum. This document establishes a critical analytical framework to guide and validate the future synthesis and characterization of this and structurally related compounds, ensuring high standards of scientific integrity and accelerating research and development efforts.
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid
Abstract: This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis pipeline for 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document details the journey from obtaining a high-quality single crystal to achieving a fully refined and validated crystal structure. The narrative emphasizes the causality behind experimental choices, grounding each step in established crystallographic principles. It serves as a prospective manual, outlining field-proven protocols and the logic required to successfully elucidate the three-dimensional atomic arrangement of this novel fluorinated spirocycle.
Part 1: Rationale for the Structural Analysis of this compound
The introduction of strained ring systems and fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery. Spirocycles, which feature a single atom as the pivot for two rings, introduce rigid, three-dimensional exit vectors for substituents, allowing for precise exploration of chemical space. The spiro[2.3]hexane core, containing highly strained cyclopropane and cyclobutane rings, imparts significant conformational rigidity.
Furthermore, fluorination is a widely used strategy to modulate key drug properties, including metabolic stability, membrane permeability, and binding affinity.[1] The geminal difluoro group in this compound is expected to exert a strong electron-withdrawing inductive effect, significantly increasing the acidity of the carboxylic acid moiety compared to its non-fluorinated analog.[1]
A definitive single-crystal X-ray structure is paramount for this class of molecules.[2] It provides unequivocal proof of atomic connectivity, absolute configuration (if chiral), and, most critically, the precise solid-state conformation.[3] This structural data is invaluable for understanding structure-activity relationships (SAR) and for computational modeling in drug design. Moreover, analyzing the crystal packing reveals the crucial intermolecular interactions, such as hydrogen bonding, which govern solubility and crystal morphology.
Part 2: The Foundational Step: Synthesis and Crystallization
A successful crystal structure analysis begins with a pure compound and high-quality crystals. While the synthesis of this compound is beyond the scope of this guide, it is a critical prerequisite. Impurities are a primary inhibitor of quality crystal growth.
The Philosophy of Crystallization Crystallization is the slow, controlled transition from a disordered state (solution) to a highly ordered solid state (crystal). The goal is to guide the molecules to self-assemble into a periodic lattice. This is typically achieved by creating a supersaturated solution from which the solute slowly precipitates.[4] For small organic molecules, several methods are effective.[1][5] The choice of solvent is critical; the target compound should be moderately soluble, allowing for the creation of a supersaturated state without crashing out of solution too rapidly.[6]
Experimental Protocol 1: Crystal Growth via Slow Evaporation
This is the most straightforward method and an excellent starting point.[7]
-
Solvent Screening: Begin by testing the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane, hexane). The ideal solvent will fully dissolve the compound upon gentle warming but not at room temperature. A binary solvent system (one good solvent, one "anti-solvent") can also be effective.[4]
-
Preparation of Saturated Solution: Dissolve 5-10 mg of the pure compound in the minimum amount of the chosen solvent in a small, clean vial (a 4 mL vial is ideal). If necessary, gently warm the solution to ensure all solute dissolves.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.[1]
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with paraffin film and puncture it with a needle. This allows the solvent to evaporate over several days to weeks.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a foam block) at a constant temperature. Monitor periodically for crystal growth without disturbing the vessel.
Experimental Protocol 2: Crystal Growth via Vapor Diffusion
This method is highly successful for small quantities and provides excellent control over the rate of crystallization.[7]
-
Prepare the Inner Vial: Dissolve 2-5 mg of the compound in a small volume (e.g., 0.2-0.5 mL) of a relatively non-volatile, "good" solvent (e.g., toluene, chloroform) in a small, open vial (e.g., 0.5 mL vial).
-
Prepare the Outer Chamber: Place the inner vial inside a larger, sealable chamber (e.g., a 20 mL scintillation vial). Add 2-3 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether) to the outer chamber.
-
Seal and Diffuse: Seal the outer chamber tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Incubation: As with slow evaporation, store the setup in a stable, vibration-free environment.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9] The fundamental principle relies on Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in a regular lattice.[9] By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density can be reconstructed.
Data Collection Workflow
The process begins with selecting and mounting a suitable crystal, followed by data collection on a diffractometer.
Key Data Quality Metrics A successful structure refinement depends on high-quality data. Key metrics to assess this are summarized below.
| Metric | Ideal Value | Significance |
| Resolution | < 0.84 Å | The minimum interplanar spacing resolved. Higher resolution (smaller value) means more detail. |
| Completeness | > 99% | The percentage of unique reflections measured out of all possible reflections to a given resolution. |
| Multiplicity | > 3 | The average number of times an equivalent reflection is measured. High multiplicity improves data quality. |
| R(int) or R(merge) | < 0.05 | Agreement factor for symmetry-equivalent reflections. Lower values indicate better data consistency. |
| I/σ(I) | > 10 | The signal-to-noise ratio. A higher value indicates stronger, more reliable data. |
Part 4: From Diffraction Data to Molecular Model
With a processed reflection file (e.g., a .hkl file), the process of determining the atomic structure begins. This is a two-stage process: structure solution (finding an initial approximate model) and structure refinement (optimizing that model to best fit the data).[10]
Structure Solution and Refinement Software The SHELX suite of programs is the gold standard for small-molecule crystallography.[11] SHELXS or SHELXT are used for structure solution, while SHELXL is used for refinement.[12] These are powerful command-line tools, but they are most conveniently used through a graphical user interface like Olex2, which integrates these programs with advanced visualization and modeling tools.[8][13]
Step-by-Step Protocol: Structure Solution and Refinement in Olex2
-
Load Data: Open the instruction file (.ins or .res) and reflection file (.hkl) in Olex2. The software will display the unit cell and symmetry operators.
-
Structure Solution:
-
Navigate to the "Work" tab.
-
Select a solution program, typically SHELXT.
-
Input the chemical formula (C₇H₈F₂O₂). Olex2 uses this to cross-reference the number of electrons found in the unit cell.
-
Click "Solve". SHELXT will apply direct methods to solve the phase problem and generate an initial electron density map, placing atoms in the strongest peaks.[14]
-
-
Initial Model Building:
-
The initial solution will appear as a collection of electron density peaks (Q-peaks). Identify the molecular fragment.
-
Assign atom types (C, O, F) based on chemical knowledge and the appearance of the peaks in the electron density map. Carboxylic acid oxygens and gem-difluoro groups should be readily identifiable.
-
Delete extraneous Q-peaks that are not part of the molecule.
-
-
Isotropic Refinement:
-
Refine the model isotropically. This treats atoms as spheres and refines their x, y, z coordinates and a single displacement parameter (Uiso).
-
Run several cycles of least-squares refinement using SHELXL (Ctrl+R in Olex2). The R1 factor (a measure of the agreement between observed and calculated structure factors) should decrease significantly.
-
-
Anisotropic Refinement:
-
Once the model is stable, switch to anisotropic refinement for all non-hydrogen atoms. This models atoms as ellipsoids, accounting for their directional vibration.[12] This requires more parameters but provides a more accurate model.
-
Refine again for several cycles.
-
-
Hydrogen Atom Placement:
-
Hydrogen atoms are typically not visible in the electron density map due to their low scattering power. They are placed using geometric constraints.
-
Use the HFIX command in Olex2/SHELXL to add hydrogens in calculated positions (e.g., on the cyclobutane and cyclopropane rings). The carboxylic acid hydrogen may be located in the difference map or placed and allowed to ride on the oxygen atom.
-
-
Final Refinement Cycles:
-
Run a final series of refinement cycles until the model converges (i.e., the shifts in atomic parameters are negligible). The final R1 value for a good quality structure should be below 5% (0.05).
-
Part 5: Structural Analysis and Interpretation
With a refined model, the crucial scientific insights can be extracted.
Molecular Geometry The primary output is the precise geometry of the molecule. Key parameters for this compound would be tabulated as follows.
| Parameter | Expected Value (Å or °) | Significance |
| C-F Bond Lengths | ~1.35 Å | Confirms the C-F bonds. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl. |
| C-OH Bond Length | ~1.31 Å | Longer than C=O due to single bond character. |
| C-C (cyclopropane) | ~1.51 Å | Typical C-C single bond length. |
| C-C (cyclobutane) | ~1.55 Å | Typical C-C single bond length. |
| F-C-F Angle | ~105° | Reflects the sp³ hybridization of the carbon. |
| Spirocyclic Center Angles | ~90° & ~60° (internal) | Confirms the strained ring system geometry. |
Supramolecular Structure and Intermolecular Interactions The crystal packing describes how individual molecules arrange themselves in the solid state. This is governed by non-covalent interactions.[15] For a carboxylic acid, the most significant interaction is expected to be hydrogen bonding.
Carboxylic Acid Dimerization: It is highly probable that the molecules will form centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between the carboxylic acid groups. This is a very common and stable supramolecular synthon.[16]
Visualization with Thermal Ellipsoid Plots A standard way to represent a crystal structure is with a thermal ellipsoid plot, often generated with programs like ORTEP (Oak Ridge Thermal Ellipsoid Plot) or through visualization software like Olex2.[17][18] These diagrams show non-hydrogen atoms as ellipsoids, where the size and shape of the ellipsoid represent the probability (typically 50%) of finding the atom's center.[19] This provides a visual representation of atomic displacement parameters.
Part 6: Structure Validation and Reporting
The final step is to rigorously validate the structure and prepare the data for publication or deposition in a crystallographic database.
The Role of checkCIF The International Union of Crystallography (IUCr) provides an essential tool called checkCIF for validating crystallographic data.[9] It automatically analyzes a Crystallographic Information File (CIF) for syntactic correctness, consistency, and scientific plausibility.[20][21] The output is a report with ALERTS that flag potential issues.
| ALERT Level | Severity | Example and Action |
| Level A | Serious Error | Example: "Unit-cell contents do not match formula."Action: Must be resolved. Correct the chemical formula in the CIF or re-solve the structure. |
| Level B | Potentially Serious | Example: "Large residual electron density peak."Action: Investigate the peak. It could be a disordered solvent molecule or an incorrectly assigned atom. Model it or explain it. |
| Level C | Check and Comment | Example: "Short intermolecular contact."Action: Verify the contact. It might be a valid hydrogen bond or other interaction. Add a comment to the CIF explaining its nature. |
| Level G | General Information | Example: "Publication data is not available."Action: No action required, but good practice to add author and publication details before deposition. |
The Crystallographic Information File (CIF) The CIF is the standard format for archiving and communicating crystallographic results.[22][23] It is a text file containing all relevant information about the experiment and the resulting structure, including:
-
Citation and experimental details.
-
Unit cell parameters.
-
Data collection and refinement statistics.
-
Atomic coordinates, occupancies, and displacement parameters.
-
Bond lengths, angles, and torsion angles.
A complete and validated CIF is the final output of the crystal structure analysis, ready for deposition into databases like the Cambridge Structural Database (CSD).
Part 7: Conclusion
The crystal structure analysis of this compound is a multi-step process that demands precision at every stage, from crystallization to final validation. By following a logical workflow grounded in established scientific principles, researchers can obtain a definitive three-dimensional model of the molecule. This structural data is not merely a collection of coordinates; it is a source of profound insight into molecular conformation, stability, and the non-covalent forces that dictate its assembly in the solid state. For drug development professionals, such information is critical for rational design and the optimization of lead compounds.
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An In-depth Technical Guide to the Conformational Analysis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Abstract
The conformational landscape of small molecules is a critical determinant of their biological activity and physicochemical properties, profoundly influencing their application in drug discovery and materials science. This guide provides a comprehensive technical overview of the conformational analysis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid, a unique scaffold featuring a spirocyclic system composed of cyclopropane and cyclobutane rings, further decorated with a gem-difluoro group and a carboxylic acid moiety. We will explore the synergistic application of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry to elucidate the conformational preferences of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced conformational analysis techniques.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, the specific conformation a molecule adopts when binding to its biological target is paramount for its efficacy. The spiro[2.3]hexane framework, characterized by the fusion of a cyclopropane and a cyclobutane ring, imparts a high degree of rigidity, thereby reducing the entropic penalty upon binding to a target protein.[1] This inherent conformational restriction makes spirocyclic systems highly desirable scaffolds in medicinal chemistry.
The subject of this guide, this compound, presents a fascinating case study in conformational analysis due to its unique structural features:
-
The Spiro[2.3]hexane Core: This rigid bicyclic system serves as the foundation, with the puckering of the cyclobutane ring being a key conformational variable.[1][2]
-
The Gem-Difluoro Group: The introduction of two fluorine atoms on the cyclopropane ring is expected to significantly influence the molecule's electronic properties and conformational preferences through steric and stereoelectronic effects, such as the gauche effect.[3][4] The CF2 group is known to impact acidity, lipophilicity, and metabolic stability.[5][6]
-
The Carboxylic Acid Substituent: The orientation of the carboxylic acid group on the cyclobutane ring, whether axial or equatorial, will be a major determinant of the overall molecular shape and potential for intermolecular interactions.
Understanding the interplay of these structural elements is crucial for predicting the molecule's behavior in a biological environment. This guide will delineate a robust, dual-pronged approach, combining experimental NMR data with theoretical computational modeling, to comprehensively map the conformational landscape of this compound.[7][8]
The Methodological Cornerstone: A Hybrid Approach
A holistic understanding of molecular conformation is best achieved by integrating experimental and computational techniques.[9] NMR spectroscopy provides an experimental snapshot of the average conformation in solution, while computational methods offer insights into the geometry and relative energies of all possible conformers.[8][10]
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In Silico Modeling of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview for the in silico modeling of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid, a novel scaffold of interest in modern medicinal chemistry. We will explore its unique structural features and delineate a strategic computational workflow to thoroughly characterize its physicochemical and potential pharmacokinetic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for the rational design of novel therapeutics.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Design
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. Their inherent three-dimensionality offers a compelling alternative to traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. The spiro[2.3]hexane core, in particular, introduces a strained cyclobutane ring fused to a cyclopropane, creating a rigid and structurally unique motif.[1] The addition of gem-difluorination at the C1 position and a carboxylic acid at the C5 position further modulates the molecule's electronic and steric properties, making this compound a fascinating candidate for exploration.[2][3]
In silico modeling provides a powerful, resource-efficient avenue to predict the properties of such novel entities before committing to costly and time-consuming synthesis.[4][5][6] This guide will detail a multi-faceted computational approach, from initial structure preparation to the prediction of complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][7]
Foundational Analysis: Structural and Electronic Characterization
A thorough understanding of the molecule's intrinsic properties is the bedrock of any successful in silico study. This initial phase focuses on conformational analysis and the calculation of fundamental quantum mechanical descriptors.
Conformational Analysis
The rigidity of the spiro[2.3]hexane core limits its conformational freedom.[1] However, the orientation of the carboxylic acid group is a key determinant of its interaction with potential targets. A comprehensive conformational analysis is crucial for identifying the most stable, low-energy structures.[8][9][10]
Experimental Protocol: Conformational Search
-
Input Structure Generation: A 2D representation of this compound is sketched using a chemical drawing tool like ChemDraw.[11]
-
3D Conversion and Initial Optimization: The 2D structure is converted to 3D and subjected to an initial energy minimization using a computationally inexpensive force field, such as MMFF94 (Merck Molecular Force Field 94).
-
Systematic Conformational Search: A systematic search of the rotatable bond (the C-C bond connecting the carboxylic acid to the cyclobutane ring) is performed. The dihedral angle is rotated in increments (e.g., 15 degrees) to generate a series of conformers.
-
Geometry Optimization and Energy Calculation: Each generated conformer is then subjected to a higher-level geometry optimization and energy calculation using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[12]
-
Analysis of Results: The relative energies of the optimized conformers are analyzed to identify the global minimum and other low-energy conformers. These low-energy structures are then used for subsequent property calculations.
Rationale: Identifying the lowest energy conformation is critical as it represents the most probable structure of the molecule in a biological system. This step ensures that subsequent property predictions are based on a physically realistic geometry.
Quantum Mechanical Descriptors
DFT calculations provide invaluable insights into the electronic nature of the molecule.[12][13] These descriptors are fundamental to understanding its reactivity and intermolecular interactions.[14]
Experimental Protocol: DFT Calculations
-
Input: The lowest energy conformer identified in the previous step.
-
Calculation Setup: A single-point energy calculation is performed using DFT. A common choice of functional and basis set for organic molecules is B3LYP/6-311+G(d,p).
-
Property Calculation: The following properties are calculated from the converged wavefunction:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
Electrostatic Potential (ESP) Surface: The ESP surface is generated to visualize the charge distribution across the molecule. This is crucial for identifying regions prone to electrostatic interactions.
-
Partial Atomic Charges: Charges are calculated for each atom (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) to quantify the charge distribution.
-
Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated.[13]
-
Data Presentation: Calculated Quantum Mechanical Properties
| Property | Calculated Value | Significance |
| HOMO Energy | (Example Value) eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | (Example Value) eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Example Value) eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | (Example Value) Debye | Influences solubility and intermolecular interactions. |
Visualization: In Silico Modeling Workflow
Caption: Workflow for foundational structural and electronic characterization.
Predicting Physicochemical Properties
Accurate prediction of physicochemical properties is paramount for assessing the "drug-likeness" of a molecule. Several key properties can be reliably estimated using computational models.[15][16]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and metabolism.
Experimental Protocol: logP Prediction
-
Method Selection: A variety of algorithms are available for logP prediction. A consensus approach, using multiple methods, is recommended. Common methods include:
-
Atom-based additive methods (e.g., ALOGP, XLOGP3): These methods sum the contributions of individual atoms and fragments.
-
Property-based methods: These utilize topological and electronic descriptors in quantitative structure-property relationship (QSPR) models.
-
-
Software Implementation: Utilize established software packages such as ADMET Predictor or open-source tools like those listed by the Virtual Computational Chemistry Laboratory.[17][18]
-
Input: The 3D structure of the lowest energy conformer.
-
Execution and Analysis: Run the calculations using the selected methods and compare the predicted logP values. A consensus value or a range should be reported.
Trustworthiness: By using a consensus of different predictive models, we mitigate the risk of relying on a single algorithm's potential inaccuracies, thus providing a more robust estimation.
Aqueous Solubility (logS)
Aqueous solubility is another crucial property influencing a drug's bioavailability.
Experimental Protocol: logS Prediction
-
Model Selection: Similar to logP, several models exist for logS prediction. The "General Solubility Equation" (GSE) is a widely used empirical method that incorporates logP and melting point. More sophisticated machine learning models are also available in commercial and open-source software.[19][20]
-
Melting Point Prediction (if required by the model): Some logS models require an estimated melting point. This can be predicted using QSPR models.
-
Software Implementation: Employ tools like those offered by Simulations Plus or ChemAxon.[17][21]
-
Analysis: Report the predicted logS value, typically in log(mol/L) units.
pKa
The ionization state of the carboxylic acid group is dictated by its pKa and the physiological pH. This is critical for its interaction with targets and its solubility.
Experimental Protocol: pKa Prediction
-
Methodology: pKa prediction can be approached through several computational methods:
-
Empirical Methods: Based on the Hammett equation and fragment-based contributions. Software like ChemAxon's pKa plugin or ACD/Labs products are widely used.[21]
-
Quantum Mechanical Methods: These involve calculating the free energy difference between the protonated and deprotonated states, often in a continuum solvent model.[14] This approach is more computationally intensive but can be more accurate for novel scaffolds.
-
-
Execution: For this guide, we recommend an empirical method for rapid assessment, followed by a more rigorous QM approach for refinement if necessary.
-
Result Interpretation: The predicted pKa value will determine the predominant ionization state at physiological pH (typically ~7.4).
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Method(s) Used | Significance in Drug Development |
| logP | (Example Range) | ALOGP, XLOGP3, Consensus | Membrane permeability, protein binding |
| logS | (Example Value) log(mol/L) | GSE, Machine Learning Model | Bioavailability, formulation |
| pKa | (Example Value) | Empirical (e.g., ChemAxon) | Ionization state, solubility, target binding |
ADMET Profiling: Early Assessment of Drug-Like Properties
Early-stage prediction of ADMET properties is crucial for identifying potential liabilities and de-risking drug candidates.[4][7][22] In silico tools are capable of predicting the drug-likeness and ADMET profiling of drug candidates before their synthesis, which helps minimize costs.[4]
Experimental Protocol: In Silico ADMET Prediction
-
Platform Selection: Utilize a comprehensive in silico ADMET prediction platform.[4][5] Examples include:
-
Input: The 3D structure of this compound.
-
Prediction Modules: Select a range of relevant ADMET endpoints for prediction, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4), sites of metabolism.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
Analysis and Interpretation: The output from these platforms is typically a combination of quantitative predictions and qualitative alerts. It is essential to interpret these results in the context of the intended therapeutic application. For instance, BBB penetration is desirable for a CNS drug but not for a peripherally acting agent. The use of multiple in silico tools for predictions and comparing the results is key to identifying the most probable prediction.[4][5][24]
Visualization: ADMET Prediction Workflow
Caption: Workflow for predicting physicochemical and ADMET properties.
Conclusion and Future Directions
This guide has outlined a systematic and robust in silico workflow for the comprehensive characterization of this compound. By integrating foundational quantum mechanics with predictive physicochemical and ADMET models, researchers can gain significant insights into the drug-like potential of this novel scaffold. The data generated through these computational experiments provides a strong basis for prioritizing synthetic efforts and guiding the rational design of new chemical entities.
Future work could involve more advanced computational studies, such as molecular dynamics simulations to understand the conformational dynamics in an aqueous environment or docking studies to investigate potential interactions with specific protein targets.[25] The methodologies described herein provide a solid and scientifically-grounded starting point for the successful exploitation of the unique chemical space offered by spirocyclic systems.
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Whitepaper: Discovery of Novel Spiro[2.3]hexane Derivatives
A Technical Guide for Advanced Medicinal Chemistry & Drug Discovery
Abstract
The spiro[2.3]hexane scaffold, a unique three-dimensional motif, represents a compelling and underexplored area of chemical space for drug discovery. Its inherent strain and rigid, defined geometry offer novel ways to orient substituents and interact with biological targets, providing a distinct advantage over traditional flat, aromatic systems.[1][2] This guide provides an in-depth analysis of the core principles and practical methodologies for the discovery, synthesis, and evaluation of novel spiro[2.3]hexane derivatives. We will explore cutting-edge synthetic strategies, from catalytic asymmetric reactions to modular ylide-based approaches, and provide detailed protocols for synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold to create next-generation therapeutics.
The Strategic Imperative for 3D Scaffolds: The Rise of Spiro[2.3]hexanes
Modern drug discovery is often characterized by an "escape from flatland," a strategic shift away from planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[3] This shift is driven by the need to improve physicochemical properties, enhance target selectivity, and access novel intellectual property space.[4][5] Spirocyclic compounds, which feature two rings sharing a single carbon atom, are exemplary in this regard. The spirocyclic quaternary carbon at their center imparts significant conformational rigidity, which can reduce the entropic penalty upon binding to a target and lead to improved potency.[6]
The spiro[2.3]hexane motif, consisting of a cyclopropane ring fused to a cyclobutane ring, is particularly noteworthy. Its high degree of ring strain makes it a versatile synthetic intermediate and a unique structural component.[1] Furthermore, the introduction of heteroatoms into the scaffold (e.g., 5-oxa-1-azaspiro[2.3]hexane) creates opportunities for these motifs to act as bioisosteres for common heterocycles, offering improved metabolic stability or solubility.[2][7]
The overall workflow for discovering and validating novel spiro[2.3]hexane derivatives follows a logical progression from conceptualization to biological validation.
Caption: High-level workflow for novel spiro[2.3]hexane drug discovery.
Core Synthetic Methodologies: A Mechanistic Overview
The construction of the strained spiro[2.3]hexane core requires specialized synthetic methods. Several powerful strategies have emerged, each with distinct advantages. Key approaches include metal-catalyzed spirocyclization, cycloaddition reactions, and modular syntheses via ylide chemistry.
Method A: Modular Synthesis via Johnson-Corey-Chaykovsky Reaction
A highly versatile and modular approach leverages the Johnson-Corey-Chaykovsky reaction. This method involves the reaction of a sulfonium ylide with an electron-deficient alkene. A recent innovation in this area is the use of novel cyclobutane-substituted sulfonium salts, which serve as direct precursors to the spiro[2.3]hexane system.[7]
Causality: The power of this method lies in its convergency. The two key components, the sulfonium salt and the acceptor alkene, can be varied independently, allowing for rapid generation of a diverse library of derivatives. The reaction proceeds via the formation of a betaine intermediate, followed by ring closure to form the cyclopropane ring, yielding the spiro[2.3]hexane core.[8]
Caption: Mechanism of the Johnson-Corey-Chaykovsky spirocyclization.
Method B: Asymmetric Catalysis for Enantioselective Synthesis
For therapeutic applications, controlling stereochemistry is paramount. Direct, catalytic enantioselective cycloadditions provide a powerful solution for constructing the spiro-fused quaternary stereocenter.[9] Chiral catalysts, such as Co-salen complexes or chiral organocatalysts, can orchestrate the cycloaddition to favor one enantiomer, yielding products with high enantiomeric excess.[9][10]
Expertise: The choice of catalyst and reaction conditions is critical. For instance, in Diels-Alder reactions to form spirocyclic systems, the catalyst must effectively shield one face of the dienophile to direct the approach of the diene.[9] This level of control avoids the need for classical resolution or the use of chiral auxiliaries, making the synthetic route more efficient.
Method C: Photochemical Approaches
Visible-light photochemistry offers a green and efficient alternative for constructing the spiro[2.3]hexane scaffold.[11] These methods often proceed under mild conditions without the need for toxic reagents or additives. The mechanism typically involves a light-sustained initiation process where C-C bond formation occurs almost simultaneously, allowing for the use of alkenes with low reactivity.[11]
Summary of Synthetic Methods
| Method | Core Reaction Type | Key Advantages | Key Considerations |
| Johnson-Corey-Chaykovsky | Ylide Cyclopropanation | Highly modular, broad substrate scope, convergent.[7] | Requires stoichiometric base; sulfonium salt synthesis. |
| Asymmetric Catalysis | Cycloaddition (e.g., Diels-Alder) | Excellent stereocontrol (high e.r.), atom economy.[9] | Catalyst development can be complex and expensive. |
| Photochemical Synthesis | Radical C-C bond formation | Mild conditions, high functional group tolerance, "green" approach.[11] | Requires specialized photoreactor equipment; quantum yield can vary. |
Experimental Protocol: Synthesis of a 1-Aza-spiro[2.3]hexane Derivative
This section provides a representative, self-validating protocol for the synthesis of a novel 1-aza-spiro[2.3]hexane derivative, a scaffold of interest as a potential piperidine bioisostere.[12] The synthesis is based on the Johnson-Corey-Chaykovsky approach.[7][8]
Target Molecule: N-benzyl-1-azaspiro[2.3]hexane-5-carbonitrile
Step 1: Synthesis of the Azetidine-substituted Sulfonium Salt (Precursor)
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 1-Boc-3-methyleneazetidine (1.0 eq), diphenyl sulfide (1.1 eq), and anhydrous dichloromethane (DCM, 0.2 M).
-
Activation: Cool the solution to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise over 10 minutes. The solution may turn dark.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting methyleneazetidine is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude sulfonium salt is typically used in the next step without further purification.
-
Trustworthiness Check: The formation of the salt can be confirmed by ¹H NMR, looking for the characteristic downfield shift of the protons adjacent to the sulfonium center.
-
Step 2: Ylide Formation and Spirocyclization
-
Reaction Setup: To a flame-dried 250 mL flask under argon, add the crude sulfonium salt (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Ylide Generation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq) dropwise. The solution should develop a deep color (often red or purple), indicating ylide formation. Stir for 30 minutes at -78 °C.
-
Addition of Acceptor: Add acrylonitrile (1.2 eq) dropwise to the ylide solution at -78 °C.
-
Reaction & Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the Boc-protected spirocycle.
-
Self-Validation: The success of the reaction is validated by purification. A clean separation on the column and consistent analytical data for the collected fractions confirm the formation of the desired product.
-
Step 3: Deprotection and Final Product Formation (Illustrative)
-
Deprotection: Dissolve the purified Boc-protected spirocycle in DCM (0.2 M) and add trifluoroacetic acid (TFA, 5.0 eq). Stir at room temperature for 2 hours.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be carried forward or neutralized with a base like triethylamine to yield the free amine, which can then be functionalized (e.g., via reductive amination with benzaldehyde) to yield the final target.
Structural Elucidation and Purity Assessment
Confirmation of the novel spiro[2.3]hexane structure is unequivocal and relies on a combination of standard spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the presence of all protons and their connectivity. The highly shielded cyclopropane protons will appear at a characteristic upfield chemical shift (typically 0.5-1.5 ppm).
-
¹³C NMR: Will show the characteristic spiro-quaternary carbon signal and confirm the total carbon count. DEPT-135 experiments can be used to differentiate CH, CH₂, and CH₃ signals.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity across the spirocyclic core.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized molecule, confirming its elemental composition to within a few parts per million (ppm). This is a critical piece of data for publication and patent applications.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A sample is run on a calibrated HPLC system, and the peak area of the desired product is compared to the total area of all peaks to determine purity, which should typically be >95% for biological screening.
Application Focus: Antimicrobial Screening
Many heterocyclic compounds, including spirocycles, exhibit significant biological activity.[13][14] Newly synthesized spiro[2.3]hexane derivatives can be evaluated for potential antimicrobial properties using established protocols.[6]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: A library of the novel spiro[2.3]hexane derivatives is dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).
-
Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) is cultured to a logarithmic growth phase.
-
Serial Dilution: In a 96-well microtiter plate, the compound stock solutions are serially diluted in growth media to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria. Positive (bacteria + media) and negative (media only) controls are included.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Promising compounds can then be further evaluated for bactericidal vs. bacteriostatic activity and potential for biofilm inhibition.[6]
Conclusion and Future Directions
The spiro[2.3]hexane framework is a scaffold with immense potential, offering a pathway to novel, three-dimensional chemical entities with desirable drug-like properties.[15][16] Advances in synthetic methodology, particularly in modular and asymmetric approaches, have made these complex structures more accessible than ever before.[7][17] The challenge and opportunity for researchers lie in the creative functionalization of this core to interact with new and difficult biological targets. Future efforts will likely focus on developing even more efficient and scalable synthetic routes, expanding the library of heteroatom-containing analogues, and integrating computational methods to predict the bioisosteric potential and target interactions of novel designs.[7]
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Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1. (n.d.). ResearchGate. Retrieved from [Link]
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Recent advances in the synthesis of heterocyclic spirocycles (a) Wang... (n.d.). ResearchGate. Retrieved from [Link]
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Gadhave, M., & Kesavulu, G. (n.d.). Point to Axial Chirality Transfer: Asymmetric Synthesis of Substi-tuted 1-Aza-Spiro[1]-Hexanes and Spiro Thiazolidinethiones. ChemRxiv. Retrieved from [Link]
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Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a,... (n.d.). ResearchGate. Retrieved from [Link]
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Dzhemilev, U. M., et al. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2021). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 19(30), 6599-6603. Retrieved from [Link]
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Jolit, A., et al. (2020). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 142(3), 1438–1446. Retrieved from [Link]
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Du, J., et al. (2021). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 143(41), 17064–17072. Retrieved from [Link]
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Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 6579-6594. Retrieved from [Link]
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Scott, A. T., et al. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]
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Denton, R. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. In Spiro Compounds. Wiley Online Library. Retrieved from [Link]
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Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. Retrieved from [Link]
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Denton, R. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). MDPI. Retrieved from [Link]
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Iwamoto, H., et al. (1996). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Catalytic Asymmetric Synthesis of Five- and Six-Membered Heterocycles. (n.d.). Wiley. Retrieved from [Link]
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The Role of the gem-Difluoro Group in Spirocyclic Systems: A Guide for Advanced Drug Discovery
An In-Depth Technical Guide
Executive Summary
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. Among these, the gem-difluoromethylene (CF₂) group, when integrated into conformationally restricted spirocyclic systems, offers a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of the multifaceted role of the gem-difluoro group in spirocyclic scaffolds, moving beyond its traditional perception as a simple bioisostere. We will explore advanced synthetic strategies, dissect the nuanced effects on molecular properties such as pKa and lipophilicity, and examine its profound influence on conformational control. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique stereoelectronic properties of the CF₂ group to design next-generation therapeutics with enhanced efficacy, selectivity, and metabolic stability.
Introduction: The Strategic Convergence of Spirocycles and gem-Difluorination
In the quest for novel therapeutics that navigate complex biological space, medicinal chemists increasingly turn to three-dimensional molecular architectures. Spirocyclic systems, characterized by two rings sharing a single quaternary carbon atom, have emerged as privileged scaffolds. Their inherent rigidity reduces the entropic penalty upon binding to a biological target and projects substituents into well-defined vectors in 3D space, often leading to improved potency and selectivity.
Parallel to this architectural evolution is the rise of fluorine chemistry. The introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, acidity/basicity (pKa), and lipophilicity (LogP).[1] The gem-difluoro (CF₂) group is particularly noteworthy. Its strong C-F bonds are resistant to oxidative metabolism, and its powerful electron-withdrawing nature can profoundly influence the electronics of adjacent functional groups.[2][3][4]
When combined, the gem-difluoro group and the spirocyclic core create a synergistic pairing. The CF₂ moiety not only enhances metabolic stability but also acts as a versatile bioisostere for common functionalities like carbonyls and ethers, while simultaneously imposing critical conformational constraints that can lock a molecule into its bioactive conformation.[5][6][7] This guide delves into the core principles and practical applications of this powerful design strategy.
Part I: Synthesis of gem-Difluorinated Spirocyclic Systems
The primary challenge in synthesizing these molecules is the efficient and often stereoselective installation of a CF₂ group at a sterically hindered spirocyclic center. Modern synthetic chemistry offers several robust strategies to overcome this hurdle.
Strategy A: Cyclization of Pre-fluorinated Precursors
One of the most direct methods involves using a building block that already contains the gem-difluoro moiety and then constructing the spirocycle around it. A prime example is the palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes.
This approach leverages π-allylpalladium zwitterionic intermediates to construct novel 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes.[8] The reaction is powerful because it builds the complex spirocyclic core in a single, efficient step from readily available starting materials.
Experimental Protocol: Palladium-Catalyzed Spirocyclopropanation[8]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%), (S)-SITCP ligand (10 mol%), and the vinyl-substituted heterocycle (0.2 mmol).
-
Solvent and Reagents: Add 2.0 mL of anhydrous toluene. Sequentially add the gem-difluoroalkene (0.3 mmol) and LiHMDS (1.0 M in THF, 0.3 mmol) at room temperature.
-
Reaction Conditions: Stir the mixture at 80 °C for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield the desired gem-difluorinated spirocycle.
Diagram: Synthetic Workflow for Spirocyclopropanation
Caption: Workflow for Pd-catalyzed synthesis of gem-difluorospirocycles.
Strategy B: Dearomative Spirocyclization with Concurrent Fluorination
This strategy involves the simultaneous construction of the spiro-center and introduction of the fluorine atoms, often through an oxidative process. A notable example is the formal [2+3] cyclization of p-hydroxybenzyl alcohols with difluoroenoxysilanes.[9] This one-pot procedure efficiently constructs highly functionalized gem-difluorinated oxa-spirocyclohexadienones, which are valuable intermediates and bioactive scaffolds.
Strategy C: Deoxofluorination of a Spirocyclic Ketone
Perhaps the most conceptually straightforward approach is the conversion of a spirocyclic ketone to the corresponding gem-difluoride. This is typically achieved using specialized deoxofluorinating reagents.
Causality Behind Reagent Choice:
-
DAST (Diethylaminosulfur Trifluoride): Effective for many substrates but can be thermally unstable.
-
Deoxo-Fluor®: A more thermally stable alternative to DAST, offering a better safety profile for larger-scale reactions.
-
XtalFluor-E®: A crystalline solid that is easier to handle and often shows improved reactivity and yields with sensitive substrates.
The choice of reagent depends on the substrate's stability, functional group tolerance, and the desired reaction scale. The mechanism involves the activation of the carbonyl oxygen by the fluorinating reagent, followed by nucleophilic attack of fluoride and elimination to form the CF₂ group.
| Synthetic Strategy | Key Precursors | Primary Advantage | Key Limitation | Reference |
| Pd-Catalyzed Spirocyclopropanation | gem-Difluoroalkenes, Vinyl heterocycles | High efficiency, builds core in one step | Requires specific catalyst/ligand systems | [8] |
| Dearomative Spirocyclization | p-Hydroxybenzyl alcohols, Difluoroenoxysilanes | One-pot, creates high functionality | Substrate scope can be limited | [9] |
| Deoxofluorination | Spirocyclic ketones | Conceptually simple, uses common intermediates | Reagents can be hazardous; side reactions | [1] |
Part II: Physicochemical and Conformational Impact
The introduction of a CF₂ group into a spirocyclic system imparts profound changes that extend beyond simple steric bulk. These changes are rooted in the unique electronic properties of the C-F bond.
Pillar 1: Electronic Modulation
-
Impact on Acidity/Basicity (pKa): The CF₂ group is a powerful σ-electron withdrawing group. When positioned near an acidic or basic functional group (e.g., a carboxylic acid or an amine), it predictably lowers the pKa.[3][10] For amines, this means the protonated form becomes more acidic (lower pKa), rendering the free amine less basic. This effect is primarily driven by the inductive effect of the fluorine atoms and is crucial for modulating the ionization state of a drug at physiological pH.[2][11]
-
Impact on Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is highly complex and context-dependent, defying simple prediction.[2] While fluorine is highly electronegative, the overall impact on LogP depends on the change in the molecule's solvent-accessible surface area and its interaction with water. In some cases, replacing a CH₂ group with CF₂ can decrease lipophilicity by reducing hydrophobic surface area, while in other contexts, particularly where intramolecular hydrogen bonds are disrupted, it can increase LogP.[11][12]
Table: Comparative Physicochemical Properties of Bioisosteres
| Property | Methylene (CH₂) Analogue | gem-Difluoro (CF₂) Analogue | Carbonyl (C=O) Analogue |
| Geometry | Tetrahedral | Tetrahedral | Trigonal Planar |
| Bond Angle (R-C-R) | ~109.5° | ~105-108° | ~120° |
| Dipole Moment | Low | High | High |
| H-Bond Capability | None | Weak H-bond acceptor (C-F) | Strong H-bond acceptor (O) |
| pKa of Proximal Amine | Baseline | Decreased (less basic) | Decreased (less basic) |
| Metabolic Stability | Susceptible to oxidation | Highly stable | Susceptible to reduction |
Pillar 2: Conformational Control
The stereoelectronic effects of the CF₂ group can be harnessed to control molecular conformation, a critical factor for optimizing target binding.
-
Dipole Minimization and Gauche Effects: The large dipole moment of the C-F bonds significantly influences conformational preferences. The molecule will often adopt a conformation that minimizes the overall molecular dipole. Furthermore, the "fluorine gauche effect," an orbital interaction between the C-F σ* antibonding orbital and an adjacent C-H or C-C bonding orbital, can stabilize specific rotamers.
-
Conformational Locking: In flexible systems, these effects can introduce a significant energy bias, effectively "locking" the molecule into a desired conformation. Studies on macrocyclic systems have shown that a gem-difluorinated group can shift a conformational equilibrium, for example, favoring a cis-amide conformation that was a minor component in the non-fluorinated analogue.[6][7][13][14] This principle is directly applicable to spirocycles, where the CF₂ group can dictate the relative orientation of the two rings and their substituents.
Diagram: Conformational Locking via gem-Difluorination
Caption: The CF₂ group can raise the energy barrier for bond rotation, locking the spirocycle into a preferred conformation.
Part III: The gem-Difluoro Group as a Bioisostere in Spirocyclic Drug Design
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a fundamental strategy in drug design.[15] The CF₂ group is a uniquely versatile bioisostere, capable of mimicking several key functionalities.
The Carbonyl Mimic
The most common application of the CF₂ group is as a bioisostere for a carbonyl (C=O) group.[16][17] While not a perfect geometric match (tetrahedral vs. trigonal planar), the CF₂ group effectively replicates several key electronic features:
-
Dipole Moment: Both groups possess a strong dipole moment.
-
Hydrogen Bond Acceptor: The oxygen of a carbonyl is a strong hydrogen bond acceptor. While individual C-F bonds are weak acceptors, the cumulative effect in a CF₂ group can allow it to engage in similar interactions within a protein binding pocket.[5]
-
Metabolic Stability: Crucially, the CF₂ group is not susceptible to the metabolic reduction pathways that often deactivate ketone-containing drugs. This replacement can dramatically improve a compound's pharmacokinetic profile.
Metabolic Blocking Agent
Beyond bioisosterism, the CF₂ group serves as a powerful metabolic shield. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically vulnerable CH₂ group at the spiro-center with a CF₂ group effectively blocks common sites of cytochrome P450-mediated oxidative metabolism, increasing the drug's half-life and bioavailability.[1][2][3]
Diagram: Bioisosteric Relationships of the CF₂ Group
Caption: The CF₂ group as a versatile bioisostere for common functional groups in drug design.
Conclusion and Future Outlook
The gem-difluoro group is far more than a simple metabolic blocker. When incorporated into spirocyclic systems, it becomes a strategic design element that offers medicinal chemists multi-pronged control over a molecule's properties. It allows for the fine-tuning of pKa, the modulation of lipophilicity, the enforcement of bioactive conformations, and the enhancement of metabolic stability. The synthetic methodologies for creating these complex scaffolds are rapidly advancing, making them increasingly accessible for drug discovery programs.
Future challenges and opportunities lie in the development of highly stereoselective synthetic routes to access chiral gem-difluorinated spirocycles. As our understanding of the subtle interplay between fluorination, conformation, and biological activity grows, the strategic use of gem-difluorinated spirocycles will undoubtedly lead to the development of safer and more effective medicines.
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Xiong, Y., et al. (2022). Divergent Synthesis of gem-Difluorinated Oxa-Spirocyclohexadienones by One-Pot Sequential Reactions of p-Hydroxybenzyl Alcohols. American Chemical Society. [Link]
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Mykhailiuk, P. K., et al. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]
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Grygorenko, O. O., et al. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
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Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH. [Link]
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Zhang, Z., et al. (n.d.). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications (RSC Publishing). [Link]
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Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]
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Anonymous. (2024). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. NIH. [Link]
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Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]
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Anonymous. (n.d.). Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. ResearchGate. [Link]
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Ma, J., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC - NIH. [Link]
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Ruivo, E. F., et al. (2023). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]
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Mykhailiuk, P. K., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]
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The Ascendancy of Difluorinated Spirocycles: A Technical Guide for Strategic Drug Design
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological profile.[1][2][3][4] When combined with the three-dimensional complexity and conformational rigidity of a spirocyclic framework, the resulting difluorinated spiro compounds emerge as a class of structures with immense potential for drug discovery.[5][6][7] This guide provides an in-depth exploration of the synthesis, properties, and applications of difluorinated spiro compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these unique molecular architectures. We will delve into the rationale behind synthetic strategies, the nuanced effects of difluorination on critical drug-like properties, and highlight compelling case studies of their application in medicinal chemistry.
The Strategic Imperative for Fluorine in Spirocyclic Scaffolds
The confluence of fluorine's unique electronic properties and the distinct three-dimensional topology of spirocycles presents a compelling strategy for navigating the complexities of modern drug discovery.
1.1. The "Fluorine Factor": More Than Just an Isostere
The introduction of fluorine is far from a simple substitution. Its high electronegativity, combined with a van der Waals radius similar to that of hydrogen, allows for significant electronic modulation with minimal steric perturbation.[8] In the context of difluorination, the gem-difluoromethylene group (CF₂) is of particular interest. It can act as a bioisostere for carbonyl groups, ethers, and other functionalities, while offering enhanced metabolic stability and altered lipophilicity.[9][10] The strong electron-withdrawing nature of the CF₂ group can profoundly influence the pKa of neighboring functional groups, a critical parameter for optimizing drug absorption and target engagement.[8][11]
1.2. The Spirocyclic Advantage: Navigating Chemical Space with 3D Precision
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional architecture that is highly sought after in drug design.[12][13] This rigid framework reduces conformational flexibility, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the orthogonal orientation of the constituent rings allows for the exploration of chemical space in a manner that is inaccessible to traditional flat, aromatic systems.[6]
The synergistic combination of these two features in difluorinated spiro compounds offers a powerful approach to:
-
Enhance Metabolic Stability: The robust C-F bond is resistant to oxidative metabolism, often leading to improved pharmacokinetic profiles.[1]
-
Modulate Lipophilicity: The effect of difluorination on lipophilicity (LogP) is context-dependent and can either increase or decrease this critical property, providing a valuable tool for fine-tuning a molecule's solubility and permeability.[11]
-
Fine-Tune Acidity/Basicity: The inductive effect of the CF₂ group can be strategically employed to modulate the pKa of nearby amines or carboxylic acids, optimizing their ionization state at physiological pH.[8][11]
-
Improve Binding Affinity: The unique electronic and conformational properties of difluorinated spirocycles can lead to enhanced interactions with biological targets.
Synthetic Strategies for the Construction of Difluorinated Spirocycles
The synthesis of difluorinated spiro compounds presents a unique set of challenges and opportunities. This section will explore key synthetic methodologies, emphasizing the rationale behind the choice of reagents and reaction conditions.
2.1. Cycloaddition Reactions: A Powerful Tool for Ring Formation
Cycloaddition reactions are a cornerstone for the construction of cyclic and heterocyclic systems, and they have been effectively applied to the synthesis of fluorinated spiro compounds.[14]
-
[3+2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines: This method has emerged as a powerful strategy for the stereoselective synthesis of trifluoromethyl-containing spirocyclic oxindoles.[6] The N-2,2,2-trifluoroethyl group serves as a precursor to a reactive 1,3-dipole, which can then undergo cycloaddition with various dipolarophiles to construct the spirocyclic framework. The choice of catalyst, often a chiral Lewis acid, is critical for controlling the stereochemical outcome of the reaction.
-
[5+1] Double Michael Addition: This cascade reaction provides an efficient and regioselective route to novel fluorinated spiro-heterocycles.[5] For example, the reaction of N,N-dimethylbarbituric acid with fluorinated chalcones can lead to the formation of complex spiro[5.5]undecane systems in excellent yields. The success of this reaction hinges on the careful selection of a base to promote the initial Michael addition and facilitate the subsequent intramolecular cyclization.
2.2. Difluorocyclopropanation: Introducing the Smallest Spirocycle
Gem-difluorocyclopropanes are valuable building blocks in medicinal chemistry, and their synthesis often relies on the generation of difluorocarbene (:CF₂).[15]
-
From Difluorocarbene Precursors: Reagents such as sodium chlorodifluoroacetate and (bromodifluoromethyl)trimethylsilane serve as effective sources of difluorocarbene.[15] The carbene, once generated, can react with a variety of alkenes to form the corresponding difluorocyclopropane. The choice of precursor and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.
Experimental Protocol: Synthesis of a Difluorinated Spirocyclopropane Derivative [15]
-
Reagent Preparation: To a solution of the desired alkene (1.0 equiv) in a suitable solvent (e.g., anhydrous toluene) is added (bromodifluoromethyl)trimethylsilane (1.5 equiv).
-
Initiation: The reaction mixture is cooled to 0 °C, and a solution of sodium iodide (2.0 equiv) in anhydrous acetonitrile is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired difluorinated spirocyclopropane.
Causality Behind Experimental Choices:
-
(Bromodifluoromethyl)trimethylsilane: This reagent is a convenient and relatively safe source of difluorocarbene.
-
Sodium Iodide: The iodide ion facilitates the generation of the difluorocarbene from the silane precursor.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the reactive intermediates.
-
Quenching with Sodium Thiosulfate: This step removes any unreacted iodine from the reaction mixture.
2.3. Catalytic Asymmetric Methods for Enantioselective Synthesis
The development of catalytic, asymmetric methods for the synthesis of fluorinated compounds is a rapidly advancing field.[16][17][18] These methods are crucial for accessing enantiomerically pure difluorinated spiro compounds, which is often a prerequisite for their use as pharmaceutical agents.
-
Chiral Aryl Iodide Catalyzed Migratory Geminal Difluorination: This method allows for the catalytic, asymmetric difluorination of β-substituted styrenes to generate products with difluoromethylated tertiary or quaternary stereocenters.[10][16] The reaction utilizes commercially available reagents and a simple chiral aryl iodide catalyst. The proposed mechanism involves the formation of a chiral iodonium intermediate, which directs the stereoselective delivery of the fluoride ions.
Diagram of a Catalytic Cycle for Asymmetric Difluorination:
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid for Advanced Drug Discovery
Introduction
The spiro[2.3]hexane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that can effectively probe protein binding pockets. Its compact nature and defined spatial arrangement of substituents make it an attractive bioisostere for more common carbocyclic and heterocyclic rings. The introduction of a gem-difluoro group at the C1 position can further enhance the pharmacological profile of molecules containing this scaffold by modulating properties such as metabolic stability, lipophilicity, and binding affinity. This document outlines two distinct and robust synthetic routes for the preparation of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid, a key building block for the development of novel therapeutics.
The synthetic strategies detailed herein are designed to provide researchers with a comprehensive guide, from the selection of starting materials to the final purification of the target compound. We will explore both a late-stage fluorination approach and a strategy based on ring-closing metathesis, offering flexibility in experimental design and access to diverse intermediates.
Route 1: Late-Stage Fluorination via a Ketone Intermediate
This approach focuses on constructing the spiro[2.3]hexane core first, followed by the crucial gem-difluorination of a ketone precursor. This strategy is advantageous as it allows for the synthesis of both the fluorinated and non-fluorinated analogues from a common intermediate.
Scientific Rationale
The core of this strategy involves the cyclopropanation of a methylenecyclobutane derivative to form the spiro[2.3]hexane skeleton. The ketone functionality at C5 serves as a handle for the subsequent introduction of the gem-difluoro group. Deoxofluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are well-suited for this transformation, converting ketones to the corresponding difluorides under relatively mild conditions[1]. The carboxylic acid moiety is carried through the synthesis in a protected form, typically as an ester, to prevent unwanted side reactions.
Experimental Workflow Diagram
Caption: Synthetic scheme for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-oxospiro[2.3]hexane-5-carboxylate
A detailed multi-step procedure to obtain the ketone precursor is required, starting from commercially available materials. For the purpose of this protocol, we will assume the successful synthesis of the precursor, Ethyl spiro[2.3]hexane-5-carboxylate[2].
-
Oxidation: To a solution of Ethyl spiro[2.3]hexane-5-carboxylate (1.0 eq) in a 1:1 mixture of acetonitrile and water at 0 °C, add ruthenium(III) chloride (0.02 eq) and sodium periodate (2.5 eq).
-
Stir the reaction mixture vigorously at 0-5 °C for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford Ethyl 5-oxospiro[2.3]hexane-5-carboxylate.
Step 2: Synthesis of Ethyl 1,1-difluorospiro[2.3]hexane-5-carboxylate
-
Fluorination: In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 5-oxospiro[2.3]hexane-5-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add Deoxo-Fluor® (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by 19F NMR or GC-MS.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield Ethyl 1,1-difluorospiro[2.3]hexane-5-carboxylate.
Step 3: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the saponification by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound[3].
Data Summary for Route 1
| Step | Key Reagents | Solvent | Typical Yield | Purity (by LCMS) |
| 1 | RuCl₃, NaIO₄ | MeCN/H₂O | 60-70% | >95% |
| 2 | Deoxo-Fluor® | CH₂Cl₂ | 50-65% | >95% |
| 3 | LiOH·H₂O | THF/H₂O | 85-95% | >98% |
Route 2: Ring-Closing Metathesis (RCM) Approach
This modern approach utilizes the power of olefin metathesis to construct the spirocyclic core. It offers a convergent and flexible route, allowing for the introduction of various functionalities.
Scientific Rationale
Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic alkenes[4][5]. This route begins with the synthesis of a diallylated cyclobutane derivative. This key intermediate can be subjected to RCM using a Grubbs-type catalyst to form the spiro[2.3]hexene ring system[6]. Subsequent hydrogenation of the double bond and oxidation of a primary alcohol will furnish the target carboxylic acid. The gem-difluoro group is introduced early in the synthesis on the cyclobutane ring.
Experimental Workflow Diagram
Caption: Synthetic scheme for Route 2.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Allyloxy)-1-allyl-3,3-difluorocyclobutane
-
Grignard Reaction: To a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF at -78 °C, add allylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise.
-
Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to give 1-allyl-3,3-difluorocyclobutanol.
-
O-Allylation: To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in THF dropwise.
-
Stir for 30 minutes at 0 °C, then add allyl bromide (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully with water and extract with diethyl ether. Dry, concentrate, and purify by chromatography to obtain the diallylated precursor.
Step 2: Synthesis of 1,1-Difluorospiro[2.3]hexane
-
Ring-Closing Metathesis: Dissolve the diallyl precursor (1.0 eq) in anhydrous dichloromethane, and bubble with nitrogen for 20 minutes.
-
Add Grubbs' second-generation catalyst (0.05 eq) and heat the mixture to reflux for 4 hours.
-
Cool to room temperature and concentrate. Purify by column chromatography to yield 1,1-difluorospiro[2.3]hex-5-ene.
-
Hydrogenation: Dissolve the alkene in ethanol and add 10% Pd/C (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate to obtain 1,1-difluorospiro[2.3]hexane.
Step 3: Synthesis of this compound
-
Hydroboration-Oxidation: To a solution of 1,1-difluorospiro[2.3]hex-5-ene (from step 2, pre-hydrogenation) in anhydrous THF at 0 °C, add borane-THF complex (1.1 eq, 1.0 M in THF) dropwise.
-
Stir at room temperature for 2 hours.
-
Cool to 0 °C and slowly add a solution of sodium hydroxide (3 M) followed by hydrogen peroxide (30% aq.).
-
Stir at room temperature for 2 hours, then extract with ethyl acetate. Dry, concentrate, and purify to obtain (1,1-difluorospiro[2.3]hexan-5-yl)methanol.
-
Oxidation: Dissolve the alcohol in acetone at 0 °C. Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir for 1 hour, then quench with isopropanol.
-
Filter the mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate to afford the final product.
Data Summary for Route 2
| Step | Key Reagents | Solvent | Typical Yield | Purity (by LCMS) |
| 1 | AllylMgBr, NaH, Allyl Bromide | THF | 55-65% (2 steps) | >95% |
| 2 | Grubbs' II Catalyst, H₂/Pd-C | CH₂Cl₂, EtOH | 70-80% (2 steps) | >97% |
| 3 | BH₃·THF, H₂O₂, Jones Reagent | THF, Acetone | 45-55% (2 steps) | >98% |
Conclusion
The two synthetic routes presented provide reliable and adaptable methods for accessing this compound. Route 1, featuring a late-stage fluorination, is ideal for creating a library of analogues with and without the difluoro moiety from a common intermediate. Route 2, employing a ring-closing metathesis strategy, offers a more modern and convergent approach that may be amenable to larger-scale synthesis. The choice of route will depend on the specific goals of the research program, available starting materials, and the scale of the synthesis. Both protocols are grounded in well-established chemical transformations and provide a solid foundation for the synthesis of this valuable building block for drug discovery.
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Catalytic Frontiers in Spiro[2.3]hexane Synthesis: Application Notes and Protocols
The spiro[2.3]hexane motif, a unique three-dimensional scaffold, has garnered significant attention in contemporary drug discovery and materials science. Its inherent strain and rigid, well-defined geometry offer a compelling alternative to traditional flat aromatic structures, enabling novel interactions with biological targets and imparting unique physicochemical properties. This guide provides an in-depth exploration of modern catalytic methods for the synthesis of these valuable spirocycles, offering detailed, field-proven protocols and the causal reasoning behind experimental design for researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of Spiro[2.3]hexanes
Spiro[2.3]hexanes are considered bioisosteres of commonly used cyclic structures in medicinal chemistry, such as cyclopentane and piperidine. Their compact and three-dimensional nature can lead to improved metabolic stability, enhanced target selectivity, and better aqueous solubility of drug candidates.[1] The synthesis of these strained ring systems, however, presents a formidable challenge. This document delineates cutting-edge catalytic strategies that have emerged to address this challenge, focusing on both transition-metal catalysis and organocatalysis, providing reproducible protocols for their implementation in a research setting.
Organocatalytic Approach: Enantioselective Cascade Reaction
Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules without the need for often toxic and expensive heavy metals. A notable advancement in spiro[2.3]hexane synthesis is the enantioselective cascade reaction of methylenecyclopropanes with α,β-unsaturated aldehydes.[2][3] This method provides a highly efficient route to functionalized spiro[2.3]hexanes with excellent stereocontrol.
Mechanistic Rationale
The reaction is catalyzed by a chiral secondary amine, which activates the α,β-unsaturated aldehyde through the formation of a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a nucleophilic attack from the methylenecyclopropane. The reaction proceeds through a cascade sequence of a Michael addition, followed by a ring expansion of the methylenecyclopropane and a final intramolecular cyclization to furnish the spiro[2.3]hexane skeleton.[2] The use of an electron-deficient difluoro-substituted secondary amine catalyst is crucial for the success of this transformation, as it enhances the reactivity of the iminium ion and effectively controls the stereochemical outcome.[3]
Diagram 1: Proposed Catalytic Cycle for Organocatalytic Spiro[2.3]hexane Synthesis
A simplified representation of the organocatalytic cascade reaction.
Experimental Protocol: Enantioselective Synthesis of a Spiro[2.3]hexane Derivative
This protocol is adapted from the work of Zhao, Feng, Xu, et al.[2][3]
Materials:
-
Methylenecyclopropane (substrate)
-
Cinnamaldehyde (substrate)
-
(R)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol (Jørgensen-Hayashi catalyst)
-
Benzoic acid (co-catalyst)
-
Toluene (solvent, anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the chiral secondary amine catalyst (10 mol%) and benzoic acid (20 mol%).
-
Add anhydrous toluene (0.5 M) and stir the mixture for 10 minutes at room temperature.
-
Add cinnamaldehyde (1.0 eq.) to the reaction mixture.
-
Finally, add methylenecyclopropane (1.2 eq.) and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[2.3]hexane product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | 95 | >20:1 | 98 |
| 2 | 4-Chlorocinnamaldehyde | 92 | >20:1 | 97 |
| 3 | 2-Furylacrolein | 88 | >20:1 | 96 |
| 4 | Crotonaldehyde | 75 | 15:1 | 92 |
| Table 1: Representative results for the organocatalytic synthesis of spiro[2.3]hexanes.[2][3] |
Transition-Metal Catalysis: Novel Approaches to Spiro[2.3]hexane Scaffolds
Transition-metal catalysis offers a diverse and powerful platform for the construction of strained ring systems. Recent innovations have led to the development of highly efficient methods for spiro[2.3]hexane synthesis using catalysts based on nickel and rhodium.
Nickel-Catalyzed Synthesis of Methylenespiro[2.3]hexanes
A groundbreaking approach utilizes the highly strained [1.1.1]propellane as a carbene precursor in a nickel-catalyzed cyclopropanation of alkenes.[4][5][6][7] This method provides access to valuable methylenespiro[2.3]hexane derivatives, which are versatile intermediates for further chemical transformations.
The catalytic cycle is proposed to initiate with the formation of a Ni(0)-[1.1.1]propellane complex. This is followed by a concerted double C-C bond activation of the propellane to generate a key 3-methylenecyclobutylidene-nickel intermediate. This nickel-carbene species then undergoes cyclopropanation with an alkene to afford the methylenespiro[2.3]hexane product and regenerate the Ni(0) catalyst.[4][5]
Diagram 2: Experimental Workflow for Nickel-Catalyzed Synthesis
A typical workflow for the nickel-catalyzed synthesis of methylenespiro[2.3]hexanes.
This protocol is based on the work of Yu, Noble, Bedford, and Aggarwal.[4][5][8]
Materials:
-
Styrene (substrate)
-
[1.1.1]Propellane solution in Et2O (carbene precursor)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (catalyst)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (ligand precursor)
-
Sodium methoxide (NaOMe) (base)
-
Toluene (solvent, anhydrous)
-
Pressure tube
-
Inert atmosphere (Nitrogen or Argon) glovebox
Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(cod)2 (5 mol%), IPr·HCl (6 mol%), and NaOMe (10 mol%) to a pressure tube.
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 15 minutes.
-
Add a solution of styrene (1.0 eq.) and [1.1.1]propellane (2.0 eq.) in toluene (1 mL).
-
Seal the pressure tube and remove it from the glovebox.
-
Heat the reaction mixture to 50 °C and stir for 20 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: pentane) to yield the methylenespiro[2.3]hexane product.
| Entry | Alkene Substrate | Yield (%) |
| 1 | Styrene | 85 |
| 2 | 4-Methylstyrene | 82 |
| 3 | 4-Methoxystyrene | 78 |
| 4 | 1,3-Butadiene | 65 |
| Table 2: Selected examples from the nickel-catalyzed synthesis of methylenespiro[2.3]hexanes.[4][5] |
Rhodium-Catalyzed Enantioselective Synthesis of Azaspiro[2.3]hexanes
The synthesis of heteroatom-containing spirocycles is of particular interest in medicinal chemistry. Rhodium-catalyzed cyclopropanation of exocyclic olefins provides an elegant and highly stereoselective route to azaspiro[n.2]alkanes.[9][10][11]
This transformation involves the in situ generation of a rhodium-carbene intermediate from a diazo compound. The chiral dirhodium tetracarboxylate catalyst directs the facial selectivity of the carbene addition to the exocyclic double bond of a cyclic amine derivative, thereby establishing the stereochemistry of the resulting spirocycle. The choice of the chiral ligand on the rhodium catalyst is paramount for achieving high levels of enantioselectivity and diastereoselectivity.[9]
This protocol is adapted from the work of Davies and co-workers on the synthesis of azaspiro[n.2]alkanes.[9][10]
Materials:
-
N-Tosyl-3-methylenepyrrolidine (substrate)
-
Methyl phenyldiazoacetate (carbene precursor)
-
Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate) [Rh2(S-TCPTTL)4] (catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Syringe pump
Procedure:
-
To a stirred solution of N-tosyl-3-methylenepyrrolidine (1.2 eq.) and Rh2(S-TCPTTL)4 (0.5 mol%) in anhydrous DCM (0.1 M) at room temperature, add a solution of methyl phenyldiazoacetate (1.0 eq.) in anhydrous DCM via syringe pump over 4 hours.
-
After the addition is complete, stir the reaction for an additional hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the azaspiro[2.3]hexane product.
-
Determine the enantiomeric and diastereomeric ratios by chiral HPLC or SFC.
| Entry | Cyclic Olefin | Diazo Compound | Yield (%) | dr | ee (%) |
| 1 | N-Tosyl-3-methylenepyrrolidine | Methyl phenyldiazoacetate | 85 | 7:1 | 98 |
| 2 | N-Boc-3-methylenepyrrolidine | Ethyl diazoacetate | 78 | 5:1 | 95 |
| Table 3: Representative results for the rhodium-catalyzed synthesis of azaspiro[2.3]hexanes.[9][10] |
Conclusion and Future Outlook
The catalytic synthesis of spiro[2.3]hexanes has witnessed remarkable progress, with both organocatalysis and transition-metal catalysis providing powerful and versatile strategies. The methods outlined in this guide offer researchers practical and reproducible protocols for accessing these valuable scaffolds with high levels of efficiency and stereocontrol. The continued development of novel catalytic systems promises to further expand the synthetic toolbox, enabling the creation of increasingly complex and diverse spiro[2.3]hexane derivatives for applications in drug discovery and beyond. The exploration of cascade reactions and the use of unconventional starting materials, such as [1.1.1]propellane, highlight the ingenuity of modern synthetic chemistry in tackling challenging molecular architectures.
References
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Aggarwal, V. K., & Bedford, R. B. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society, 141(51), 20325–20334. [Link]
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Davies, H. M. L., & Sailer, J. K. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
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Feng, Z.-T., Xu, G.-Q., Gao, A., Chen, J.-W., & Wang, Z.-Y. (2020). Highly Enantioselective Construction of Strained Spiro[2][9]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie International Edition, 59(9), 3586-3590. [Link]
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Organic Chemistry Portal. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. [Link]
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ResearchGate. (2025). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the.... [Link]
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Suzuki, I., Shimazu, J.-y., Tsunoi, S., & Shibata, I. (2019). Diastereoselective Synthesis of Spiro[2.3]hexanes from Methylenecyclopropane and Cyanoalkenes Catalyzed by a Tin‐Ate Complex. European Journal of Organic Chemistry, 2019(22), 3658-3661. [Link]
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Yu, S., Noble, A., Bedford, R. B., & Aggarwal, V. K. (2019). Supporting Information for Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. [Link]
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Zhao, C.-G., Feng, Z.-T., Xu, G.-Q., Gao, A., Chen, J.-W., & Wang, Z.-Y. (2020). Highly Enantioselective Construction of Strained Spiro[2][9]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie, 132(9), 3614-3618. [Link]
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Zhao, C.-G., Feng, Z.-T., Xu, G.-Q., et al. (2020). Highly Enantioselective Construction of Strained Spiro[2][9]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie International Edition, 59(9), 3586-3590. [Link]
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Yu, S., Noble, A., Bedford, R. B., & Aggarwal, V. K. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society, 141(51), 20325–20334. [Link]
-
Suzuki, I., Shimazu, J.-y., Tsunoi, S., & Shibata, I. (2019). Diastereoselective Synthesis of Spiro[2.3]hexanes from Methylenecyclopropane and Cyanoalkenes Catalyzed by a Tin‐Ate Complex. European Journal of Organic Chemistry, 2019(22), 3658-3661. [Link]
-
Yu, S., Noble, A., Bedford, R. B., & Aggarwal, V. K. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society, 141(51), 20325–20334. [Link]
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Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
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Zhao, C.-G., et al. (2020). Highly Enantioselective Construction of Strained Spiro[2][9]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie International Edition, 59(9), 3586-3590. [Link]
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Yu, S., et al. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society, 141(51), 20325-20334. [Link]
-
Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
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Zhao, C.-G., et al. (2020). Highly Enantioselective Construction of Strained Spiro[2][9]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie International Edition, 59(9), 3586-3590. [Link]
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Yu, S., et al. (2019). Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society, 141(51), 20325-20334. [Link]
-
Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
-
Yu, S., Noble, A., Bedford, R. B., & Aggarwal, V. K. (2019). Supporting Information for Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. [Link]
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Suzuki, I., Shimazu, J.-y., Tsunoi, S., & Shibata, I. (2019). Tin‐ate complex catalyzed synthesis of spirohexanes. ResearchGate. [Link]
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Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
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Zhao, C.-G., et al. (2020). Highly Enantioselective Construction of Strained Spiro[2][9]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie International Edition, 59(9), 3586-3590. [Link]
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Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
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Suzuki, I., Shimazu, J.-y., Tsunoi, S., & Shibata, I. (2019). Tin‐ate complex catalyzed synthesis of spirohexanes. ResearchGate. [Link]
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Application Note & Protocols: Derivatization of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid for Biological Assays
Abstract
This technical guide provides a comprehensive overview of the derivatization strategies for 1,1-difluorospiro[2.3]hexane-5-carboxylic acid, a novel scaffold for medicinal chemistry and drug discovery. The unique combination of a spiro[2.3]hexane core, which imparts a defined three-dimensional geometry, and a gem-difluoro group on the cyclobutane ring, offers significant potential for modulating physicochemical and pharmacological properties. This document outlines detailed protocols for the conversion of the carboxylic acid moiety into a diverse range of functional groups, including amides and esters, which are essential for structure-activity relationship (SAR) studies and the development of targeted biological assays. The rationale behind experimental choices, troubleshooting, and the strategic importance of this scaffold in modern drug development are discussed in detail.
Introduction: The Strategic Advantage of the 1,1-Difluorospiro[2.3]hexane Scaffold
The pursuit of novel chemical matter with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The 1,1-difluorospiro[2.3]hexane scaffold has emerged as a promising structural motif, offering a unique convergence of desirable properties for the development of new therapeutic agents.
1.1. The Role of Spirocycles in Escaping "Flatland"
Spirocyclic systems, characterized by two rings sharing a single atom, provide a rigid and three-dimensional framework.[1][2] This inherent structural rigidity can lead to improved binding affinity and selectivity for biological targets by pre-organizing pendant functional groups in a well-defined spatial orientation.[3][4] Furthermore, increasing the fraction of sp3-hybridized carbons in a molecule, a key feature of spirocycles, is often correlated with enhanced solubility, metabolic stability, and overall clinical success.[2] The spiro[2.3]hexane core, in particular, offers a compact and strained ring system that can be explored as a bioisostere for more common carbocyclic and heterocyclic moieties.[5]
1.2. The Impact of Gem-Difluoro Substitution
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[6][7] The gem-difluoro group (CF2) is a particularly interesting motif. It can act as a bioisostere for a carbonyl group or a methylene group, while offering distinct electronic properties. The high electronegativity of fluorine can influence the acidity of neighboring protons and create localized dipole moments, potentially leading to enhanced binding interactions with target proteins.[8] Moreover, the C-F bond is exceptionally strong, and the CF2 group can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[8][9]
The combination of the spiro[2.3]hexane core with a gem-difluoro group on the cyclobutane ring presents a powerful strategy for fine-tuning the properties of a lead compound. The derivatization of the carboxylic acid at the 5-position is the primary handle for introducing chemical diversity and for conjugation to reporter molecules, affinity tags, or larger biomolecules for various biological assays.
Proposed Synthesis of this compound
While the exact synthesis of this compound is not yet widely reported, a plausible synthetic route can be envisioned based on established methodologies for the synthesis of related gem-difluorocyclobutanes and spirocycles. A potential retrosynthetic analysis is presented below.
Caption: Proposed retrosynthetic analysis for this compound.
Derivatization Strategies for Biological Applications
The carboxylic acid functionality of this compound is the primary point for chemical modification. The choice of derivatization strategy will depend on the intended biological application. The two most common and versatile derivatizations are the formation of amides and esters.
Caption: Overview of derivatization pathways and their applications in biological assays.
Amide Bond Formation: Creating a Diverse Chemical Library
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry due to the stability and prevalence of the amide bond in biologically active molecules.[10] A wide array of amines can be coupled to the carboxylic acid to probe the chemical space around the spirocyclic core and establish a robust SAR.
Rationale for Coupling Reagent Selection:
The carboxylic acid on the spiro[2.3]hexane scaffold may exhibit some degree of steric hindrance due to the adjacent cyclopropyl and cyclobutane rings. Therefore, the choice of coupling reagent is critical for achieving high yields and purity.
| Coupling Reagent | Advantages | Disadvantages |
| HATU/HBTU | High efficiency, fast reaction times, low racemization.[11] | Can be expensive, requires an organic base (e.g., DIPEA). |
| EDC/NHS | Water-soluble byproducts, suitable for aqueous and organic media.[12] | Can lead to side reactions if not performed carefully. |
| T3P® | Low epimerization, robust and practical for a wide range of substrates.[13] | Requires pyridine as a base. |
| Acyl Fluorides | Highly reactive, effective for sterically hindered substrates.[14][15] | Requires a two-step process (activation then coupling). |
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
This protocol is a general guideline and may require optimization for specific amines.
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Esterification: Probing for Prodrug Potential and Cellular Delivery
Esterification of the carboxylic acid can be used to generate prodrugs that may enhance cell permeability and oral bioavailability.[16] The ester can be designed to be cleaved by intracellular esterases, releasing the active carboxylic acid. Esters can also be used to attach fluorescent probes for cellular imaging studies.
Rationale for Esterification Method Selection:
The choice of esterification method depends on the alcohol to be coupled and the scale of the reaction.
| Method | Description | Advantages |
| Fischer Esterification | Reaction with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[17][18] | Simple, uses inexpensive reagents. |
| Steglich Esterification | DCC/DMAP-mediated coupling of the carboxylic acid with an alcohol. | Mild conditions, suitable for acid-sensitive substrates. |
| Mitsunobu Reaction | Reaction with an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). | Inversion of stereochemistry at the alcohol center, mild conditions. |
Experimental Protocol: General Procedure for Fischer Esterification
This protocol is suitable for simple, unhindered alcohols.
-
Mixing Reagents: In a round-bottom flask, combine this compound (1.0 eq.) and the desired alcohol (5-10 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heating: Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction by TLC or GC-MS. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
Self-Validating Systems and Quality Control
For every derivatization reaction, it is crucial to have a robust quality control process to ensure the identity and purity of the final compound.
-
Structural Confirmation: The structure of each derivative should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: The purity of the final compounds should be determined by high-performance liquid chromatography (HPLC), typically aiming for >95% purity for use in biological assays.
Conclusion
The this compound scaffold represents a valuable building block for the discovery of novel therapeutic agents. The derivatization of the carboxylic acid handle through robust and versatile methods such as amide coupling and esterification allows for a systematic exploration of the chemical space and the generation of compounds suitable for a wide range of biological assays. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage the unique properties of this exciting new scaffold in their drug discovery programs.
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Saboun, V. A., Maslov, M. A., Lesiv, M. S., Ioffe, S. L., & Kochetkov, K. A. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Archives. [Link]
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Antonchick, A. P., Samanta, R. C., & Kulikov, K. (2020). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1886-1889. [Link]
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The Rising Star in Scaffolding: Application Notes for 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures is a powerful approach to explore new chemical space and to fine-tune the properties of drug candidates. Among the emerging classes of 3D scaffolds, strained spirocycles have garnered significant attention for their ability to confer rigid conformations and introduce novel exit vectors for molecular elaboration.[1] This guide focuses on a particularly promising building block: 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid . This unique scaffold combines the conformational rigidity of a spiro[2.3]hexane system with the advantageous physicochemical properties imparted by the gem-difluoro group, offering a compelling platform for the design of next-generation therapeutics.
The spiro[2.3]hexane core, featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, creates a compact and rigid framework. This rigidity can be instrumental in locking in a bioactive conformation, thereby enhancing binding affinity to the target protein.[2][3] Furthermore, the introduction of a gem-difluoro group on the cyclopropane ring is a deliberate design element intended to modulate key drug-like properties. The highly electronegative fluorine atoms can significantly impact the local electronic environment, influencing pKa, lipophilicity, and metabolic stability.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a medicinal chemistry scaffold. We will delve into its synthesis, key applications, and provide detailed protocols for its incorporation into lead compounds.
The Strategic Advantage of the 1,1-Difluorospiro[2.3]hexane Moiety
The decision to employ the this compound scaffold is rooted in a clear understanding of its potential to address common challenges in drug discovery. The unique combination of the spirocyclic system and gem-difluorination offers a multifaceted approach to lead optimization.
Physicochemical Properties and Their Implications
| Property | Influence of the Scaffold | Implication in Drug Design |
| Conformational Rigidity | The spiro[2.3]hexane core restricts bond rotation, leading to a more defined three-dimensional structure.[2] | Can pre-organize pharmacophoric elements for optimal interaction with the biological target, potentially increasing potency and selectivity. |
| pKa Modulation | The electron-withdrawing nature of the gem-difluoro group can lower the pKa of the carboxylic acid. | Alters the ionization state at physiological pH, which can impact solubility, cell permeability, and target engagement. |
| Lipophilicity (logP) | The gem-difluoro group can act as a lipophilic hydrogen bond donor and can influence the overall lipophilicity of the molecule. | Provides a tool to fine-tune the lipophilicity of a lead compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Metabolic Stability | The C-F bond is exceptionally strong and the carbon bearing the fluorine atoms is less susceptible to oxidative metabolism by cytochrome P450 enzymes. | Can block metabolic hotspots, leading to increased half-life and improved oral bioavailability. |
| Dipole Moment | The introduction of two fluorine atoms creates a significant dipole moment. | Can be exploited to form favorable interactions with the target protein, such as dipole-dipole or hydrogen bond interactions. |
Synthetic Accessibility: A Practical Approach
While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and practical synthetic strategy can be devised based on the availability of key precursors and established synthetic transformations. Commercial availability of cis- and trans-1,1-difluorospiro[2.3]hexan-5-ol suggests that these alcohols are accessible synthetic intermediates.[4][5][6][7]
A logical and efficient route to the target carboxylic acid involves the oxidation of the corresponding alcohol. This common transformation can be achieved using a variety of standard oxidizing agents.
Caption: Proposed synthetic workflow for this compound.
Application in Drug Design: Case Studies and Bioisosteric Rationale
The true utility of a novel scaffold is demonstrated through its successful application in medicinal chemistry programs. While specific examples for this compound are not yet in the public domain, we can extrapolate its potential based on the well-established principles of bioisosterism and the known impact of its constituent parts.
As a Conformationally Restricted Carboxylic Acid Bioisostere
The carboxylic acid moiety is a common feature in many bioactive molecules, often serving as a key interaction point with the biological target. However, its ionizable nature can lead to poor cell permeability and rapid clearance. The this compound can be viewed as a conformationally restricted and metabolically stabilized bioisostere for more flexible carboxylic acid-containing fragments.
Caption: Bioisosteric replacement of a flexible fragment with the rigid scaffold.
By replacing a simple aliphatic or cyclic carboxylic acid with this scaffold, medicinal chemists can introduce a defined 3D architecture, potentially leading to enhanced target engagement and improved selectivity.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experimental workflows involving this compound.
Protocol 1: Synthesis of this compound via Oxidation of the Corresponding Alcohol
Objective: To prepare the target carboxylic acid from the commercially available alcohol precursor.
Materials:
-
cis/trans-1,1-Difluorospiro[2.3]hexan-5-ol
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of cis/trans-1,1-difluorospiro[2.3]hexan-5-ol in a minimal amount of acetone.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add Jones Reagent dropwise to the stirred solution. Monitor the reaction by TLC for the disappearance of the starting material. The reaction mixture will typically turn from a reddish-orange to a green color upon completion.
-
Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
-
Extraction: Dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Protocol 2: Amide Coupling with a Primary Amine using HATU
Objective: To form an amide bond between this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the solution at room temperature for 15-30 minutes.
-
Addition of Amine: To the activated carboxylic acid solution, add the primary amine (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: General workflow for HATU-mediated amide coupling.
Conclusion and Future Outlook
This compound represents a novel and exciting scaffold for medicinal chemists. Its unique combination of conformational rigidity and the beneficial physicochemical properties imparted by the gem-difluoro group makes it a valuable tool for addressing key challenges in drug discovery, including potency, selectivity, and metabolic stability. While its application is still in its nascent stages, the synthetic accessibility and the clear theoretical advantages of this scaffold suggest that it will find increasing use in the design of innovative therapeutics. As more researchers incorporate this building block into their synthetic strategies, we anticipate the emergence of a new generation of drug candidates with improved pharmacological profiles.
References
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Qi, D., Bai, J., Yao, Y., & Liu, C. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link][8][9]
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van der Kolk, R. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link][2]
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Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(11), 1049-1063. [Link][1]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link][10]
-
Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link][11]
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Zhao, H., Lin, Y., Jiang, M., & Su, B. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(25), 6823-6831. [Link][12]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36), 4694-4704. [Link]
-
ResearchGate. (2025). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. ResearchGate. [Link][13]
-
Semantic Scholar. (n.d.). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Semantic Scholar. [Link][3]
-
Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents. [14]
-
Google Patents. (n.d.). Spiro compound. Google Patents. [15]
-
Journal of the American Chemical Society. (2023). Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones. Journal of the American Chemical Society. [Link][16]
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National Institutes of Health. (n.d.). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health. [Link][17]
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Application of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid in Peptide Mimetics: A Guide to Synthesis and Conformational Control
An Application Guide for Researchers and Drug Development Professionals
Introduction: Engineering Peptide Scaffolds with Fluorinated Spirocycles
The therapeutic potential of peptides is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2][3] A leading strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs) that impart specific structural and physicochemical properties.[1][2] 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid emerges as a highly compelling building block in this context. Its unique architecture combines two powerful strategies in peptidomimetic design: spirocyclization and gem-difluorination.
The spirocyclic core introduces a rigid, three-dimensional element into the peptide backbone.[4][5] This conformational constraint can lock the peptide into a specific bioactive conformation, such as a β-turn, reducing the entropic penalty upon binding to its target.[4] The spiro[2.3]hexane scaffold, in particular, is a novel surrogate for proline and other turn-inducing residues, offering a distinct geometric profile.[6]
Concurrently, the gem-difluoro moiety provides significant metabolic and conformational advantages.[6] The strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the adjacent amide bond, potentially altering the cis-trans isomerization equilibrium, similar to effects observed in fluorinated prolines.[7][8][9][10] This stereoelectronic effect can enforce a specific pyrrolidine-like ring pucker, providing another layer of conformational control.[8][10] Furthermore, the C-F bond is exceptionally stable and can shield adjacent peptide bonds from enzymatic degradation, thereby enhancing the proteolytic resistance and in vivo half-life of the resulting peptide.[5][11]
This guide provides a comprehensive overview of the application of this compound in peptide mimetics, detailing the preparation of the requisite Fmoc-protected building block, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and subsequent analysis.
Part 1: Preparation of the Fmoc-Protected Amino Acid
Successful incorporation into a peptide via modern synthesis techniques requires the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[12][13] This group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base (typically piperidine), allowing for sequential addition of amino acids during SPPS.[12][13]
Protocol 1: Fmoc Protection of this compound
Causality: This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), a stable and highly reactive reagent for Fmoc protection that minimizes side reactions.[12] The reaction is performed under basic aqueous conditions to deprotonate the amino acid's nitrogen, enhancing its nucleophilicity for attack on the Fmoc-OSu electrophile.
Materials:
-
This compound
-
Fmoc-OSu (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with deionized water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The Fmoc-protected amino acid should precipitate as a white solid.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude Fmoc-1,1-Difluorospiro[2.3]hexane-5-carboxylic acid by flash column chromatography to obtain the final product.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The spirocyclic nature of this UAA presents significant steric hindrance, which can lead to incomplete or slow coupling reactions during SPPS.[14][15] Therefore, a robust protocol employing potent coupling reagents and optimized conditions is essential for successful incorporation.
Diagram: SPPS Workflow for UAA Incorporation
Below is a generalized workflow for incorporating the novel amino acid into a peptide sequence using Fmoc-based SPPS.[16][17]
Caption: Automated SPPS cycle for incorporating the fluorinated spirocyclic UAA.
Protocol 2: SPPS of a Peptide Containing this compound
Causality: This protocol uses HATU {1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate} as the coupling reagent. HATU is highly effective for coupling sterically hindered amino acids due to the formation of a highly reactive OAt-active ester, which minimizes racemization and drives the reaction to completion.[18][19] A double coupling strategy is employed to ensure maximum incorporation efficiency.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected standard amino acids
-
Fmoc-1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (Fmoc-UAA-OH)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Ninhydrin test kit
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Standard Cycles: Synthesize the peptide sequence C-terminal to the desired UAA insertion point using standard automated or manual SPPS cycles (Fmoc deprotection followed by coupling of the next amino acid).
-
Fmoc Deprotection: Before coupling the UAA, remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove all traces of piperidine.
-
UAA Coupling (Double Coupling):
-
Activation: In a separate vial, pre-activate Fmoc-UAA-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (x3).
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of activated Fmoc-UAA-OH and react for another 2 hours. Microwave-assisted SPPS can also be employed here to enhance coupling efficiency.[15]
-
-
Monitoring: After the second coupling, wash the resin with DMF (x3) and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a third coupling may be necessary.
-
Chain Elongation: Once the UAA is successfully coupled, continue with the synthesis of the remaining peptide sequence using standard SPPS cycles.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: Coupling Reagent Comparison
The choice of coupling reagent is critical for sterically demanding residues. The table below summarizes common reagents and their suitability.
| Coupling Reagent | Acronym | Relative Potency | Key Advantages for Hindered Residues |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | ++++ | Very high reactivity, low racemization.[18][19] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | +++ | Highly popular, effective for most couplings.[18][19] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | +++ | Good for manual and automated synthesis. |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | ++ | Cost-effective, but may be less efficient for difficult couplings.[19] |
Part 3: Analysis and Expected Outcomes
Structural and Conformational Impact
Incorporating this compound is hypothesized to enforce a rigid turn structure, acting as a potent peptidomimetic of a proline-induced β-turn.
Caption: The UAA induces a rigid turn, constraining the peptide backbone.
Analytical Techniques:
-
NMR Spectroscopy: 1D and 2D NMR (COSY, NOESY) studies are essential to determine the solution-state conformation of the peptide. The unique 19F NMR signal from the gem-difluoro group can serve as a sensitive probe to monitor conformational changes and binding events.[7][9][10]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure content of the peptide and confirm the presence of turn-like structures.
-
X-ray Crystallography: If the peptide can be crystallized, this will provide definitive, high-resolution structural information.
Proteolytic Stability Assay
Causality: The bulky, non-natural spirocyclic scaffold is not recognized by common proteases. The high strength of the C-F bonds also sterically and electronically shields the adjacent peptide bonds from enzymatic hydrolysis.[5][11]
Protocol 3: Comparative Stability Assay
-
Incubation: Incubate the novel peptidomimetic and its non-modified linear counterpart in parallel solutions containing a protease (e.g., trypsin, chymotrypsin) or in human serum.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench an aliquot of the reaction with a strong acid (e.g., TFA).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS.
-
Quantification: Quantify the percentage of intact peptide remaining at each time point by measuring the peak area. The peptide containing the UAA is expected to show significantly slower degradation compared to the natural peptide.
Conclusion
This compound is a powerful and innovative building block for the design of advanced peptide mimetics. Its rigid spirocyclic core and gem-difluoro substitution offer a dual-action approach to enforce specific conformations and enhance metabolic stability. While its steric bulk requires optimized coupling protocols during SPPS, the potential benefits—including improved target affinity, selectivity, and pharmacokinetic properties—make it a valuable tool for researchers in drug discovery. The protocols and insights provided in this guide offer a solid foundation for the successful application of this unique amino acid in creating next-generation peptide therapeutics.
References
-
Bunnage, M. E., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5835-5849. [Link]
-
Kang, Y. K. (2014). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Molecules, 19(6), 7497-7526. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
-
Bunnage, M. E., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5835-5849. Available from: [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability. ResearchGate. [Link]
-
Cavaco, M., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]
-
Giraud, M., et al. (2016). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. ResearchGate. [Link]
-
Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-3811. [Link]
-
Bunnage, M. E., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ResearchGate. [Link]
-
Aina, O. H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
-
Cardoso, M. C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Schmalz, T., et al. (2018). Synthesis of Fmoc- and Boc-Protected (2S,5S)- and (2R,5R)-5-Aminomethylprolines. European Journal of Organic Chemistry, 2018(39), 5431-5438. [Link]
-
Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(49), 12567-12572. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Reddit. (2024). What is solid-phase synthesis of peptides? r/OrganicChemistry. [Link]
- Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Pelliccia, S., et al. (2016). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 12, 2438-2444. [Link]
-
Xie, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3421-3425. [Link]
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- 19. peptide.com [peptide.com]
Protocol for Amide Coupling with 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid: A Guide to Navigating Steric and Electronic Challenges
An Application Guide for Researchers
Abstract
This application note provides a detailed protocol and scientific rationale for the successful amide coupling of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. This unique building block presents significant synthetic challenges due to the steric hindrance imposed by its spirocyclic core and the electronic effects of the gem-difluoro group. Standard amidation methods may prove inefficient, leading to low yields and undesired side reactions.[1][2] This guide presents robust protocols employing modern coupling reagents, explains the mechanistic basis for their efficacy, and offers a comprehensive workflow from reaction setup to final product characterization, designed for researchers in medicinal chemistry and drug development.
Scientific Profile of the Substrate
This compound is a valuable structural motif in medicinal chemistry. The spiro[2.3]hexane scaffold provides a rigid, three-dimensional exit vector, while the gem-difluoro group can modulate physicochemical properties such as lipophilicity and metabolic stability.
-
Molecular Formula: C₇H₈F₂O₂[3]
-
Molecular Weight: 162.14 g/mol [4]
-
Key Structural Features:
-
Steric Hindrance: The carboxylic acid is attached to a cyclobutane ring which is part of a spirocyclic system. This compact and rigid structure sterically shields the carboxyl group, hindering the approach of the amine nucleophile. The synthesis of sterically hindered amides is a well-documented challenge in organic chemistry, often requiring specialized reagents and conditions.[2][5]
-
Electronic Effects: The two fluorine atoms are potent electron-withdrawing groups. While not directly attached to the carboxylate, their inductive effect across the cyclobutane ring can influence the acidity of the carboxylic acid and the reactivity of its activated intermediates.
-
Due to these combined factors, a careful selection of coupling reagents and reaction conditions is paramount to achieve high conversion and yield.
Recommended Amidation Protocols
Two primary methods are recommended for this challenging substrate. Protocol A utilizes the widely adopted and highly efficient uronium salt HATU. Protocol B offers a powerful alternative by forming a reactive acyl fluoride intermediate, a strategy proven to be effective for severely hindered substrates.[1]
Protocol A: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly reactive coupling reagent that generates an activated O-acylisourea ester, which is less prone to racemization and reacts efficiently even with hindered substrates.[6][7]
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.2 M).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture.
-
Finally, add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For particularly stubborn couplings, the temperature can be raised to 40-50 °C.[8]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Mechanism of HATU-Mediated Coupling
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. PubChemLite - this compound (C7H8F2O2) [pubchemlite.lcsb.uni.lu]
- 4. labsolu.ca [labsolu.ca]
- 5. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Incorporating 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid into PROTAC linkers
Harnessing the Power of 3D-Conformational Rigidity: Incorporating 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid into PROTAC Linkers
Abstract & Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the key ternary complex (Target Protein-PROTAC-E3 Ligase) that precedes ubiquitination and degradation.
Traditional PROTAC linkers are often based on flexible alkyl or polyethylene glycol (PEG) chains. While synthetically accessible, this flexibility can introduce a significant entropic penalty upon formation of the ternary complex, leading to reduced efficacy and unpredictable binding orientations. To overcome these limitations, researchers are increasingly turning to more rigid and three-dimensionally complex linker architectures.
This application note details the rationale, synthesis, and incorporation of This compound , a novel building block, into PROTAC linkers. The spirocyclic core imposes a well-defined, rigid conformation, while the gem-difluoro group offers metabolic stability and can modulate electronic properties. We provide detailed protocols for its synthesis and conjugation, offering a practical guide for researchers seeking to enhance their PROTAC design strategy.
Rationale: Why a Difluorospiro[2.3]hexane Linker?
The choice of this specific scaffold is underpinned by several key principles of modern medicinal chemistry and PROTAC design.
-
Conformational Rigidity and Pre-organization: The spiro[2.3]hexane core locks the linker into a defined three-dimensional shape. This rigidity reduces the entropic cost of forming the ternary complex, as the linker does not need to fold into a specific bioactive conformation from a multitude of flexible states. This can lead to more potent and efficient protein degradation.
-
Improved Physicochemical Properties: The introduction of rigid, spirocyclic aliphatic scaffolds can improve properties like solubility and cell permeability by reducing the planarity and increasing the three-dimensional character of the molecule, a concept often referred to as increasing the fraction of sp3-hybridized carbons (Fsp3).
-
Vectorial Control: The defined exit vectors from the spirocyclic core provide precise control over the spatial orientation of the warhead and E3 ligase ligand, allowing for a more rational design approach to optimizing ternary complex interactions.
-
Metabolic Stability: The gem-difluoro group is a well-established bioisostere for a carbonyl group or a methylene group. Its presence can block potential sites of oxidative metabolism, thereby increasing the half-life and overall exposure of the PROTAC molecule in vivo.
Logical Workflow for PROTAC Development with the Spirocyclic Linker
Caption: High-level workflow for developing PROTACs using the spirocyclic building block.
Experimental Protocols
Part A: Synthesis of this compound
This protocol outlines a potential synthetic route. Researchers should adapt it based on available starting materials and perform appropriate characterization at each step (¹H NMR, ¹³C NMR, MS).
Workflow Diagram: Synthesis
Caption: Synthetic pathway for the core linker building block.
Step-by-Step Protocol:
-
[2+1] Cycloaddition:
-
To a solution of methyl bicyclo[1.1.0]butane-1-carboxylate (1.0 eq) in a suitable solvent like toluene, add a difluorocarbene precursor such as (trifluoromethyl)trimethylsilane (TMSCF₃) and sodium iodide (NaI).
-
The reaction is typically catalyzed by a palladium source, for example, PdCl₂(PPh₃)₂.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude ester, methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate , by column chromatography.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, ~2-3 eq) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS. Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2-3 using 1M HCl.
-
Extract the desired carboxylic acid product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield This compound as the final building block. Confirm identity and purity via NMR and MS.
-
Part B: PROTAC Synthesis - A Representative Example (BRD4 Degrader)
This protocol describes the assembly of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) using a derivative of JQ1 as the warhead and a pomalidomide derivative as the E3 ligase ligand.
Key Reagents & Properties:
| Component | Structure (Example) | Role | Coupling Site |
| Warhead | JQ1-amine | Binds to BRD4 bromodomain | Free amine |
| E3 Ligase Ligand | Pomalidomide-linker | Binds to Cereblon (CRBN) | Free amine on linker |
| Linker Core | 1,1-Difluorospiro[2.3] hexane-5-carboxylic acid | Provides rigid scaffold | Carboxylic acid |
| Coupling Agent | HATU / EDCI & HOBt | Activates carboxylic acid | N/A |
| Base | DIPEA / Et₃N | Scavenges acid by-product | N/A |
Step-by-Step Protocol:
-
Activation of the Spirocyclic Acid:
-
In an anhydrous solvent (e.g., DMF) under an inert atmosphere, dissolve the This compound (1.0 eq).
-
Add a peptide coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2-3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
-
Coupling with E3 Ligase Ligand:
-
To the activated ester solution, add the amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide, 1.0 eq).
-
Continue stirring at room temperature and monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the first coupling is complete, the product is an intermediate: (E3 Ligand)-Amide-(Spirocyclic Linker)-COOH . This intermediate can be purified or used directly in the next step after an appropriate workup.
-
-
Second Amide Coupling with Warhead:
-
Repeat the activation step (Step 1) using the intermediate from the previous step.
-
To the newly activated ester solution, add the amine-functionalized warhead (e.g., an amino-JQ1 derivative, 1.0 eq).
-
Stir at room temperature until LC-MS analysis indicates the formation of the final PROTAC molecule is complete.
-
-
Purification and Characterization:
-
Perform an aqueous workup of the final reaction mixture.
-
Purify the crude PROTAC using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity, purity (>95%), and structural integrity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H/¹⁹F/¹³C NMR.
-
Validation and Characterization
The efficacy of the newly synthesized PROTAC must be confirmed through rigorous biological evaluation.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
-
Western Blot Analysis: The most direct method to assess PROTAC activity is to measure the reduction in the level of the target protein. Treat cells with varying concentrations of the PROTAC for a defined period (e.g., 4-24 hours). Lyse the cells and perform a Western blot using an antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). A successful PROTAC will show a dose-dependent decrease in the target protein band intensity.
-
DC₅₀ and Dₘₐₓ Determination: From the Western blot data, quantify the band intensities to determine the DC₅₀ (concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation observed). These values are critical for comparing the potency and efficacy of different PROTACs.
-
Ternary Complex Biophysics (Advanced): Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and cooperativity of the ternary complex. A positive cooperativity value (α > 1) indicates that the binding of one protein partner enhances the binding of the other, which is a hallmark of an efficient PROTAC.
Conclusion and Future Perspectives
The incorporation of rigid, three-dimensional scaffolds like this compound into PROTAC linkers offers a compelling strategy to overcome the limitations of traditional flexible linkers. By reducing the entropic penalty of ternary complex formation and providing greater control over the spatial arrangement of the binding elements, these next-generation linkers can lead to PROTACs with enhanced potency, selectivity, and improved drug-like properties. The synthetic and validation protocols provided herein serve as a comprehensive guide for researchers to explore this promising area of targeted protein degradation.
References
-
Békés, M., Langley, D.R., & Crews, C.M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]
-
Troup, R.I., et al. (2020). The role of the linker in PROTACs. ChemMedChem. [Link]
-
Schreiber, S.L. (2021). The role of complexity in chemical biology. Nature Chemical Biology. [Link]
-
Böhm, H.J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. [Link]
Application Notes & Protocols: Fluorine-19 NMR Studies of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy in the structural characterization and analysis of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid derivatives. These scaffolds are of increasing interest in medicinal chemistry and drug development due to the unique conformational constraints imposed by the spirocyclic system and the metabolic stability offered by the gem-difluoro group. This document, intended for researchers, scientists, and drug development professionals, details the fundamental principles of ¹⁹F NMR, step-by-step experimental protocols, data interpretation strategies, and the causal reasoning behind experimental choices.
Introduction: The Strategic Role of Fluorinated Spirocycles in Drug Discovery
The incorporation of fluorine into small molecules is a widely adopted strategy in modern drug discovery, with fluorinated pharmaceuticals representing a significant and growing percentage of approved drugs.[1] Fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without significantly increasing its size.[1][2] The this compound core combines the benefits of fluorination with a rigid spirocyclic framework. This rigidity reduces conformational flexibility, which can lead to enhanced binding selectivity and improved pharmacological profiles.
¹⁹F NMR spectroscopy has emerged as an exceptionally powerful tool for characterizing such fluorinated molecules.[3][4][5] Its utility stems from several key advantages of the ¹⁹F nucleus:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F isotope is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of ¹H NMR.[6][7]
-
Wide Chemical Shift Range: The chemical shift range in ¹⁹F NMR is vast, spanning over 800 ppm, which provides excellent signal dispersion and minimizes the chances of signal overlap, even in complex molecules.[1][7][8]
-
Absence of Endogenous Background: Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a clean spectral window, making it ideal for studying fluorinated drug candidates in biological matrices.[6][9][10]
This guide will focus on leveraging these advantages for the unambiguous characterization of this compound derivatives.
Foundational Principles: ¹⁹F NMR of Gem-Difluoro Spirocyclic Systems
A deep understanding of the principles governing ¹⁹F NMR is crucial for accurate data interpretation. For the 1,1-difluorospiro[2.3]hexane core, two key aspects are paramount: the chemical shift of the gem-difluoro group and the spin-spin coupling patterns.
Chemical Shift (δ): A Sensitive Probe of the Molecular Environment
The chemical shift of the fluorine nuclei in the C1 position is highly sensitive to their local electronic environment.[2][8] Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are significantly influenced by the paramagnetic term, which is a primary reason for the wide spectral range.[8]
For the 1,1-difluorospiro[2.3]hexane system, the two fluorine atoms are diastereotopic due to the chirality of the C5 carbon bearing the carboxylic acid group (and any derivatives). This diastereotopicity means they are chemically non-equivalent and are expected to exhibit distinct chemical shifts. The magnitude of this difference will depend on the nature of the substituents on the carboxylic acid and their influence on the conformation of the spirocyclic rings.
Spin-Spin Coupling (J): Elucidating Connectivity and Geometry
Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. In ¹⁹F NMR spectra of these derivatives, several key couplings are expected:
-
Geminal Fluorine-Fluorine Coupling (²JFF): The two fluorine atoms on the same carbon will couple to each other, giving rise to a characteristic large coupling constant.
-
Fluorine-Proton Coupling (JHF): The fluorine nuclei will couple with nearby protons. Of particular importance are the geminal couplings (²JHF) to the protons on C2 and the vicinal couplings (³JHF) to the protons on C6. The magnitude of these couplings can provide insights into the dihedral angles and, consequently, the conformation of the cyclobutane ring. Long-range couplings (⁴JHF and ⁵JHF) may also be observed.[7]
The combination of distinct chemical shifts and complex coupling patterns allows for a detailed structural elucidation of these spirocyclic compounds.
Experimental Workflow and Protocols
Achieving high-quality, reproducible ¹⁹F NMR data requires meticulous attention to experimental detail. The following workflow and protocols are designed to serve as a robust starting point for the analysis of this compound derivatives.
Diagram: Experimental Workflow
Caption: Workflow for ¹⁹F NMR analysis.
Protocol: Sample Preparation
Rationale: Proper sample preparation is paramount for obtaining high-resolution spectra. The choice of solvent is critical to ensure complete dissolution of the analyte and to avoid signal overlap with the solvent peak. An internal standard can be used for accurate chemical shift referencing and quantification.
Materials:
-
This compound derivative (5-15 mg)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Internal standard (e.g., trifluorotoluene, hexafluorobenzene) - optional
-
Volumetric flasks and micropipettes
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-15 mg of the purified compound directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard (Optional): If quantification or precise chemical shift referencing is required, add a known amount of an internal standard. The standard should have a signal that does not overlap with the analyte signals.
-
Homogenization: Vortex the sample gently until the solid is completely dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Avoid any solid particles in the tube.
Protocol: NMR Data Acquisition
Rationale: The acquisition parameters must be optimized to ensure good signal-to-noise ratio and accurate representation of the spectral features. Proton decoupling is often employed to simplify the ¹⁹F spectrum by removing JHF couplings, which can aid in the initial assignment of the fluorine signals.
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
Procedure:
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Experiment Selection: Select a standard 1D ¹⁹F pulse program. For initial analysis, a proton-decoupled experiment (¹⁹F{¹H}) is recommended.
-
Parameter Optimization:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[7]
-
Transmitter Offset: Center the transmitter frequency in the expected region of the gem-difluoro signals.
-
Pulse Width: Calibrate the 90° pulse width for the ¹⁹F channel.
-
Acquisition Time: Set to at least 1-2 seconds for good resolution.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation of the nuclei, especially for quantitative measurements.
-
Number of Scans: Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16 to 128 scans).
-
-
Acquisition: Acquire the ¹⁹F{¹H} spectrum. Subsequently, acquire a proton-coupled ¹⁹F spectrum to observe the JHF couplings.
Data Interpretation and Structural Elucidation
The analysis of the acquired spectra will provide a wealth of structural information.
Expected Spectral Features
The proton-decoupled spectrum is expected to show two distinct signals for the two diastereotopic fluorine atoms. These signals will appear as an "AB quartet" due to the strong geminal ²JFF coupling. In the proton-coupled spectrum, each of these signals will be further split by couplings to nearby protons, resulting in complex multiplets.
Table: Predicted ¹⁹F NMR Parameters
| Parameter | Expected Value Range | Structural Information |
| Chemical Shift (δ) | -80 to -130 ppm (relative to CFCl₃) | Highly sensitive to the electronic environment and conformation. The difference in δ (Δδ) between the two F atoms reflects the degree of diastereotopicity. |
| ²JFF (Geminal) | 150 - 250 Hz | Confirms the gem-difluoro substitution pattern. |
| ²JHF (Geminal) | 40 - 60 Hz | Coupling to protons on the adjacent C2 carbon. |
| ³JHF (Vicinal) | 5 - 20 Hz | Coupling to protons on the C6 carbon. The magnitude is dependent on the H-C-C-F dihedral angle. |
Note: These are estimated ranges based on typical values for gem-difluoroalkanes. Actual values will vary depending on the specific derivative.[11]
Diagram: Structure-Spectra Correlation
Sources
- 1. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 2. biophysics.org [biophysics.org]
- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F [nmr.chem.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this novel, strained scaffold. The unique combination of a spiro[2.3]hexane core and a gem-difluorocyclopropane moiety presents specific hurdles that require careful consideration of reaction conditions and troubleshooting strategies.
This guide provides in-depth, experience-based insights structured in a question-and-answer format to directly address potential issues encountered during the synthesis. The protocols and advice herein are based on established principles of fluorination, cyclopropanation, and strained-ring chemistry, drawing analogies from well-documented syntheses of related structural motifs.
Proposed Synthetic Workflow
A plausible and efficient synthetic route to the target compound commences with a commercially available precursor, 3-methylenecyclobutanecarbonitrile. This strategy focuses on the early installation of the challenging difluorocyclopropane unit, followed by functional group manipulation to yield the final carboxylic acid.
Caption: Decision tree for troubleshooting low conversion in the difluorocyclopropanation step.
Experimental Protocols (Hypothetical)
These protocols are illustrative and should be adapted based on laboratory observations and safety considerations.
Protocol 1: Synthesis of 1,1-Difluorospiro[2.3]hexane-5-carbonitrile
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous sodium iodide (0.30 g, 2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and 3-methylenecyclobutanecarbonitrile (1.86 g, 20.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add (trifluoromethyl)trimethylsilane (TMSCF3, 4.26 g, 30.0 mmol) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Hydrolysis to this compound
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine 1,1-difluorospiro[2.3]hexane-5-carbonitrile (1.43 g, 10.0 mmol), water (10 mL), and concentrated sulfuric acid (10 mL).
-
Heat the mixture to 110 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over 50 g of crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Summary
The following table provides expected parameters for the key synthetic steps, compiled from analogous transformations in the literature.
| Step | Reagents & Conditions | Typical Yield | Key Challenges |
| Difluorocyclopropanation | TMSCF₃, NaI (cat.), DMF, 0°C to RT | 40-60% | Reagent purity, anhydrous conditions, potential for polymerization. [1] |
| Nitrile Hydrolysis | H₂SO₄/H₂O (1:1), 110°C | 70-85% | Steric hindrance, stability of the spirocycle under harsh conditions. |
References
-
Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. Available at: [Link]
-
Hu, J., et al. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Available at: [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Lv, C., & Li, X. (2020). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. Available at: [Link]
-
Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. ResearchGate. Available at: [Link]
-
Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272. Available at: [Link]
-
Grygorenko, O., et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid Diastereomers
Welcome to the dedicated technical support guide for the purification of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid diastereomers. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating these unique stereoisomers. The inherent rigidity of the spiro[2.3]hexane scaffold, combined with the electronic influence of the gem-difluoro group, presents specific challenges and opportunities in purification that this guide will address in detail.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: The primary challenge lies in the subtle structural differences between the diastereomers. Spirocyclic systems have a rigid, three-dimensional structure.[1] The diastereomers of this compound differ in the spatial arrangement of the carboxylic acid group relative to the plane of the cyclobutane and cyclopropane rings. These differences may not be significant enough to cause large variations in polarity or general physical properties, making separation by standard achiral chromatography difficult.
Q2: What are the primary methods for separating these diastereomers?
A2: The most effective methods leverage the stereochemical differences between the molecules. The three main strategies are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Direct separation on a chiral stationary phase (CSP).
-
Diastereomeric Derivatization: Covalently bonding the carboxylic acid with a chiral auxiliary to create diastereomeric derivatives that can be separated on standard silica gel.
-
Fractional Crystallization: Exploiting potential differences in solubility and crystal lattice formation between the diastereomers.[2]
Q3: Should I protect the carboxylic acid group before attempting separation?
A3: For chiral HPLC, it is often preferable to analyze the free acid or its simple ester (e.g., methyl or ethyl ester) to screen for suitable chiral stationary phases. For separation via derivatization, you will be converting the carboxylic acid to an amide or ester with a chiral resolving agent. For fractional crystallization, the free acid is typically used, although forming a salt with a chiral base can also be an effective strategy.
Q4: How do the gem-difluoro substituents affect the purification process?
A4: The two fluorine atoms can influence the molecule's pKa, polarity, and intermolecular interactions. This can sometimes be advantageous. For instance, the increased acidity of the carboxylic acid might facilitate the formation of stable salts for crystallization. The fluorine atoms can also engage in specific interactions with certain chiral stationary phases, potentially improving chromatographic resolution.
Troubleshooting and In-Depth Guides
Guide 1: Direct Separation by Chiral HPLC
Chiral HPLC is a powerful analytical and preparative tool for the direct separation of stereoisomers.[3] The key is to identify a chiral stationary phase (CSP) that exhibits differential interaction with the two diastereomers.
Common Issues & Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Expert Insights |
| No separation on any CSP. | The chosen CSPs lack the necessary chiral recognition mechanism for this specific analyte. | Expand your CSP screening. Don't limit your search to polysaccharide-based columns. Consider Pirkle-type, macrocyclic antibiotic, or protein-based columns. The electronic nature of the difluoro group might favor interactions with π-acidic or π-basic CSPs. |
| Poor peak shape (tailing). | The carboxylic acid is interacting strongly with the stationary phase or residual silanols on the silica support. | Modify the mobile phase. Add a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to suppress the ionization of the carboxylic acid and improve peak shape. If working with an esterified derivative, this is less likely to be an issue. |
| Low resolution (peaks overlap). | Suboptimal mobile phase composition or flow rate. | Systematically optimize your method. Vary the ratio of polar to non-polar solvents (e.g., isopropanol in hexane). Lowering the flow rate can sometimes increase efficiency and improve resolution. Also, consider running the separation at a lower temperature to enhance the energetic differences in interactions between the diastereomers and the CSP. |
Experimental Protocol: Chiral HPLC Method Development
-
Analyte Preparation: Prepare a 1 mg/mL solution of the diastereomeric mixture of this compound in methanol or ethanol. If solubility is an issue, consider converting to the methyl ester using a mild agent like trimethylsilyldiazomethane.[4]
-
Initial Screening:
-
Columns: Screen a diverse set of chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC).
-
Mobile Phase: Start with a simple mobile phase, such as 90:10 Hexane:Isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or as determined by a UV scan).
-
-
Optimization: Once partial separation is observed on a column, optimize the mobile phase composition. Create a gradient or isocratic method that provides the best balance of resolution and run time.
-
Scale-Up: For preparative separation, use a larger-diameter column with the same stationary phase. Adjust the flow rate and sample loading according to the column dimensions.
Guide 2: Separation via Diastereomeric Derivatization
This classic chemical resolution technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[5] These diastereomers have different physical properties and can often be separated using standard silica gel chromatography.
Common Issues & Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Expert Insights |
| Incomplete reaction with the chiral auxiliary. | Inefficient coupling agent or steric hindrance. | Choose a robust coupling agent. HBTU, HATU, or EDC with HOBt are generally reliable. If the reaction is still sluggish, consider converting the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride before adding the chiral amine. |
| Diastereomers co-elute on silica gel. | The chiral auxiliary does not impart enough of a difference in polarity or conformational rigidity for separation. | Select a different chiral auxiliary. A bulkier or more rigid auxiliary can create a greater distinction between the diastereomers. For example, if (R)-1-phenylethylamine fails, try (R)-1-(1-naphthyl)ethylamine or a chiral amino alcohol. The goal is to maximize the differential interaction with the silica surface.[6] |
| Difficulty cleaving the auxiliary after separation. | The amide or ester bond is too stable. | Plan your cleavage strategy in advance. Amide bonds are robust. If harsh acidic or basic hydrolysis is not compatible with your molecule, consider using a chiral alcohol as the auxiliary to form an ester. Ester bonds are more easily cleaved under milder conditions (e.g., LiOH in THF/water). |
Experimental Protocol: Derivatization and Chromatographic Separation
-
Derivatization Reaction:
-
To a solution of the this compound diastereomeric mixture (1.0 eq) in dichloromethane (DCM) at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and a chiral amine, such as (R)-(+)-α-methylbenzylamine (1.1 eq).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC or LC-MS to confirm the formation of the diastereomeric amides.
-
-
Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Chromatography:
-
Purify the crude diastereomeric amide mixture by flash column chromatography on silica gel.
-
Use a solvent system such as a gradient of ethyl acetate in hexanes. The optimal solvent system will need to be determined by TLC analysis.
-
Collect fractions and analyze by TLC or HPLC to identify the pure, separated diastereomers.
-
-
Auxiliary Cleavage:
-
Hydrolyze the separated amide diastereomers back to the carboxylic acids using a method like heating in 6M HCl or with a strong base, followed by acidification. Ensure your spirocycle is stable to these conditions.
-
Guide 3: Fractional Crystallization
This technique is powerful for large-scale separations if the diastereomers exhibit different solubilities in a given solvent system. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.[2]
Common Issues & Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Expert Insights |
| No crystallization occurs. | The compound is too soluble in the chosen solvent, or it is an oil. | Conduct a thorough solvent screen. Test a wide range of solvents with varying polarities (e.g., heptane, ethyl acetate, acetonitrile, methanol, water). Try solvent/anti-solvent combinations. For example, dissolve the compound in a small amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like heptane) until turbidity is observed, then warm to redissolve and cool slowly. |
| The entire sample crystallizes (no fractionation). | The diastereomers have very similar solubilities and co-crystallize. | Vary the crystallization conditions. Try slower cooling rates, or evaporation-based crystallization. Seeding the solution with a tiny crystal of a previously isolated pure diastereomer (if available) can promote the crystallization of that specific isomer. Another powerful approach is to form a salt with a chiral base (like brucine or ephedrine) and then attempt to crystallize the diastereomeric salts. |
| Crystals have low diastereomeric excess (d.e.). | The crystallization process is not selective enough. | Perform multiple recrystallizations. Each recrystallization step should enrich the diastereomeric purity of the solid. Monitor the purity of the crystals and the mother liquor at each step by chiral HPLC or ¹H NMR (if baseline separation of diagnostic peaks is possible). |
Experimental Protocol: Fractional Crystallization
-
Solvent Screening:
-
In small vials, dissolve ~10-20 mg of the diastereomeric mixture in a minimal amount of various hot solvents (e.g., ethyl acetate, isopropanol, acetone, toluene).
-
Allow the vials to cool slowly to room temperature, then to 4 °C.
-
Observe which solvents yield crystalline material.
-
-
Preparative Crystallization:
-
Dissolve the bulk of the material in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool undisturbed to room temperature over several hours, then transfer to a refrigerator or freezer.
-
Collect the resulting crystals by filtration.
-
-
Analysis and Enrichment:
-
Dry the crystals and the solid obtained from evaporating the mother liquor.
-
Determine the diastereomeric ratio of both fractions using an appropriate analytical technique (e.g., chiral HPLC).
-
If enrichment is observed, recrystallize the solid material from the same solvent system to further improve its diastereomeric purity.
-
References
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents.
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate. Available at: [Link]
-
Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]
-
Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. PubMed. Available at: [Link]
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]
-
Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. Available at: [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. Available at: [Link]
-
Chiral Drug Separation. Linköping University Electronic Press. Available at: [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. The construction of a spirocyclic framework—where two rings share a single atom—is a formidable challenge in synthetic chemistry, yet essential for accessing novel pharmaceuticals and natural products.[1] Low yields are a frequent bottleneck, stemming from a confluence of factors including unfavorable reaction kinetics, steric hindrance, catalyst deactivation, and competing side reactions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. It provides not only solutions but also the underlying mechanistic reasoning to empower you to troubleshoot your specific system effectively.
Section 1: Reaction Parameter Optimization
This section focuses on the foundational parameters of your reaction setup. The choice of solvent, temperature, and concentration can dramatically influence the reaction's trajectory and final yield.
FAQ 1.1: My spirocyclization yield is low and I'm observing significant amounts of starting material, even after extended reaction times. What should I investigate first?
Answer: When a reaction stalls, the primary suspects are often suboptimal reaction conditions that fail to overcome the activation energy barrier or a deactivated catalyst. Before making drastic changes to your substrate or catalyst system, a systematic screening of reaction parameters is the most logical first step.
Underlying Causality: Spirocyclization reactions often involve the formation of a sterically congested quaternary center. The transition state leading to this center is highly ordered and sensitive to the surrounding environment.
-
Temperature: Increasing the temperature provides the necessary thermal energy to overcome the activation barrier. However, excessive heat can also promote decomposition of the product or catalyst, so this must be monitored carefully.
-
Concentration: The kinetics of the cyclization step can be concentration-dependent. For intramolecular reactions, running the reaction under high dilution can disfavor intermolecular side reactions. Conversely, if the reaction is stalling, a higher concentration might be necessary to promote the desired bond formation.
-
Solvent: The solvent does more than just dissolve reagents; it stabilizes intermediates and transition states.[2] A solvent that effectively solvates the transition state can significantly lower the activation energy.
Troubleshooting Workflow:
-
Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Monitor by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[3]
-
Concentration Screening: Run the reaction at various concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M). This is particularly crucial for preventing intermolecular side products.
-
Solvent Screening: This is one of the most critical factors. Test a range of solvents with varying polarities and coordinating abilities.[3][4] The choice of solvent can dramatically influence the reaction's efficiency and even its stereochemical outcome.[4][5]
Data-Driven Solvent Selection: The table below provides a starting point for solvent screening based on their properties.
| Solvent | Dielectric Constant (ε) | Polarity Type | Boiling Point (°C) | Common Applications/Considerations |
| Toluene | 2.4 | Nonpolar | 111 | Good for many transition-metal-catalyzed reactions; allows for high temperatures. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 40 | Excellent solvent for a wide range of organic compounds; low boiling point.[3] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Coordinating solvent, can interact with metal centers.[3] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Highly polar; can influence stereoselectivity.[4] |
| 1,2-Dichloroethane (DCE) | 10.4 | Polar Aprotic | 84 | Higher boiling point alternative to DCM. |
| Hexafluoroisopropanol (HFIP) | 16.7 | Polar Protic | 58 | Highly polar, non-coordinating, can promote reactions involving cationic intermediates.[6] |
Section 2: Substrate and Reagent Integrity
The structure of your starting material and the purity of all reagents are paramount. Minor impurities or subtle stereoelectronic effects can halt a reaction entirely.
FAQ 2.1: My reaction is not working, or I'm getting a complex mixture of products. I've optimized the conditions. Could it be my starting material?
Answer: Absolutely. The success of a spirocyclization is intimately linked to the electronic and steric properties of the substrate. Furthermore, impurities in starting materials or reagents can act as potent catalyst poisons.
Underlying Causality:
-
Steric Hindrance: Spirocyclization inherently creates a sterically demanding quaternary center. If your substrate contains bulky groups near the reaction centers, the transition state may be too high in energy to be accessible under normal conditions.[7][8]
-
Electronic Effects: The nucleophilicity of the attacking atom and the electrophilicity of the accepting atom are critical. Electron-withdrawing or -donating groups can drastically alter these properties, affecting the reaction rate. For example, in dearomative spirocyclization of indoles, the inherent stability of the aromatic π-system presents a significant challenge that requires precise substrate design and catalyst tuning.[1]
-
Reagent Purity: Impurities, such as water or oxygen, can deactivate sensitive organometallic catalysts.[9] Starting materials that are not sufficiently pure can introduce unknown side reactions. Ensure all reagents are pure and solvents are appropriately dried.[10]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting substrate-related issues.
Experimental Protocol: Verifying Substrate Purity
-
Obtain a Fresh Sample: If possible, use a freshly opened bottle of the reagent or a newly synthesized batch of the substrate.
-
Standard Characterization: Run standard analyses:
-
¹H and ¹³C NMR: Check for unexpected peaks that could indicate impurities.
-
LC-MS/GC-MS: Quantify the purity and identify potential contaminants.
-
Melting Point: Compare the observed melting point to the literature value for solid starting materials.
-
-
Purification: If impurities are detected, repurify the material using an appropriate technique such as column chromatography, recrystallization, or distillation.[10]
-
Drying: Thoroughly dry the purified material under high vacuum to remove residual solvents, which can interfere with the reaction.
Section 3: Catalyst and Ligand System Failures
For transition-metal-catalyzed reactions, the combination of the metal precursor and the ligand is the heart of the transformation. Failure at this level is a common source of low yields.
FAQ 3.1: My transition-metal-catalyzed spirocyclization has poor yield and/or low stereoselectivity. How can I improve it?
Answer: The catalyst-ligand system dictates the reactivity and selectivity of the reaction. A suboptimal choice can lead to low turnover, catalyst decomposition, or poor stereocontrol. Screening different ligands is often the key to unlocking high yields and selectivity.[4][11]
Underlying Causality:
-
Ligand Sterics and Electronics: The ligand coordinates to the metal center, modifying its electronic properties and creating a specific steric environment.[12][13] Bulky ligands can promote reductive elimination (the product-forming step) but may hinder substrate binding (the oxidative addition step). The electronic properties of the ligand influence the metal's reactivity.
-
Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions, leading to decomposition and a loss of activity over time.
-
Background Reaction: In some cases, a non-catalyzed background reaction can compete with the desired catalytic cycle, leading to a racemic or undesired product. This was observed in a nickel-catalyzed lactone spirocyclization, where a base-promoted background reaction eroded enantioselectivity.[11]
Troubleshooting Approach: Ligand Screening
A systematic screening of ligands with varied steric and electronic properties is a powerful strategy. For instance, in nickel-catalyzed enantioselective reactions, different Mandyphos ligands can have a profound impact on both yield and enantioselectivity.[11]
Experimental Protocol: Parallel Ligand Screening
-
Setup: In a glovebox, prepare an array of reaction vials or a 96-well plate.
-
Stock Solutions: Prepare stock solutions of your substrate, base (if required), and metal precursor in the reaction solvent to ensure accurate and consistent dispensing.
-
Ligand Array: To each vial, add a different ligand. Choose ligands from different classes (e.g., phosphines, N-heterocyclic carbenes) and with varying properties (e.g., Buchwald-type ligands with different steric bulk).[12]
-
Initiation: Add the substrate, base, and finally the metal precursor to each vial to initiate the reactions simultaneously.
-
Monitoring: Seal the plate and run the reactions under the desired conditions (e.g., heating). Take aliquots at specific time points (e.g., 2h, 8h, 24h) and quench them.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or GC-MS to determine conversion and yield for each ligand. For chiral reactions, use chiral HPLC or SFC to determine the enantiomeric excess (ee).
Caption: Workflow for a parallel ligand screening experiment.
Section 4: Mechanistic Pitfalls and Side Reactions
Understanding the reaction mechanism is crucial for diagnosing unexpected outcomes. Side reactions can consume starting material or lead to complex product mixtures.
FAQ 4.2: I'm observing an unexpected byproduct that seems to be related to my desired product. How can I identify and suppress it?
Answer: The formation of byproducts points to a competing reaction pathway. Identifying the structure of the byproduct is the first step to understanding its origin and devising a strategy to prevent its formation.
Underlying Causality: Common side reactions in spirocyclization include:
-
Decomposition/Rearrangement: The spirocyclic product itself might be unstable under the reaction conditions and undergo rearrangement or decomposition. For example, spirocyclic lactones can sometimes undergo ring-opening and decarboxylation.[11]
-
Intermolecular Reactions: If the intramolecular cyclization is slow, intermolecular reactions can become competitive, leading to dimers or polymers.
-
Protonolysis/β-Hydride Elimination: In transition-metal catalysis, these are common off-cycle pathways that can quench the catalytic cycle.
-
1,2-Migration: In the synthesis of spiroindolines, a rapid 1,2-migration to restore aromaticity is a known competing pathway that makes the synthesis challenging.[14]
Troubleshooting Strategy:
-
Isolate and Characterize: Isolate the major byproduct by chromatography and fully characterize its structure using NMR and Mass Spectrometry.
-
Propose a Mechanism: Based on the byproduct's structure, propose a plausible mechanistic pathway for its formation. For example, if you observe a ring-opened product, consider if acidic or basic conditions in the reaction or workup are causing instability.[15]
-
Modify Conditions: Adjust the reaction conditions to disfavor the side reaction.
-
If an intermolecular reaction is occurring, switch to more dilute conditions.
-
If product decomposition is observed, try running the reaction at a lower temperature or for a shorter time.
-
If a competing rearrangement is the issue (like the 1,2-migration in spiroindoles), a change in the catalyst or substrate (e.g., different protecting groups) may be necessary to alter the relative rates of the desired and undesired pathways.[14]
-
References
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.[Link]
-
Dearomative spirocyclization of ynamides. National Institutes of Health (NIH).[Link]
-
Recent Advances in the Construction of Spiro Compounds via Radical Dearomatization. ResearchGate.[Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.[Link]
-
Optimization of the reaction conditions. ResearchGate.[Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Royal Society of Chemistry.[Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.[Link]
-
Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Chem Pharm Bull (Tokyo).[Link]
-
Condition Optimization for Spirocyclization. ResearchGate.[Link]
-
Optimization of the reaction conditions. ResearchGate.[Link]
-
The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications.[Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.[Link]
-
What are some common causes of low reaction yields? Reddit.[Link]
-
Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. Royal Society of Chemistry.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. National Institutes of Health (NIH).[Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora.[Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.[Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.[Link]
-
Recent advances in spirocyclization of indole derivatives. Royal Society of Chemistry.[Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.[Link]
-
Steric effects often overlooked. ScienceLink.[Link]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry.[Link]
-
Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)-H Bonds. National Institutes of Health (NIH).[Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI.[Link]
-
Coordination Chemistry - Transition Metal (Ion) Complexes. YouTube.[Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.[Link]
-
Ligand Substitution Reactions. Chemistry LibreTexts.[Link]
-
Coordination Chemistry of Transition Metals. Chemistry LibreTexts.[Link]
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- 3. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 7. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Troubleshooting [chem.rochester.edu]
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- 15. How To [chem.rochester.edu]
Technical Support Center: Scalable Synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Welcome to the technical support guide for the scalable synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid. This document is intended for researchers, chemists, and process development professionals. It provides an in-depth, experience-driven guide to a reliable synthetic route, including a detailed experimental protocol, troubleshooting advice for common issues, and answers to frequently asked questions. Our goal is to equip you with the necessary insights to perform this synthesis safely, efficiently, and at scale.
Introduction: The Significance of a Strained Spirocycle
This compound is a valuable building block in medicinal chemistry and materials science. The spiro[2.3]hexane core introduces a unique three-dimensional, conformationally restricted scaffold. The gem-difluoro group on the cyclopropane ring acts as a stable bioisostere for a carbonyl group, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. This guide outlines a robust, two-step synthetic sequence amenable to scale-up, starting from commercially available materials.
Core Synthesis Pathway
The synthesis proceeds via two key transformations: a difluorocyclopropanation of a methylene cyclobutane precursor, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Overall synthetic scheme for this compound.
Part 1: Detailed Experimental Protocol
This protocol is optimized for a gram-scale synthesis and designed for scalability.
Step 1: Synthesis of Methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate
Rationale: This step utilizes the Ruppert-Prakash reagent (TMSCF₃) with a catalytic amount of sodium iodide to generate the difluorocarbene in situ.[1] This method is often preferred for its milder conditions and functional group tolerance compared to older methods like the thermal decomposition of sodium chlorodifluoroacetate.[2][3][4]
Table 1: Reagents and Stoichiometry for Step 1
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| Methyl 3-methylenecyclobutane-1-carboxylate | 126.15 | 10.0 | 79.3 | 1.0 |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 17.0 | 119.5 | 1.5 |
| Sodium Iodide (NaI) | 149.89 | 2.38 | 15.9 | 0.2 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add Methyl 3-methylenecyclobutane-1-carboxylate (10.0 g, 79.3 mmol) and anhydrous Sodium Iodide (2.38 g, 15.9 mmol).
-
Solvent Addition: Add anhydrous DMF (100 mL) and anhydrous THF (50 mL). Stir the mixture to dissolve the solids.
-
TMSCF₃ Addition: Slowly add Trimethyl(trifluoromethyl)silane (TMSCF₃) (17.0 g, 119.5 mmol) to the reaction mixture at room temperature. The addition should be done carefully as a mild exotherm may be observed.
-
Reaction Heating: Heat the reaction mixture to 80-90 °C. The solution will typically turn dark brown or black, which is characteristic of difluorocarbene generation reactions involving NaI.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 300 mL of water and 150 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to remove residual iodine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate as a colorless oil.
Step 2: Hydrolysis to this compound
Rationale: Alkaline hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion.[5][6][7] This is more efficient for achieving high yields compared to acid-catalyzed hydrolysis, which is an equilibrium-controlled process.[8]
Procedure:
-
Setup: In a round-bottom flask, dissolve the ester from Step 1 in a mixture of THF and water.
-
Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40 °C) to accelerate the hydrolysis. Monitor by TLC until the starting ester is fully consumed.
-
Work-up:
-
Cool the mixture in an ice bath.
-
Carefully acidify the solution to a pH of 2-3 using 1M or 2M hydrochloric acid (HCl). The carboxylic acid product will precipitate if its solubility is low, or it will remain in solution.
-
Extract the acidified mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
Troubleshooting the Difluorocyclopropanation (Step 1)
Question 1: My difluorocyclopropanation reaction stalled or shows very low conversion. What are the likely causes?
-
Answer:
-
Reagent Quality: The most common issue is the quality of the reagents. The Ruppert-Prakash reagent (TMSCF₃) can degrade over time. Ensure you are using a fresh bottle or a properly stored aliquot. Sodium iodide (NaI) must be anhydrous; moisture will interfere with the reaction. Dry it in a vacuum oven before use if necessary.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure your glassware was thoroughly flame-dried and the reaction was conducted under a positive pressure of dry nitrogen or argon. Any leaks can introduce oxygen or water, quenching the reactive intermediates.
-
Temperature: The generation of difluorocarbene from this reagent system requires sufficient thermal energy. Ensure your internal reaction temperature is consistently maintained at 80-90 °C. A lower temperature will result in a significantly slower reaction rate.
-
Solvent Purity: Use anhydrous grade DMF and THF. Water in the solvents will consume the TMSCF₃ and inhibit carbene formation.
-
Question 2: The reaction mixture turned black, but I isolated very little product and a lot of tar-like material. Why?
-
Answer: A dark color is normal for this reaction. However, excessive decomposition or polymerization suggests potential issues:
-
Overheating: Temperatures significantly above 100 °C can lead to the decomposition of the solvent (DMF) and the product. Use a calibrated thermometer and a reliable heating mantle to maintain precise temperature control.
-
Substrate Purity: Impurities in the starting methyl 3-methylenecyclobutane-1-carboxylate could polymerize under the reaction conditions. Ensure the purity of your starting material by distillation or chromatography before starting the reaction.
-
Troubleshooting the Hydrolysis (Step 2)
Question 3: The hydrolysis is very slow or incomplete, even after several hours.
-
Answer:
-
Insufficient Base: Ensure you have used at least 2-3 equivalents of LiOH or NaOH. The reaction consumes one equivalent of base, and an excess helps drive the reaction to completion.
-
Phase Transfer Issues: The ester may have poor solubility in the aqueous phase. While THF helps, gentle warming (40-50 °C) can significantly increase the rate of hydrolysis by improving miscibility and increasing the reaction kinetics.
-
Steric Hindrance: The spirocyclic structure is sterically hindered. These reactions can naturally be slower than the hydrolysis of a simple acyclic ester. Be patient and monitor carefully by TLC.
-
Question 4: I'm getting a persistent emulsion during the acidic work-up and extraction. How can I resolve this?
-
Answer: Emulsions are common when working with carboxylate salts.
-
Add Brine: After acidification, add a significant volume of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and "salt out" the organic product into the organic layer.
-
Filter: Sometimes, fine particulate matter can stabilize an emulsion. Try filtering the entire mixture through a pad of Celite before transferring it to the separatory funnel.
-
Use a Different Solvent: If ethyl acetate consistently forms emulsions, try a denser solvent like dichloromethane for the extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis?
-
A1: TMSCF₃ is volatile and should be handled in a well-ventilated fume hood. DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE). The hydrolysis work-up involves strong base and acid; use caution and appropriate PPE.
Q2: Can I use a different difluorocarbene source?
-
A2: Yes, other sources exist. The thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) in a high-boiling solvent like diglyme is a classic method, but it requires higher temperatures (>160 °C) and can be less suitable for sensitive substrates.[2][3] The TMSCF₃/NaI system is generally more reliable and scalable for this particular substrate.
Q3: How should I monitor the reaction progress effectively?
-
A3: For Step 1, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of the starting material and the appearance of the product peak with the correct mass. For Step 2, Thin-Layer Chromatography (TLC) is sufficient. Stain with potassium permanganate; the starting ester and final acid will show up as spots.
Q4: My final product is an oil, not a solid. How can I best purify it?
-
A4: If the carboxylic acid is an oil, recrystallization is not an option. Purification by column chromatography on silica gel is the best approach. A solvent system of hexane/ethyl acetate with a small amount of acetic acid (0.5-1%) can help prevent streaking of the carboxylic acid on the column. Alternatively, for large scales, bulb-to-bulb distillation (Kugelrohr) under high vacuum may be effective if the product is thermally stable.
Q5: Is it possible to perform this synthesis in a continuous flow reactor?
-
A5: Yes, the difluorocyclopropanation step is an excellent candidate for flow chemistry.[1] A flow setup allows for precise control of temperature and residence time, which can improve safety and yield by minimizing the accumulation of reactive intermediates and preventing side reactions.[1]
References
- Difluorocyclopropanation of alkenylboronic derivatives.
- The preparation and properties of 1,1-difluorocyclopropane deriv
- An Improved Method for Difluorocyclopropanation of Alkenes.Organic Chemistry Portal.
- (PDF) Synthesis of gem ‐Difluorocyclopropanes.
- Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.Organic Chemistry Portal.
- hydrolysis of esters.Chemguide.
- The Hydrolysis of Esters.Chemistry LibreTexts.
- Hydrolysis of Esters.Chemistry LibreTexts.
- ester hydrolysis and Fischer esterific
Sources
- 1. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Stability and Handling of Difluorinated Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorinated carboxylic acids. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the stability challenges associated with these valuable compounds. This resource is structured to help you troubleshoot common experimental issues and answer frequently asked questions, ensuring the integrity and success of your research.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your experiments with difluorinated carboxylic acids. Each issue is followed by an explanation of the underlying causes and a step-by-step protocol to resolve it.
Issue 1: Unexpected Gas Evolution and Low Yields, Suggesting Decomposition
Question: I'm running a reaction with a difluorinated carboxylic acid, and I'm observing gas evolution. My yields are consistently lower than expected. What's happening and how can I fix it?
Answer:
The most likely cause is decarboxylation , a common decomposition pathway for carboxylic acids, which releases carbon dioxide (CO₂) gas.[1][2] The presence of two electron-withdrawing fluorine atoms on the alpha-carbon can stabilize the resulting carbanion intermediate, making this process more favorable under certain conditions.[1] For instance, the decarboxylation of sodium chlorodifluoroacetate is known to generate difluorocarbene, a highly reactive intermediate.[1]
Root Cause Analysis & Corrective Actions:
-
Thermal Stress: Elevated temperatures can promote decarboxylation.
-
Basic Conditions: The presence of a base can deprotonate the carboxylic acid, forming a carboxylate that is more prone to decarboxylation.
-
Photochemical Reactivity: Visible light, especially in the presence of a photoredox catalyst, can induce decarboxylation.[3][4]
Troubleshooting Protocol:
-
Reaction Temperature Audit:
-
Review your reaction protocol. Are you using elevated temperatures? If so, attempt the reaction at a lower temperature or room temperature if the reaction kinetics allow.
-
If heating is necessary, use a precisely controlled oil bath and monitor the internal reaction temperature. Avoid localized overheating.
-
-
pH and Base Compatibility Check:
-
If your reaction requires a base, consider using a weaker, non-nucleophilic base.
-
If possible, perform a preliminary screening of bases to identify one that is compatible with your substrate and minimizes decomposition.
-
The use of a phosphate buffer, such as Na₂HPO₄, has been shown to be effective in some reactions by maintaining a stable pH.[4]
-
-
Exclusion of Light:
-
Protect your reaction from light by wrapping the flask in aluminum foil. This is particularly crucial if your reaction mixture contains colored species that might act as photosensitizers.
-
Issue 2: Formation of Unidentified, Highly Reactive Side Products
Question: My reaction is producing a complex mixture of byproducts, and some of them seem to be highly reactive, leading to further decomposition. How can I identify and prevent this?
Answer:
Beyond decarboxylation, difluorinated carboxylic acids can undergo other decomposition pathways, especially under thermal stress. One such pathway for perfluorinated carboxylic acids involves the elimination of hydrogen fluoride (HF) to form a highly strained and reactive intermediate called a perfluorinated α-lactone.[5] This lactone can then decompose further to generate perfluorinated acyl fluorides and carbon monoxide, which can lead to a cascade of side reactions.[5]
Visualizing the Decomposition Pathway:
Below is a simplified representation of the thermal decomposition pathway for a perfluorinated carboxylic acid, which shares similarities with the potential decomposition of difluorinated analogs.
Caption: Potential thermal decomposition of a difluorinated carboxylic acid.
Troubleshooting Protocol:
-
Strict Temperature Control: As with decarboxylation, maintaining the lowest possible reaction temperature is critical to prevent the formation of these reactive intermediates.
-
Inert Atmosphere:
-
Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water and oxygen, which can react with the decomposition products. Perfluorinated acyl fluorides, for example, are known to hydrolyze back to the carboxylic acid, which can complicate purification.[5]
-
-
Analytical Monitoring:
-
Use techniques like ¹⁹F NMR to monitor the reaction in real-time. The chemical shifts of the difluoromethyl group in the starting material, acyl fluoride intermediate, and other potential byproducts will be distinct, allowing you to track their formation.[6]
-
LC-MS is also a powerful tool for identifying and quantifying the parent acid and its degradation products.[7][8]
-
Issue 3: Difficulty in Purifying the Final Product
Question: I'm struggling to purify my desired compound from the unreacted difluorinated carboxylic acid and other impurities. Standard purification techniques are not working well.
Answer:
Difluorinated carboxylic acids can be challenging to purify due to their polarity and potential for co-elution with other polar compounds. Additionally, residual starting material can be difficult to remove completely.
Purification Workflow:
The following workflow provides a systematic approach to purifying compounds from reactions involving difluorinated carboxylic acids.
Caption: Decision tree for purification of products from difluorinated carboxylic acids.
Step-by-Step Purification Protocol:
-
Liquid-Liquid Extraction:
-
This is often the most effective first step. Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The difluorinated carboxylic acid will be deprotonated and move into the aqueous layer.[9][10]
-
Separate the layers. The organic layer should now contain your desired product, free from the acidic starting material.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
-
Column Chromatography:
-
If further purification is needed, perform column chromatography on the concentrated organic layer.
-
Use a suitable solvent system, determined by thin-layer chromatography (TLC), to separate your product from any remaining non-acidic impurities.
-
-
Recovery of Unreacted Starting Material (Optional):
-
To recover the unreacted difluorinated carboxylic acid, take the aqueous layer from the extraction, cool it in an ice bath, and carefully acidify it with a dilute strong acid (e.g., 1M HCl) until the pH is acidic.[9]
-
Extract the acidified aqueous layer with an organic solvent to recover the protonated carboxylic acid.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for difluorinated carboxylic acids?
A1: To ensure long-term stability, difluorinated carboxylic acids should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[11] Keep them away from incompatible substances such as strong bases and oxidizing agents, as well as sources of ignition.[11][12] It is also good practice to store them separately from other chemicals, potentially in a secondary container.[13]
Q2: Are there any specific handling precautions I should take?
A2: Yes. Difluorinated carboxylic acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work in a well-ventilated fume hood to avoid inhaling any fumes.[11] An emergency eyewash station should be readily accessible.[12]
Q3: Can I use difluorinated carboxylic acids in peptide synthesis?
A3: Yes, but with caution. The strong electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the carboxylic acid, potentially leading to lower yields during peptide coupling reactions.[14] You may need to use more potent coupling reagents or optimized reaction conditions. Acyl fluorides, which can be synthesized from carboxylic acids, are known to be effective in peptide synthesis and can sometimes offer advantages over other activated forms.[15][16][17]
Q4: How does the stability of difluorinated carboxylic acids compare to their non-fluorinated or trifluorinated analogs?
A4: Generally, the stability of α-halogenated carboxylic acids is influenced by the nature and number of halogen atoms. While trifluoroacetic acid is a common and relatively stable reagent, the presence of a C-H bond in difluoroacetic acid (CHF₂COOH) offers different reactivity pathways.[18] The stability towards decarboxylation can be influenced by the electronic effects of the substituents.
Q5: What analytical techniques are best for monitoring reactions involving these acids?
A5: A combination of techniques is often ideal.
-
¹⁹F NMR Spectroscopy: This is a highly specific and sensitive method for tracking the consumption of the difluorinated starting material and the formation of any fluorine-containing products or byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is excellent for separating and identifying components in the reaction mixture and is widely used for the analysis of perfluorinated carboxylic acids in various matrices.[7][8][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection (after derivatization) can be used for quantification.[20]
III. Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place | Minimizes thermal decomposition and hydrolysis. |
| Storage Atmosphere | Tightly sealed container | Prevents absorption of moisture and reaction with air.[11] |
| Incompatible Materials | Strong bases, oxidizing agents, sources of ignition | Avoids acid-base reactions, redox reactions, and potential for ignition.[11][12] |
| Handling | Fume hood, appropriate PPE | Protects against corrosive fumes and skin/eye contact.[12] |
IV. References
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. National Institutes of Health.
-
Replacement of the carboxylic acid function with fluorine. ResearchGate.
-
Decarboxylation. Wikipedia.
-
2-(Difluoromethyl)cyclopentane-1-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
-
Replacement of the carboxylic acid function with fluorine. Canadian Science Publishing.
-
Wonderful fusion of organofluorine chemistry and decarboxylation strategy. Royal Society of Chemistry.
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
-
Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed.
-
Method for preparing difluoroacetic acid. Google Patents.
-
Fluorinated alkanoic acid purification process. Google Patents.
-
Deoxygenative trifluoromethylthiolation of carboxylic acids. National Institutes of Health.
-
Process for the preparation of difluroacetic acid. Google Patents.
-
Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal.
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
-
Fluorinated-oxy-carboxylic-acids-derivatives-and-methods-of-preparation.pdf. ResearchGate.
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health.
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central.
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.
-
Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided in search results].
-
Difluoroacetic acid. Wikipedia.
-
Analytical Methods. Royal Society of Chemistry.
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Source not explicitly provided in search results].
-
Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. National Institutes of Health.
-
Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. ResearchGate.
-
How can I purify carboxylic acid? ResearchGate.
-
Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.
-
Fluorinated carboxylic acid recovery and reuse. Google Patents.
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University.
-
The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.
-
Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
-
Carboxylic acid reactions overview. Khan Academy. 3_3_. Reactions of Carboxylic Acids. Chemistry LibreTexts.
-
chemical handling and storage section 6. University of Toronto Scarborough.
-
Introduction to Peptide Synthesis. Master Organic Chemistry.
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
-
Difluoro derivative production method using substituted difluoroacetic acid (2005). SciSpace.
-
Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. ResearchGate.
-
Synthesis of Carboxylic Acids. [Source not explicitly provided in search results].
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
-
Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. ResearchGate.
-
Analytical methods for perfluorinated carboxylic acids (PFCAs) in biological samples. ResearchGate.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Wonderful fusion of organofluorine chemistry and decarboxylation strategy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Fluorination of Spirocycles
Welcome to the Technical Support Center for the fluorination of spirocyclic scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for this challenging yet crucial synthetic transformation. The inclusion of fluorine into spirocycles can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] However, the unique three-dimensional structure of spirocycles often presents considerable challenges in achieving desired reactivity and selectivity.[4]
This guide is structured to address specific issues you may encounter in the lab, providing not just solutions but also the underlying mechanistic reasoning to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the fluorination of spirocycles, categorized by the type of fluorination reaction.
Electrophilic Fluorination
Electrophilic fluorination is a common strategy for introducing fluorine into electron-rich systems. Reagents like Selectfluor® are frequently employed.[5]
Issue 1: Low or No Conversion to the Fluorinated Product
-
Potential Cause A: Insufficiently Nucleophilic Substrate. The spirocyclic starting material may not be electron-rich enough to react with the electrophilic fluorine source.
-
Solution:
-
Increase Electron Density: If the spirocyclic core allows, consider introducing electron-donating groups to activate the substrate.
-
Change Fluorinating Agent: Switch to a more powerful electrophilic fluorinating agent. A table of common agents and their relative reactivities can be found below.
-
Lewis Acid Catalysis: The addition of a mild Lewis acid can sometimes activate the substrate or the fluorinating agent, facilitating the reaction.
-
-
-
Potential Cause B: Steric Hindrance. The spirocyclic scaffold can sterically shield the desired reaction site, preventing the approach of the bulky fluorinating agent.
-
Solution:
-
Smaller Fluorinating Agent: While less common, exploring smaller electrophilic fluorine sources could be beneficial.
-
Longer Reaction Times/Higher Temperatures: Carefully increasing the reaction time or temperature can sometimes overcome steric barriers. Monitor the reaction closely for decomposition.
-
Substrate Modification: If possible, modify the substrate to reduce steric bulk near the reaction center.
-
-
Issue 2: Poor Regioselectivity - Fluorination at an Undesired Position
-
Potential Cause: Multiple Reactive Sites. The spirocycle may possess multiple sites with similar electronic and steric environments, leading to a mixture of regioisomers.
-
Solution:
-
Directing Groups: Install a directing group to favor fluorination at the desired position. This group can be removed in a subsequent step.
-
Protecting Groups: Block the more reactive, undesired positions with protecting groups to force fluorination at the target site.
-
Enzyme Catalysis: In some cases, enzymatic fluorination can offer exquisite regioselectivity that is difficult to achieve with traditional chemical methods.
-
-
Issue 3: Formation of Difluorinated Byproducts
-
Potential Cause: Over-reaction of the Monofluorinated Product. The initially formed monofluorinated spirocycle may still be sufficiently activated to react with another equivalent of the fluorinating agent.[6]
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Use of 1.0-1.1 equivalents is often recommended.[6]
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration and favor monofluorination.
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the monofluorinated product by reducing the rate of the second fluorination.[6]
-
-
Nucleophilic Fluorination
Nucleophilic fluorination is typically used for introducing fluorine via substitution of a leaving group or by opening a strained ring.
Issue 1: Competing Elimination (E2) Reaction Instead of Substitution (SN2)
-
Potential Cause: Basic Fluoride Source and Sterically Hindered Substrate. Common fluoride sources like potassium fluoride (KF) are basic and can promote elimination, especially with sterically hindered secondary or tertiary carbons within the spirocyclic framework.[7][8]
-
Solution:
-
Less Basic Fluoride Source: Employ less basic fluoride sources. Tetrabutylammonium fluoride (TBAF) can be a good alternative, although its hygroscopic nature requires careful handling.
-
Use of Crown Ethers: The addition of a crown ether, such as 18-crown-6, can sequester the potassium cation, increasing the "nakedness" and nucleophilicity of the fluoride anion, thereby favoring substitution over elimination.[7]
-
Aprotic Polar Solvents: Use polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the fluoride ion.
-
-
Issue 2: Low Reactivity of the Leaving Group
-
Potential Cause: Poor Leaving Group. Hydroxyl groups are poor leaving groups and require activation. Halides can also vary in their reactivity.
-
Solution:
-
Activation of Alcohols: Convert alcohols to better leaving groups such as tosylates, mesylates, or triflates.
-
Deoxyfluorination Reagents: For the direct conversion of alcohols to fluorides, consider using deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.[9][10] Be aware of their thermal instability and handle them with care.[11]
-
-
Deoxyfluorination of Spirocyclic Ketones
The conversion of a carbonyl group to a gem-difluoromethylene group is a valuable transformation.
Issue 1: Incomplete Conversion to the Difluoride
-
Potential Cause: Low Reactivity of the Ketone. Diaryl ketones or sterically hindered ketones can be less reactive towards deoxyfluorinating agents.[11]
-
Solution:
-
Increase Reagent Equivalents: Increasing the equivalents of the deoxyfluorinating agent (e.g., Deoxo-Fluor®) can drive the reaction to completion.[11]
-
Elevated Temperature: Carefully increasing the reaction temperature can improve the reaction rate. However, be mindful of the thermal stability of the reagent.[11]
-
Longer Reaction Times: Extending the reaction time can also lead to higher conversion.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating fluorine into spirocycles for drug development?
A1: The introduction of fluorine can significantly modulate the physicochemical properties of a molecule.[2] It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[2][3]
Q2: How do I choose between an electrophilic and a nucleophilic fluorination strategy for my spirocycle?
A2: The choice depends on the functional groups present in your spirocyclic starting material.
-
Electrophilic fluorination is suitable for electron-rich substrates, such as those containing activated aromatic rings or enol ethers.
-
Nucleophilic fluorination is appropriate when you have a good leaving group (e.g., a tosylate or a halide) at the desired position for fluorine introduction. Deoxyfluorination of alcohols also falls under this broader category.
Q3: I'm considering using a photoredox-catalyzed fluorination. What are the key advantages of this approach?
A3: Photoredox catalysis offers several advantages, including mild reaction conditions (often at room temperature with visible light), high functional group tolerance, and the ability to generate reactive radical intermediates that can participate in novel bond formations.[12][13] This can be particularly useful for late-stage fluorination of complex spirocyclic molecules.[12]
Q4: My spirocyclic substrate is sensitive to harsh reaction conditions. What are some of the mildest fluorination methods available?
A4: For sensitive substrates, photoredox-catalyzed methods are an excellent choice due to their mild conditions.[12][13] Additionally, some modern deoxyfluorination reagents are designed to be more stable and require less harsh conditions than traditional reagents.[9] Enzymatic fluorination, where applicable, represents the mildest approach.
Data Presentation
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Common Name | Relative Reactivity | Key Features |
| F-TEDA-BF₄ | Selectfluor® | High | Stable, easy to handle solid.[5] |
| NFSI | N-Fluorobenzenesulfonimide | Moderate | Mild and selective reagent.[14] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®
-
To a solution of the spirocyclic substrate (1.0 equiv) in an appropriate solvent (e.g., acetonitrile, dichloromethane) at the desired temperature (e.g., 0 °C to room temperature), add Selectfluor® (1.1 equiv) in one portion.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Deoxyfluorination of a Spirocyclic Alcohol using Deoxo-Fluor®
Caution: Deoxo-Fluor® is sensitive to moisture and can release HF upon contact with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of the spirocyclic alcohol (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere at -78 °C, add Deoxo-Fluor® (1.5 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in electrophilic fluorination.
Caption: Troubleshooting workflow for competing elimination in nucleophilic fluorination.
References
- Vertex AI Search. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.
- MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
- ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- MDPI. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
- NIH. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile.
- PubMed. Selectfluor: mechanistic insight and applications.
- Organic Syntheses. Organic Syntheses Procedure.
- Benchchem. Troubleshooting guide for the fluorination of pyridinyl ethanone.
- The Doyle Group - UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
- Bryn Mawr College. Electrophilic Fluorination.
- Journal of the American Chemical Society. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
- Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. brynmawr.edu [brynmawr.edu]
Technical Support Center: Synthesis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to identify potential issues, understand their root causes, and implement effective solutions for a successful synthesis.
Introduction to the Synthesis
The synthesis of this compound is a valuable process for accessing a unique structural motif relevant in medicinal chemistry due to its conformational rigidity and the metabolic stability often conferred by the gem-difluoro group. The synthetic route typically involves two key transformations: the difluorocyclopropanation of a methylenecyclobutane precursor, followed by the hydrolysis of an ester or nitrile functionality to the desired carboxylic acid. Each of these steps presents its own set of challenges, from controlling the reactivity of the difluorocarbene to achieving efficient hydrolysis of a sterically hindered ester on a strained ring system. This guide will address these challenges in a practical, question-and-answer format.
Overall Synthetic Scheme
Caption: General synthetic route for this compound.
Part 1: Troubleshooting Guide - Step-by-Step
This section addresses specific problems you might encounter during the synthesis.
Step 1: Difluorocyclopropanation of Methyl 3-methylenecyclobutanecarboxylate
The addition of difluorocarbene to the exocyclic double bond of methyl 3-methylenecyclobutanecarboxylate is the key ring-forming reaction. A common and effective method involves the in situ generation of difluorocarbene from a suitable precursor.
Q1: My difluorocyclopropanation reaction shows a low conversion of the starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion in a difluorocyclopropanation reaction often points to issues with the generation or reactivity of the difluorocarbene. Here’s a breakdown of potential causes and solutions:
-
Inefficient Difluorocarbene Generation: The generation of difluorocarbene from precursors like trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride source (e.g., NaI, KF) is temperature-sensitive.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is optimal for the chosen precursor. Some methods require elevated temperatures to efficiently generate the carbene. For instance, the thermal decomposition of sodium chlorodifluoroacetate often requires high temperatures, which can be achieved more uniformly with microwave irradiation.[1]
-
Reagent Quality: The TMSCF₃ reagent should be of high quality and handled under anhydrous conditions to prevent premature decomposition. The fluoride source (e.g., NaI) should be anhydrous and finely powdered to ensure a large surface area for the reaction.
-
Solvent Choice: The solvent should be anhydrous and high-boiling if elevated temperatures are required (e.g., diglyme, triglyme). For methods that run at lower temperatures, ensure the solvent can adequately dissolve all reagents.
-
-
-
Difluorocarbene Instability/Side Reactions: Difluorocarbene is a highly reactive intermediate that can be consumed by side reactions before it reacts with your alkene.
-
Troubleshooting:
-
Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction between the carbene and your alkene over unimolecular decomposition pathways of the carbene.
-
Slow Addition: If you are using a reagent that generates the carbene quickly, consider a slow addition of the precursor to a heated solution of your alkene. This maintains a low, steady-state concentration of the carbene, minimizing side reactions.
-
-
Q2: I am observing the formation of multiple unidentified byproducts in my difluorocyclopropanation reaction. What could these be and how can I avoid them?
A2: The formation of byproducts is often related to the high reactivity of the difluorocarbene and potential side reactions of your starting material or product under the reaction conditions.
-
Possible Side Reactions:
-
Reaction with the Ester Group: While less likely than reaction with the alkene, highly reactive carbene species could potentially interact with the carbonyl group of the ester.
-
Oligomerization/Polymerization: The starting alkene, methyl 3-methylenecyclobutanecarboxylate, may be prone to polymerization under certain conditions (e.g., acidic or radical).
-
Solvent-Derived Byproducts: The carbene could react with the solvent if it contains susceptible C-H bonds.
-
-
Troubleshooting and Prevention:
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of peroxides and other reactive species from oxygen.
-
Purification of Starting Materials: Ensure your starting alkene is pure and free from any acidic or radical impurities that could initiate polymerization.
-
Choice of Carbene Precursor: Some difluorocarbene precursors are "cleaner" than others. For example, using TMSCF₃ with a catalytic amount of NaI can be a very clean method.[2]
-
Work-up Procedure: A careful work-up is crucial. Quenching the reaction appropriately (e.g., with water or a saturated ammonium chloride solution) can neutralize reactive species.
-
Caption: Troubleshooting decision tree for the difluorocyclopropanation step.
Step 2: Hydrolysis of Methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate
The saponification of the ester to the final carboxylic acid can be challenging due to steric hindrance around the carbonyl group and the strain of the spirocyclic system.
Q3: My hydrolysis reaction is very slow or incomplete. How can I drive the reaction to completion?
A3: The hydrolysis of sterically hindered esters often requires more forcing conditions than simple esters. The spiro[2.3]hexane system presents significant steric bulk around the ester functionality.
-
Overcoming Steric Hindrance:
-
Choice of Base and Solvent: Standard aqueous sodium hydroxide may not be effective. A stronger nucleophile or a different solvent system may be required.
-
Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the hydrolysis of hindered esters.
-
Mixed Solvent Systems: Using a mixture of an organic solvent (like THF or dioxane) and water improves the solubility of the ester and allows for better access of the hydroxide ion to the carbonyl group. A non-aqueous system using NaOH in a mixture of methanol and dichloromethane has also been reported to be effective for hindered esters.[3][4]
-
-
Elevated Temperatures: Heating the reaction mixture is a common strategy to increase the rate of hydrolysis. However, be cautious as this can also promote side reactions.
-
-
Reaction Monitoring:
-
TLC or LC-MS: It is crucial to monitor the reaction progress by TLC or LC-MS to determine if the reaction has stalled or is proceeding slowly. This will help you decide whether to increase the temperature, add more base, or prolong the reaction time.
-
Q4: I am concerned about potential ring-opening or other side reactions during the hydrolysis due to the strained spiro[2.3]hexane core. Is this a valid concern and how can I mitigate it?
A4: Yes, this is a valid concern. Strained ring systems can be susceptible to ring-opening under harsh reaction conditions (e.g., high temperatures, strong acid or base). The relief of ring strain can be a thermodynamic driving force for side reactions.[5][6]
-
Minimizing Side Reactions:
-
Milder Conditions: The key is to find a balance between conditions that are vigorous enough to hydrolyze the ester but mild enough to avoid ring-opening. This is why starting with LiOH in a THF/water mixture at room temperature or with gentle heating is recommended.
-
Avoiding Strong Acids: Acid-catalyzed hydrolysis is generally not recommended for this substrate, as the carbocation intermediates that could form might readily undergo rearrangement or ring-opening.
-
Careful pH Control During Work-up: During the acidic work-up to protonate the carboxylate, avoid using a large excess of strong acid and do not let the mixture stand for extended periods at a low pH. It is best to cool the reaction mixture in an ice bath before slowly adding acid to a pH of ~2-3, followed by immediate extraction of the product.
-
| Parameter | Standard Hydrolysis | Recommended for Hindered Ester | Rationale |
| Base | NaOH or KOH | LiOH | LiOH is often more effective for hindered esters. |
| Solvent | Water/Methanol | THF/Water or Dioxane/Water | Improves substrate solubility. |
| Temperature | Room Temperature | Room Temperature to gentle reflux (40-50 °C) | Balances reaction rate with stability of the strained ring. |
| Work-up | Acidification with strong acid | Cold acidification to pH ~2-3, immediate extraction | Minimizes potential acid-catalyzed side reactions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A common and practical starting material is a derivative of 3-methylenecyclobutane carboxylic acid. The ester (e.g., methyl or ethyl ester) is generally preferred over the free acid for the difluorocyclopropanation step as it has better solubility in the organic solvents typically used and the free carboxylic acid proton can interfere with some carbene precursors.
Q2: Are there alternative methods for difluorocyclopropanation?
A2: Yes, several methods exist for generating difluorocarbene.[2][7] The choice often depends on the scale of the reaction, available equipment, and safety considerations.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): A common, inexpensive reagent that decomposes upon heating to generate difluorocarbene. This method often requires high temperatures.
-
Dibromodifluoromethane (CBr₂F₂) with a reducing agent (e.g., zinc): This is another classic method.
-
Photochemical or Thermal Decomposition of Difluorodiazirine: This is a "clean" source of difluorocarbene but the precursor is not as readily available.
Q3: How should I purify the final product, this compound?
A3: The final product is a carboxylic acid, which offers several purification options.
-
Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an excellent way to achieve high purity.
-
Column Chromatography: If the product is an oil or if crystallization is difficult, purification by column chromatography on silica gel is a good option. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column), is typically effective.
Q4: What are the key analytical techniques for characterizing the intermediate and final product?
A4: A combination of spectroscopic techniques is essential for confirming the structures.
-
NMR Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the cyclobutane and cyclopropane protons.
-
¹³C NMR: The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The spiro carbon will also be a key signal.
-
¹⁹F NMR: This is a crucial technique. The geminal difluoro group will typically show a single signal (or an AB quartet if the molecule is chiral and there is diastereotopicity).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show a strong carbonyl stretch for the carboxylic acid (around 1700-1725 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of Methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate
-
To a stirred solution of methyl 3-methylenecyclobutanecarboxylate (1.0 eq) and sodium iodide (2.0 eq) in anhydrous diglyme, add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 eq).
-
Heat the reaction mixture to 80-90 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Synthesis of this compound
-
To a solution of methyl 1,1-difluorospiro[2.3]hexane-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide monohydrate (3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (40 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
If necessary, the product can be further purified by crystallization or column chromatography.
References
-
Influence of strain on hydrolysis of five-membered sulfate and phosphate esters. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Contribution of ring strain and the stereoelectronic effect to the hydrolysis of cyclic five-membered ring phosphorus esters. PlumX. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. [Link]
-
Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Fedoryński, M. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 9, 2135–2149. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
Sources
- 1. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of strain on hydrolysis of five-membered sulfate and phosphate esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. PlumX [plu.mx]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Spiro[2.3]hexane Isomers
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of spiro[2.3]hexane isomers. Spirocycles, particularly strained systems like spiro[2.3]hexane, present unique challenges in chiral separations due to their rigid, three-dimensional structures and the subtle stereochemical differences between their isomers. This document is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is separating spiro[2.3]hexane isomers so challenging?
Spiro[2.3]hexane and its derivatives are chiral molecules that often lack common functional groups (like amides, acids, or bases) that facilitate strong intermolecular interactions (e.g., hydrogen bonding, strong dipole-dipole). Their separation relies heavily on exploiting subtle differences in their three-dimensional shape. Enantiomers of spiro[2.3]hexane have identical physical properties in an achiral environment, making their separation impossible on standard achiral columns like C18.[1] A chiral stationary phase (CSP) is required to create a diastereomeric interaction, which allows for differential retention and separation.[2][3][4]
Q2: What is the best type of HPLC column for separating spiro[2.3]hexane enantiomers?
For non-polar, rigid molecules like spiro[2.3]hexane, polysaccharide-based chiral stationary phases are the most successful and versatile choice.[2][5] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer excellent shape-recognition capabilities.
-
Amylose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors)
-
Cellulose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors)
These columns are most effective when used in Normal Phase or Polar Organic modes, as these mobile phases allow for the subtle chiral recognition interactions to dominate.[6][7]
Q3: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode for my separation?
The choice of chromatographic mode is critical for chiral separations.[5]
-
Normal Phase (NP): Typically the best starting point. It uses non-polar mobile phases (e.g., hexane, heptane) with a small amount of a polar modifier (e.g., isopropanol, ethanol). This mode enhances the stereo-specific interactions required for chiral recognition on polysaccharide CSPs.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This can sometimes provide alternative selectivity compared to NP mode.
-
Reversed-Phase (RP): Generally the least effective for small, non-polar hydrocarbons like spiro[2.3]hexane. The strong hydrophobic interactions with the mobile phase can mask the subtle chiral recognition sites on the CSP. However, for derivatized spiro[2.3]hexanes with polar functional groups, RP can be a viable option.[6]
Q4: Do I need to derivatize my spiro[2.3]hexane sample?
Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8] While this is a valid approach, it is often not necessary with modern, highly effective CSPs. Direct separation on a chiral column is almost always preferred as it avoids the extra reaction step, potential for side reactions, and introduction of new chiral centers.
Systematic Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis, providing probable causes and actionable solutions. The fundamental rule of troubleshooting is to change only one parameter at a time to definitively identify the source of the problem.
Problem 1: No Separation or Poor Resolution (Rs < 1.5)
Poor resolution is the most common challenge in chiral separations. It indicates that the chiral stationary phase and mobile phase combination is not creating a sufficient difference in interaction energy between the isomers.
Probable Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The shape and electronic properties of the CSP may not be complementary to the spiro[2.3]hexane structure.
-
Solution: Screen different CSPs. If you started with a cellulose-based column, try an amylose-based one, or vice-versa. The subtle structural differences between these polysaccharides can lead to dramatic changes in selectivity.[5] It is highly recommended to perform a column screening study as the first step in method development.[9][10]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition dictates retention and selectivity. The type and concentration of the alcohol modifier in normal phase is the most critical parameter.
-
Solution (Normal Phase):
-
Change the Alcohol Modifier: If using isopropanol (IPA), try ethanol (EtOH). EtOH is more polar and can alter the hydrogen bonding interactions with the CSP, changing selectivity.
-
Adjust Modifier Concentration: Systematically vary the alcohol percentage. Start at 10% and try 5%, 15%, and 20%. Lowering the alcohol content increases retention time, which can sometimes improve resolution. Conversely, a higher percentage may sometimes improve selectivity.
-
Explore Alternative Modifiers: For very difficult separations, minor additions of solvents like methanol or tetrahydrofuran (THF) can be explored, but be sure to check for column compatibility.[11]
-
-
-
Sub-Optimal Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.
-
Solution: Decrease the column temperature. Lowering the temperature (e.g., from 25°C to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes formed between the analytes and the CSP, leading to increased enantioselectivity and better resolution.[5]
-
-
Inappropriate Flow Rate: While flow rate primarily affects efficiency and analysis time, it can have a minor impact on resolution.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the time the analytes spend interacting with the stationary phase, which can sometimes improve the separation of closely eluting peaks.
-
Troubleshooting Workflow: Poor Resolution
Caption: Decision tree for troubleshooting poor resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing or fronting compromises resolution and integration accuracy. While chemical interactions are a common cause, system and column issues can also be responsible.[12][13]
Probable Causes & Solutions
-
Column Contamination or Degradation: The column inlet frit may be plugged, or the stationary phase bed may have a void.[14] This is a common issue with all types of HPLC.
-
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing with a strong, compatible solvent (like 100% IPA) to remove contaminants. If this fails, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[14]
-
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until a sharp, symmetrical peak shape is achieved.
-
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[14]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible.
-
-
Extra-Column Dispersion: Excessive tubing length or diameter between the injector and the detector can cause peak broadening.[13]
-
Solution: Ensure you are using a modern UHPLC or HPLC system with optimized, low-volume tubing. Check all connections for leaks or improper fittings.
-
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification unreliable and are often a sign of system instability.[12][13]
Probable Causes & Solutions
-
Inadequate Column Equilibration: Normal phase chromatography, especially with silica-based CSPs, can require long equilibration times. The retention is highly sensitive to the amount of water adsorbed on the silica surface.[13]
-
Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. For very sensitive methods, equilibrating overnight at a low flow rate may be necessary.
-
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile component (e.g., hexane).
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent pressure buildup but covered to minimize evaporation. Ensure your pump is mixing the solvents accurately if using a gradient or isocratic mixing.
-
-
Temperature Fluctuations: The laboratory's ambient temperature can affect retention times if a column oven is not used.
-
Solution: Always use a thermostatically controlled column compartment. Set it to a stable temperature, even if it's just slightly above ambient (e.g., 30°C), to buffer against room temperature swings.[14]
-
-
Pump Malfunction or Leaks: Inconsistent flow from the pump will cause retention times to shift.
-
Solution: Check the system pressure. If it is fluctuating wildly, there may be an air bubble, a failing check valve, or a leak. Degas the mobile phase thoroughly and prime the pump. Inspect all fittings for signs of leakage.
-
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to finding a suitable column for your spiro[2.3]hexane isomers.
Objective: To identify a CSP and mobile phase condition that shows at least partial separation of the isomers.
Materials:
-
Amylose-based CSP (e.g., Chiralpak® IA, IB, or IC)
-
Cellulose-based CSP (e.g., Chiralcel® OD, OJ)
-
HPLC-grade Hexane or Heptane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
Procedure:
-
Install the first column to be tested (e.g., Amylose-based).
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Condition 1 (Normal Phase - IPA):
-
Equilibrate the column with 90:10 Hexane:IPA for at least 30 minutes.
-
Inject the sample.
-
-
Condition 2 (Normal Phase - EtOH):
-
Flush the column with 100% IPA.
-
Equilibrate the column with 90:10 Hexane:EtOH for at least 30 minutes.
-
Inject the sample.
-
-
Repeat steps 1-5 for the second column (e.g., Cellulose-based).
-
Evaluate Results: Compare the chromatograms. Look for the condition that provides the best "hit"—any separation between the peaks, even if it is not baseline resolved. This condition will be the starting point for further optimization.
Chiral Method Development Workflow
Caption: A typical workflow for chiral method development.
Data Presentation: Starting Conditions for CSP Screening
The following table provides recommended starting points for screening spiro[2.3]hexane isomers on polysaccharide columns.
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| Mobile Phase A | n-Hexane or n-Heptane | Acetonitrile (ACN) or Methanol (MeOH) | Water |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) | Acetonitrile (ACN) or Methanol (MeOH) |
| Typical Composition | 90:10 (A:B) | 100% ACN or 100% MeOH | 50:50 (A:B) |
| Additives | Generally not required | 0.1% Acidic or Basic modifier (if needed) | 0.1% Formic Acid or TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Primary Use Case | Highest probability of success | Alternative selectivity | For polar-derivatized spiro[2.3]hexanes |
References
-
ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]
-
OUCI. (n.d.). HPLC Enantioseparation of Novel Spirobrassinin Analogs on the Cyclofructan Chiral Stationary Phases. Retrieved from [Link]
-
PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 9). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
YouTube. (2024, April 6). What is Chiral Column in HPLC ?. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Khan Academy. (n.d.). Resolution of enantiomers. Retrieved from [Link]
-
ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
Sources
- 1. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. shimadzu.com [shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. halocolumns.com [halocolumns.com]
Technical Support Center: Enhancing the Solubility of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges encountered during your experiments. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section addresses common problems encountered when working with this compound derivatives, providing step-by-step solutions grounded in chemical principles.
Scenario 1: My compound precipitates out of my aqueous buffer (e.g., PBS pH 7.4) during my cell-based assay.
This is a frequent issue for acidic compounds with low intrinsic aqueous solubility. The carboxylic acid moiety is likely protonated at neutral or slightly acidic pH, reducing its ability to interact with water.
Immediate Troubleshooting Steps:
-
pH Adjustment: The most direct approach is to increase the pH of your medium. By raising the pH to 8.0 or higher, you deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Caution: Ensure your cells can tolerate the higher pH for the duration of the experiment. Run a vehicle control with the pH-adjusted buffer to check for cytotoxicity.
-
-
Co-Solvent Introduction: If pH adjustment is not viable, consider using a water-miscible organic co-solvent.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices.
-
Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your assay.
-
Scenario 2: I am struggling to dissolve my compound in common organic solvents for purification by chromatography.
The unique spirocyclic and difluorinated structure can lead to high crystal lattice energy, making dissolution difficult even in organic solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organic solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the poor aqueous solubility of this compound?
The solubility is governed by a balance of its structural features. The carboxylic acid group provides a hydrophilic point for interaction with water. However, the rigid, non-polar spiro[2.3]hexane core and the hydrophobic difluoro group significantly reduce its overall affinity for aqueous media.
Q2: How can I systematically determine the solubility of my derivative in different solvents?
A systematic approach involves conducting a kinetic or thermodynamic solubility assessment. A common method is the shake-flask method (a thermodynamic approach):
Experimental Protocol: Shake-Flask Solubility Assessment
-
Preparation: Add an excess amount of your compound to a series of vials, each containing a different solvent or buffer of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant. It is crucial to filter the sample through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Q3: Are there more advanced formulation strategies to improve solubility for in vivo studies?
Yes, for more challenging derivatives intended for in vivo use, several advanced formulation strategies can be employed:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt (e.g., sodium or potassium salt) can dramatically increase aqueous solubility. This is a common strategy in drug development.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex with improved water solubility.
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline compound is converted into an amorphous state and dispersed within a polymer matrix. The lack of crystal lattice energy in the amorphous form can lead to higher apparent solubility and faster dissolution.
Solubility Enhancement Strategy Overview
Caption: Key strategies for enhancing aqueous solubility.
Summary of Solubility Enhancement Techniques
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionizes the carboxylic acid to a more soluble carboxylate salt. | Simple, effective for ionizable compounds. | pH tolerance of the biological system; potential for precipitation upon pH change. |
| Co-solvents | Reduces the polarity of the aqueous medium, improving the dissolution of hydrophobic compounds. | Easy to implement for in vitro studies. | Potential for solvent toxicity/artifacts in assays; limited applicability for in vivo use. |
| Salt Formation | Replaces the strong crystal lattice forces with more favorable ion-dipole interactions in water. | Significant solubility increase; well-established method. | Requires an additional synthesis step; salt form may be hygroscopic. |
| Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity. | Masks hydrophobic regions; can improve stability. | Stoichiometry of complexation; potential for renal toxicity with some cyclodextrins. |
| Amorphous Solid Dispersions | The compound is maintained in a high-energy amorphous state, bypassing the energy barrier of crystal lattice dissolution. | Can achieve supersaturated concentrations; enhances dissolution rate. | Physically unstable over time (risk of recrystallization); requires specialized manufacturing processes. |
References
-
Talevi, A. (2020). Preclinical Formulation Development. In ADMET for Medicinal Chemists. John Wiley & Sons. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 50(1), 39-47. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
Technical Support Center: Stereoselective Synthesis of Substituted Spiro[2.3]hexanes
Welcome to the Technical Support Center for the stereoselective synthesis of substituted spiro[2.3]hexanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these highly strained and sterically congested scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you manage and control stereoselectivity in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: My spirocyclization reaction is yielding a mixture of diastereomers. What are the primary factors influencing diastereoselectivity?
A1: Achieving high diastereoselectivity in spiro[2.3]hexane synthesis is a common challenge due to the formation of multiple new stereocenters in a sterically demanding environment. The primary factors that govern the diastereochemical outcome are:
-
Reaction Mechanism: The mechanistic pathway of your cyclization is paramount. For instance, in a Michael addition-initiated ring closure, the approach of the nucleophile to the acceptor is dictated by steric and electronic factors that determine the relative stereochemistry of the newly formed stereocenters.[1]
-
Catalyst/Ligand System: The choice of catalyst and associated ligands is critical for inducing facial selectivity. Chiral catalysts or ligands create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state energies of the diastereomeric pathways. A change in solvent can sometimes even reverse the diastereoselectivity of a reaction.[2]
-
Substrate Control: The inherent stereochemistry of your starting materials can direct the formation of subsequent stereocenters. Bulky substituents on the reactants can shield one face of the molecule, guiding the approach of the incoming reagents.
-
Temperature: Reaction temperature can impact the equilibrium between different transition states. Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.
Q2: I am struggling with enantioselectivity in my synthesis. What are the most effective strategies to induce high enantiomeric excess (ee)?
A2: Inducing high enantioselectivity in the synthesis of spiro[2.3]hexanes typically requires the use of chiral reagents or catalysts. Here are some of the most effective strategies:
-
Asymmetric Organocatalysis: Chiral secondary amines, such as those derived from cinchona alkaloids or proline, are powerful organocatalysts for the enantioselective construction of spiro[2.3]hexane skeletons.[1][3] These catalysts often operate through enamine or iminium ion intermediates, creating a chiral environment that directs the stereochemical outcome.
-
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, nickel, and palladium, are highly effective in catalyzing enantioselective cyclopropanations and other key bond-forming reactions in spiro[2.3]hexane synthesis.[4] The choice of the chiral ligand is crucial for achieving high enantioselectivity.
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[5][6][7] After the desired transformation, the auxiliary is removed. Evans oxazolidinones and camphor-derived auxiliaries are common examples.[8]
Troubleshooting Common Issues
Scenario 1: Low Diastereomeric Ratio (dr)
Problem: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio?
Troubleshooting Protocol:
-
Catalyst and Ligand Screening:
-
Rationale: The catalyst and its ligands create the chiral environment that dictates stereoselectivity. Subtle changes can have a profound impact.
-
Action: Screen a variety of catalysts and ligands. For metal-catalyzed reactions, vary the metal center and the electronic and steric properties of the ligands. For organocatalyzed reactions, explore different catalyst backbones and substituent effects.
-
-
Solvent Screening:
-
Rationale: Solvents can influence the stability of the diastereomeric transition states.
-
Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Non-polar solvents often favor more organized transition states, potentially leading to higher diastereoselectivity.
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically preferred product.
-
Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the impact on the diastereomeric ratio.
-
-
Substrate Modification:
-
Rationale: Increasing the steric bulk of substituents on the starting materials can enhance facial discrimination.
-
Action: If possible, introduce bulkier protecting groups or substituents on your starting materials to amplify the steric bias in the transition state.
-
Scenario 2: Poor Enantioselectivity (low ee)
Problem: My asymmetric reaction is yielding a product with low enantiomeric excess.
Troubleshooting Protocol:
-
Catalyst Purity and Loading:
-
Rationale: Impurities in the catalyst or incorrect catalyst loading can lead to a competing non-enantioselective background reaction.
-
Action: Ensure the catalyst is of high purity and has been stored correctly. Optimize the catalyst loading; sometimes, a lower loading can improve enantioselectivity by minimizing aggregation or side reactions.
-
-
Reagent and Solvent Purity:
-
Rationale: Trace impurities, such as water or acid/base residues, can deactivate the catalyst or interfere with the catalytic cycle.
-
Action: Use freshly distilled or purified solvents and reagents. Ensure all glassware is scrupulously dried.
-
-
Additive Screening:
-
Rationale: Additives can act as co-catalysts, scavengers for inhibitory species, or modifiers of the catalyst's environment.
-
Action: In organocatalytic reactions, consider adding a co-catalyst like a weak acid or base.[3] For metal-catalyzed reactions, additives like salts can influence the aggregation state of the catalyst.
-
-
Reaction Concentration:
-
Rationale: The concentration of the reaction can affect the kinetics of the desired catalytic cycle versus off-cycle pathways.
-
Action: Vary the reaction concentration. In some cases, higher dilution can favor the desired intramolecular reaction and improve enantioselectivity.
-
Data Presentation: Catalyst and Solvent Effects on Stereoselectivity
The following table summarizes typical effects of catalyst and solvent choice on the stereochemical outcome of a representative organocatalyzed Michael addition/cyclization to form a substituted spiro[2.3]hexane.
| Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Proline | DMSO | 3:1 | 85% | Fictionalized Data |
| Diphenylprolinol Silyl Ether | Toluene | 10:1 | 95% | Fictionalized Data |
| Cinchona Alkaloid Derivative | CH₂Cl₂ | >20:1 | 99% | Fictionalized Data |
| Proline | Acetonitrile | 2:1 | 70% | Fictionalized Data |
Experimental Protocols
General Procedure for Organocatalyzed Enantioselective Synthesis of a Substituted Spiro[2.3]hexane
This protocol is a generalized example and should be optimized for specific substrates.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).
-
Add the appropriate solvent (e.g., toluene, 0.1 M) and cool the solution to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor (1.0 eq.) and the methylenecyclopropane derivative (1.2 eq.).
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[2.3]hexane.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Visualizations
General Reaction Workflow
Caption: Troubleshooting decision tree for poor stereoselectivity.
References
-
Li, Y., et al. (2020). Highly Enantioselective Construction of Strained Spiroh[1][2]exanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie International Edition, 59(8), 3058-3062. Available from: [Link]
-
Various Authors. (n.d.). Approaches to synthesizing spiro[2.3]hexanes. ResearchGate. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available from: [Link]
-
Hu, W., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health. Retrieved from [Link]
-
Various Authors. (n.d.). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Semantic Scholar. Retrieved from [Link]
-
Wang, J., et al. (2016). Enantioselective Organocatalytic Construction of Spiroindane Derivatives by Intramolecular Friedel-Crafts-Type 1,4-Addition. Angewandte Chemie International Edition, 55(23), 6734-8. Available from: [Link]
-
Various Authors. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Joseph, S., & Nagendra, G. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 61(3), 231-245. Available from: [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
Sources
- 1. Highly Enantioselective Construction of Strained Spiro[2,3]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Organocatalytic Construction of Spiroindane Derivatives by Intramolecular Friedel-Crafts-Type 1,4-Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid and its Non-Fluorinated Analogs: A Guide for Medicinal Chemists
Introduction: The Strategic Role of Fluorination in Scaffolding for Drug Discovery
In the intricate process of drug design, the molecular scaffold serves as the foundational architecture upon which functional groups are arranged to achieve desired biological activity. The spiro[2.3]hexane framework, a rigid three-dimensional structure, has garnered interest for its ability to present substituents in well-defined spatial orientations, potentially enhancing binding affinity and selectivity for biological targets.[1] However, the optimization of lead compounds often requires fine-tuning of their physicochemical properties to improve their pharmacokinetic profiles.
The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to modulate properties such as acidity, lipophilicity, and metabolic stability.[2][3] The gem-difluoro group (CF₂), in particular, acts as a bioisostere for a methylene group (CH₂) or a carbonyl group (C=O), but imparts profoundly different electronic and steric effects. This guide provides an in-depth, data-supported comparison of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid with its direct non-fluorinated parent, spiro[2.3]hexane-5-carboxylic acid, and simpler, related analogs—cyclobutane carboxylic acid and cyclopentane carboxylic acid. Our objective is to elucidate the specific impact of the gem-difluoro moiety on key drug-like properties, offering a predictive framework for researchers in drug development.
Molecular Structures Under Comparison
To visually anchor our discussion, the chemical structures of the four compounds are presented below. The key difference is the substitution at the C1 position of the spirocyclic system and the variation in ring size for the simpler analogs.
Figure 1: Chemical structures of the compared carboxylic acids.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine atoms can dramatically alter a molecule's electronic distribution and intermolecular interactions. Here, we dissect the effects on acidity (pKa), lipophilicity (logP), and metabolic stability.
Acidity (pKa): The Inductive Effect of the CF₂ Group
The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion. The presence of electron-withdrawing groups near the carboxylic acid moiety stabilizes this anion through an inductive effect, thereby increasing acidity (i.e., lowering the pKa value).
The two fluorine atoms in this compound are highly electronegative and exert a powerful electron-withdrawing effect. This effect is transmitted through the carbon framework to the carboxylic acid group. Studies on analogous functionalized cycloalkanes have consistently shown that gem-difluorination decreases the pKa of carboxylic acids by a significant margin, often between 1.3 to 2.4 pKa units, depending on the proximity of the CF₂ group.[4][5][6] This increased acidity can have profound implications for a drug candidate's solubility, receptor binding (especially if an ionic interaction is involved), and membrane permeability.
Lipophilicity (logP): A Complex Interplay of Forces
Lipophilicity, often quantified as the logarithm of the partition coefficient between octanol and water (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The influence of fluorination on logP is not straightforward. While replacing hydrogen with fluorine increases molecular weight and surface area, the high electronegativity of fluorine can also lead to more polarized C-F bonds.
The impact of a gem-difluoro group on lipophilicity can be context-dependent, with studies showing that it can either increase or decrease logP.[6][8] This variability arises from complex effects on the molecule's dipole moment and its interactions with the ordered water molecules in the aqueous phase versus the less structured octanol phase. For the spiro[2.3]hexane system, the CF₂ group is expected to modestly increase the logP compared to its non-fluorinated counterpart, as the replacement of two C-H bonds with two highly polarized C-F bonds alters the overall electronic surface.
Metabolic Stability: Blocking Oxidative Pathways
A primary strategy for using fluorination in drug design is to enhance metabolic stability.[9][10] Many drug molecules are cleared from the body via oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes. This process frequently involves the hydroxylation of activated C-H bonds.
The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage. By replacing a methylene group (CH₂) with a gem-difluoro group (CF₂), two potential sites of metabolism are effectively blocked. In the case of this compound, the CF₂ group shields the spirocyclic core from oxidative attack at the C1 position. This can lead to a longer plasma half-life and improved bioavailability compared to the non-fluorinated analog. Research has shown that gem-difluorination generally does not negatively affect, and can slightly improve, the metabolic stability of model derivatives.[4][6]
Figure 2: Conceptual workflow illustrating how gem-difluorination can block metabolic oxidation.
Data Summary Table
The following table summarizes the key physicochemical properties of this compound and its non-fluorinated analogs. Note that pKa and logP values for the spiro compounds are predicted, as experimental data is scarce in publicly available literature.
| Property | This compound | Spiro[2.3]hexane-5-carboxylic acid | Cyclobutane carboxylic acid | Cyclopentane carboxylic acid |
| Molecular Formula | C₇H₈F₂O₂[11] | C₇H₁₀O₂[12] | C₅H₈O₂[13] | C₆H₁₀O₂[14] |
| Molecular Weight | 162.14 g/mol [15] | 126.15 g/mol [12] | 100.12 g/mol [13] | 114.14 g/mol [16] |
| pKa (Predicted) | ~3.0 - 3.5 | ~4.8 - 5.0 | ~4.79 | ~4.99 |
| XLogP3 (Predicted) | 1.2[11] | 1.2[12] | 0.8 | 1.3[16] |
| Appearance | Solid (likely) | Solid | Colorless to yellow liquid/solid[17][18] | Colorless to yellow liquid/solid[14][16] |
| Boiling Point | N/A | N/A | 195 °C[19] | 216 °C[16] |
| Melting Point | N/A | N/A | -7.5 °C[17] | 3-5 °C[16] |
| Metabolic Stability | Enhanced (Predicted) | Baseline | Baseline | Baseline |
Experimental Protocols
To provide actionable insights for laboratory work, we detail standardized protocols for determining two of the key parameters discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a reliable experimental value for the acidity of the compounds.
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid analogs.
Materials:
-
Analytical balance
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)
-
Magnetic stirrer and stir bar
-
25 mL burette (Class A)
-
100 mL beaker
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
High-purity water (degassed to remove CO₂)
-
Compound of interest (e.g., Cyclopentane carboxylic acid)
-
Methanol or other suitable co-solvent if the compound has low water solubility
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of the carboxylic acid and dissolve it in 50 mL of high-purity water in the 100 mL beaker. If solubility is an issue, a known percentage of a co-solvent like methanol can be used, and the apparent pKa (pKa*) is measured.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial pH: Record the initial pH of the acidic solution.
-
Titration: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point: Continue the titration, reducing the increment size as you approach the equivalence point (the region of most rapid pH change). Continue titrating until the pH has stabilized at a high value (e.g., pH 11-12).
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).
-
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Protocol 2: Determination of logP via Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
Objective: To determine the n-octanol/water partition coefficient (logP) for the carboxylic acid analogs.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pH-buffered, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Compound of interest
-
Volumetric flasks and pipettes
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours. The aqueous phase should be buffered to a pH where the carboxylic acid is predominantly in its neutral form (at least 2 pH units below the pKa).
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol at a concentration that is detectable in both phases after partitioning.
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the buffered water (e.g., a 1:1 or 1:10 volume ratio, depending on the expected logP).
-
Cap the tube securely and shake it vigorously for 5-10 minutes at a constant temperature (typically 25 °C).
-
-
Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and another from the n-octanol phase.
-
Determine the concentration of the compound in each aliquot using a pre-calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = C_octanol / C_water.
-
The logP is the base-10 logarithm of P: logP = log₁₀(P).
-
-
Validation: The experiment should be performed in triplicate. The sum of the total amount of substance in both phases should be compared to the initial amount to check for mass balance.
Conclusion and Outlook
The comparative analysis of this compound against its non-fluorinated analogs provides a clear illustration of the power of strategic fluorination in medicinal chemistry. The introduction of a single gem-difluoro group at the C1 position imparts significant and predictable changes to the molecule's fundamental properties:
-
Increased Acidity: The pKa is lowered due to the strong inductive electron-withdrawal by the fluorine atoms. This can be leveraged to modulate solubility and target interactions.
-
Modulated Lipophilicity: While the predicted logP value does not change dramatically in this case, the altered surface polarity can influence membrane permeability and interactions with hydrophobic pockets of target proteins.
-
Enhanced Metabolic Stability: The CF₂ group acts as a "metabolic shield," blocking a potential site of oxidative metabolism and promising an improved pharmacokinetic profile.
For researchers and drug development professionals, this compound represents a valuable building block. It retains the desirable rigid, three-dimensional conformation of the spirocyclic scaffold while incorporating the benefits of fluorination. These predictable property modulations allow for a more rational design of drug candidates with optimized ADME profiles, ultimately increasing the likelihood of success in the development pipeline.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Spiro[2.3]hexane Carboxylic Acids
In the landscape of medicinal chemistry, the quest for novel scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocycles, with their inherent rigidity and three-dimensionality, have emerged as attractive bioisosteres for a range of cyclic and aromatic systems.[1][2][3] Among these, the spiro[2.3]hexane framework, a compact and strained ring system, presents a unique opportunity for the development of new therapeutic agents.[1] This guide provides a comparative analysis of the anticipated biological activities of fluorinated and non-fluorinated spiro[2.3]hexane carboxylic acids, supported by established principles of medicinal chemistry and detailed experimental protocols to validate these hypotheses.
While direct comparative studies on this specific class of compounds are not yet prevalent in the published literature, we can construct a robust predictive framework based on the known effects of fluorination and the biological activities of structurally related compounds. The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformation.[4][5][6] These changes, in turn, can significantly impact biological activity.[5]
This guide will explore the potential therapeutic applications of these compounds, with a particular focus on their role as conformationally restricted analogs of neurotransmitters, and will also consider broader screening paradigms such as antimicrobial and cytotoxic activities, which are common for novel spirocyclic scaffolds.[7][8][9][10][11]
The Physicochemical Impact of Fluorination
Fluorine's high electronegativity is the primary driver of its influence on a molecule's properties. When incorporated into the spiro[2.3]hexane carboxylic acid scaffold, we can anticipate the following key changes:
-
Increased Acidity (Lower pKa): The strong electron-withdrawing inductive effect of fluorine will stabilize the carboxylate anion, leading to a significant increase in acidity compared to the non-fluorinated analog.[4] This modulation of pKa can be critical for optimizing interactions with biological targets and for tuning pharmacokinetic properties.
-
Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This is a particularly important consideration for compounds targeting the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategic fluorination can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Conformational Effects: The introduction of fluorine can alter the conformational preferences of the spiro[2.3]hexane ring system, which may lead to a more favorable orientation for binding to a target protein.
These anticipated changes in physicochemical properties form the basis for our hypotheses regarding the differential biological activities of fluorinated and non-fluorinated spiro[2.3]hexane carboxylic acids.
Predicted Biological Activities and Mechanistic Insights
Based on the structural features of the spiro[2.3]hexane scaffold and the known biological roles of similar molecules, we propose the following areas for investigation:
Neurological Activity: Conformationally Restricted GABA Analogs
The rigid spiro[2.3]hexane framework is an ideal scaffold for creating conformationally restricted analogs of neurotransmitters. Notably, 5-amino-spiro[2.3]hexane-1-carboxylic acid has been synthesized as a rigid analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[12] By locking the molecule in a specific conformation, it is possible to achieve higher selectivity and potency for specific GABA receptor subtypes.
Hypothesis:
-
Non-fluorinated spiro[2.3]hexane carboxylic acids may act as agonists or antagonists at GABA receptors, with their activity dependent on the specific stereochemistry and substitution pattern.
-
Fluorinated spiro[2.3]hexane carboxylic acids , with their altered acidity and lipophilicity, may exhibit enhanced potency and/or altered selectivity for GABA receptor subtypes. The increased lipophilicity could also lead to improved brain penetration, making them promising candidates for CNS disorders.
Signaling Pathway: The proposed mechanism of action involves modulation of GABAergic neurotransmission. GABA exerts its effects by binding to ionotropic GABA-A receptors (ligand-gated chloride channels) and metabotropic GABA-B receptors (G-protein coupled receptors). Activation of these receptors typically leads to neuronal hyperpolarization and inhibition of neurotransmission.
Caption: Proposed modulation of GABAergic signaling by spiro[2.3]hexane carboxylic acids.
Antimicrobial Activity
Spiro compounds have demonstrated a broad range of antimicrobial activities.[7][8][9][10][13] The rigid, three-dimensional structure of the spiro[2.3]hexane scaffold may allow for novel interactions with microbial targets that are not accessible to more flexible molecules.
Hypothesis:
-
Both non-fluorinated and fluorinated spiro[2.3]hexane carboxylic acids may exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
-
Fluorinated analogs may show enhanced activity due to increased membrane permeability and potentially novel interactions with microbial enzymes or other cellular components.
Cytotoxic Activity
The unique topology of spirocyclic compounds has also led to their investigation as potential anticancer agents.[11] The cytotoxic effects of carboxylic acids have been documented, and these effects can be modulated by structural modifications.[3][5][14]
Hypothesis:
-
Spiro[2.3]hexane carboxylic acids may exhibit cytotoxic activity against various cancer cell lines.
-
The introduction of fluorine could enhance this activity by increasing cellular uptake and potentially inhibiting key enzymes involved in cancer cell proliferation.
Comparative Data Summary
As direct experimental data is not yet available, the following table presents a predictive summary of the expected physicochemical and biological properties based on established principles.
| Property | Non-Fluorinated Spiro[2.3]hexane Carboxylic Acid | Fluorinated Spiro[2.3]hexane Carboxylic Acid | Rationale for Predicted Difference |
| pKa | Higher | Lower | Inductive electron withdrawal by fluorine stabilizes the carboxylate anion.[4] |
| LogP (Lipophilicity) | Lower | Higher | Fluorine substitution generally increases lipophilicity.[6] |
| Metabolic Stability | Moderate | High | The C-F bond is highly resistant to metabolic cleavage. |
| Predicted Neurological Activity | Potential GABA receptor modulator. | Potentially enhanced potency and CNS penetration as a GABA receptor modulator. | Increased lipophilicity may improve blood-brain barrier penetration.[6] |
| Predicted Antimicrobial Activity | Possible activity. | Potentially enhanced activity. | Increased membrane permeability may lead to higher intracellular concentrations. |
| Predicted Cytotoxic Activity | Possible activity. | Potentially enhanced activity. | Increased cellular uptake and potential for novel enzyme inhibition.[1][15] |
Experimental Protocols
To validate the hypotheses presented in this guide, the following experimental workflows are proposed.
Synthesis of Spiro[2.3]hexane Carboxylic Acids
A general synthetic approach to spiro[2.3]hexane carboxylic acids involves the cycloaddition of a diazoester to a methylenecyclobutane derivative.[16] The synthesis of a fluorinated analog would require the use of a fluorinated diazoester or subsequent fluorination of the spiro[2.3]hexane scaffold.
Caption: General synthetic workflow for spiro[2.3]hexane carboxylic acids.
Step-by-Step Protocol for Rh(II)-catalyzed Cycloaddition:
-
To a solution of the methylenecyclobutane derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the Rh(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Add the diazoester (fluorinated or non-fluorinated, 1.1 eq) dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the spiro[2.3]hexane ester.
Step-by-Step Protocol for Hydrolysis:
-
Dissolve the spiro[2.3]hexane ester (1.0 eq) in a mixture of a suitable solvent (e.g., THF or ethanol) and aqueous base (e.g., 1M NaOH or LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with aqueous acid (e.g., 1M HCl) to a pH of ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro[2.3]hexane carboxylic acid.
In Vitro GABA Receptor Binding Assay
This assay will determine the affinity of the compounds for GABA receptors.
Step-by-Step Protocol:
-
Prepare crude synaptic membranes from rat brain tissue.
-
Incubate the membranes with a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol) in the presence of varying concentrations of the test compounds (fluorinated and non-fluorinated spiro[2.3]hexane carboxylic acids).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the compounds.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion and Future Directions
The spiro[2.3]hexane carboxylic acid scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strategic incorporation of fluorine is predicted to significantly modulate the physicochemical and biological properties of these compounds, potentially leading to the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and biological evaluation of both fluorinated and non-fluorinated analogs. Future research should focus on the diastereoselective synthesis of these compounds to explore the impact of stereochemistry on biological activity, as well as in vivo studies to validate the therapeutic potential of the most promising candidates. The insights gained from such studies will be invaluable for the rational design of next-generation drugs targeting a range of diseases, from neurological disorders to infectious diseases and cancer.
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A Comparative Guide to the Stereochemical Validation of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic scaffolds have garnered considerable attention. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a compelling combination of structural rigidity and spatial complexity. This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of fluorine atoms into these scaffolds further modulates properties such as metabolic stability, lipophilicity, and acidity, making fluorinated spirocycles particularly attractive motifs in medicinal chemistry.[1]
This guide focuses on a representative member of this class, 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid, a molecule of interest for its potential as a conformationally constrained building block in drug design. The unambiguous determination of its absolute configuration is paramount, as stereochemistry often dictates biological activity. Herein, we present a comprehensive guide to the validation of its absolute configuration, comparing state-of-the-art chiroptical techniques with established methods. Furthermore, we will explore potential bioisosteric alternatives and provide the experimental and computational frameworks necessary for their evaluation.
Part 1: The Definitive Assignment of Absolute Configuration
For a novel chiral molecule like this compound, where a reference standard with a known absolute configuration may not be available, a combination of experimental chiroptical spectroscopy and quantum chemical calculations stands as the gold standard for unambiguous assignment.[2] This approach is particularly powerful as it provides a self-validating system: the high degree of correlation between the experimentally measured and theoretically predicted spectra for a given enantiomer lends strong confidence to the assignment.
The two most powerful chiroptical techniques for this purpose are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).[3][4]
Vibrational Circular Dichroism (VCD): A Fingerprint of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and provides a rich, fingerprint-like spectrum that is unique to a specific enantiomer. The enantiomer of a chiral molecule will exhibit a VCD spectrum that is equal in magnitude but opposite in sign.
The power of VCD lies in its synergy with computational chemistry. By calculating the theoretical VCD spectrum for a chosen absolute configuration (e.g., R or S), a direct comparison with the experimental spectrum can be made.[2] A strong agreement between the two confirms the absolute configuration of the synthesized compound.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
ECD spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, is another powerful tool for stereochemical analysis.[3] ECD is particularly sensitive to the spatial arrangement of chromophores within a molecule. For this compound, the carboxylic acid moiety acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter.
Similar to VCD, the comparison of experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations provides a robust method for absolute configuration assignment.[6]
Workflow for Absolute Configuration Determination
The following workflow represents a rigorous and self-validating approach to determining the absolute configuration of this compound.
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A Tale of Two Spirocycles: A Comparative Guide to Spiro[2.3]hexane and Spiro[3.3]heptane Scaffolds in Drug Discovery
In the modern era of drug discovery, the "escape from flatland"—a strategic shift from planar, aromatic compounds to three-dimensional, sp³-rich scaffolds—has become a guiding principle for medicinal chemists.[1][2][3] This paradigm shift is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced intellectual property protection. Among the rising stars in this three-dimensional landscape are strained spirocyclic systems, with spiro[2.3]hexane and spiro[3.3]heptane emerging as particularly compelling building blocks.[4] This guide provides an in-depth comparative analysis of these two scaffolds, offering insights into their synthesis, conformational characteristics, physicochemical properties, and strategic applications in drug design, supported by experimental data to inform rational scaffold selection.
At a Glance: Structural and Physicochemical Distinctions
Spiro[2.3]hexane, with its fused cyclopropane and cyclobutane rings, and spiro[3.3]heptane, composed of two fused cyclobutane rings, present distinct geometric and electronic profiles. These differences, though subtle, can have profound impacts on the properties of drug candidates. The inherent ring strain in these small spirocycles contributes to their unique three-dimensional conformations and can influence their reactivity and metabolic stability.[2][5]
| Property | Spiro[2.3]hexane | Spiro[3.3]heptane | Reference |
| Molecular Formula | C₆H₁₀ | C₇H₁₂ | [6][7] |
| Molecular Weight | 82.14 g/mol | 96.17 g/mol | [6][7] |
| XLogP3-AA | 2.6 | 3.1 | [6][7] |
| General Features | Highly strained due to cyclopropane ring; compact. | Moderately strained; provides a larger, more rigid scaffold. | [8][9] |
Synthesis: Accessing the Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both spiro[2.3]hexane and spiro[3.3]heptane derivatives can be accessed through various synthetic routes, with recent innovations offering more efficient and scalable methods.
Spiro[2.3]hexane Synthesis
The construction of the spiro[2.3]hexane core often involves the formation of the highly strained cyclopropane ring. Traditional methods have relied on [2+2] cycloaddition reactions with methylenecyclopropanes.[8] More recently, a green, photoinduced approach has been developed that avoids the use of toxic reagents and proceeds under mild conditions.[8][10] This method utilizes the cyclization of methylenecyclobutane with diazoester derivatives under visible light.[8]
Experimental Protocol: Photoinduced Synthesis of a Spiro[2.3]hexane Derivative [8]
-
To a solution of methylenecyclobutane (0.2 mmol, 1.0 equiv.) in a suitable solvent, add the desired diazoester (0.3 mmol, 1.5 equiv.).
-
Irradiate the reaction mixture with a blue LED light source (460-470 nm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the spiro[2.3]hexane product.
Caption: Photoinduced synthesis of spiro[2.3]hexane derivatives.
Spiro[3.3]heptane Synthesis
The synthesis of spiro[3.3]heptane derivatives has been the subject of extensive research, leading to a variety of robust methods.[11] A notable approach involves a strain-relocating semipinacol rearrangement, which allows for the expedient formation of spiro[3.3]heptan-1-ones from readily available starting materials.[12] This method is regio- and stereospecific, offering excellent control over the final product's stereochemistry.[12]
Experimental Protocol: Synthesis of a Spiro[3.3]heptan-1-one via Semipinacol Rearrangement [12]
-
To a solution of a 1-sulfonylcyclopropanol in a suitable solvent, add a lithiated 1-sulfonylbicyclo[1.1.0]butane at low temperature.
-
After the initial addition, acidify the reaction mixture to induce the semipinacol rearrangement.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield the substituted spiro[3.3]heptan-1-one.
Caption: Synthesis of spiro[3.3]heptan-1-ones.
Conformational Analysis: Rigidity and Vectorial Display
A key advantage of spirocyclic scaffolds is their inherent rigidity, which reduces the entropic penalty upon binding to a biological target and allows for a more precise spatial arrangement of substituents.[13][14]
Spiro[2.3]hexane: The presence of the cyclopropane ring renders the spiro[2.3]hexane scaffold highly rigid and conformationally "frozen."[13] This rigidity is particularly valuable for probing the bioactive conformations of peptides and designing potent ligands where a specific spatial orientation of functional groups is critical for activity.[13]
Spiro[3.3]heptane: While still rigid, the spiro[3.3]heptane scaffold, composed of two cyclobutane rings, possesses a degree of conformational flexibility. This allows for some adaptation to the binding pocket of a target protein, which can be advantageous in certain contexts. The well-defined exit vectors of this scaffold enable the precise positioning of substituents in three-dimensional space.[2]
Physicochemical Properties and Their Modulation
The introduction of spirocyclic scaffolds can significantly improve the physicochemical properties of drug candidates, leading to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][15][16]
| Property | Impact of Spiro[2.3]hexane | Impact of Spiro[3.3]heptane | Supporting Evidence |
| Lipophilicity (LogP/LogD) | Generally lower lipophilicity compared to aromatic bioisosteres. | Can decrease lipophilicity. For example, replacing a phenyl ring with a spiro[3.3]heptane core in Sonidegib analogues decreased the cLogP by approximately 0.8 units. | [17] |
| Solubility | The increased sp³ character is expected to enhance aqueous solubility. | Azaspiro[3.3]heptanes have been shown to possess high aqueous solubilities. | [15][18] |
| Metabolic Stability | The strained nature can influence metabolic pathways. | Can improve metabolic stability by blocking sites of metabolism. Azaspiro[3.3]heptanes have demonstrated low metabolic clearance rates. | [3][15][18] |
| Acidity/Basicity (pKa) | The introduction of heteroatoms and functional groups will modulate pKa. | The pKa of heteroatom-containing spiro[3.3]heptanes can be tuned. For instance, 1-azaspiro[3.3]heptane exhibits basicity similar to piperidine. | [2] |
Applications in Medicinal Chemistry: Bioisosteric Replacement and Beyond
Both spiro[2.3]hexane and spiro[3.3]heptane are increasingly utilized as bioisosteres for common cyclic and aromatic moieties in drug design.[4][19]
Spiro[2.3]hexane as a Bioisostere
The compact and rigid nature of the spiro[2.3]hexane scaffold makes it an interesting surrogate for various small rings. For example, 5-azaspiro[2.3]hexane derivatives have been explored as conformationally "frozen" analogues of L-glutamic acid.[13] The development of synthetic routes to various heteroatom-containing spiro[2.3]hexanes, such as 4-azaspiro[2.3]hexane as a piperidine bioisostere, is expanding their applicability in medicinal chemistry.[2]
Spiro[3.3]heptane as a Versatile Bioisostere
The spiro[3.3]heptane motif has proven to be a particularly versatile bioisostere for a range of structures, including benzene, piperazine, and piperidine.[1][2][17]
-
Benzene Bioisostere: Spiro[3.3]heptane can mimic mono-, meta-, and para-substituted phenyl rings, offering a saturated, three-dimensional alternative to a flat aromatic ring.[17][20] This replacement can lead to improved physicochemical properties and novel intellectual property. For instance, replacing the phenyl ring in the anticancer drug Vorinostat with a spiro[3.3]heptane core yielded patent-free analogues with high activity.[17]
-
Piperazine Bioisostere: 2,6-Diazaspiro[3.3]heptane has been successfully employed as a bioisostere for piperazine. In the case of the PARP inhibitor Olaparib, this substitution led to significantly improved target selectivity and reduced off-target cytotoxicity.[2]
-
Piperidine Bioisostere: 1-Azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane are considered next-generation bioisosteres of piperidine, exhibiting similar basicity, solubility, and lipophilicity.[2]
Caption: Bioisosteric relationships of spiro[3.3]heptane scaffolds.
Conclusion and Future Outlook
Both spiro[2.3]hexane and spiro[3.3]heptane offer medicinal chemists powerful tools to navigate beyond the confines of "flatland" chemistry. The choice between these two scaffolds should be guided by a careful consideration of the specific design objectives.
-
Spiro[2.3]hexane is the scaffold of choice when maximum conformational restriction is desired to probe a specific binding hypothesis or when a highly compact, three-dimensional element is needed.
-
Spiro[3.3]heptane provides a more versatile and synthetically accessible platform for a broader range of bioisosteric replacements, offering a balance of rigidity and conformational adaptability, with a proven track record of improving the properties of drug candidates.
The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of these strained spirocycles will undoubtedly lead to their increased application in the discovery of the next generation of therapeutic agents.
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A Comparative Guide to the Metabolic Stability of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid Derivatives
This guide provides a comprehensive assessment of the metabolic stability of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid derivatives, a novel structural motif in medicinal chemistry. We will explore the theoretical advantages conferred by the unique spirocyclic and gem-difluoro functionalities and provide detailed experimental protocols for direct comparison against common bioisosteric replacements for carboxylic acids. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the metabolic profiles of their lead compounds.
Introduction: The Quest for Metabolic Stability
In drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability, which dictates its half-life, oral bioavailability, and potential for generating toxic metabolites.[1][2][3] The carboxylic acid moiety, while a common and effective pharmacophore, often presents significant metabolic liabilities, primarily through glucuronidation, leading to rapid clearance and potential toxicity issues.[4][5]
Medicinal chemists frequently employ bioisosteric replacement to mitigate these issues.[4][6][7] This guide focuses on a promising, yet underexplored scaffold: This compound . We hypothesize that the unique combination of features in this scaffold—a rigid, three-dimensional spirocycle and a metabolically robust gem-difluoro group—will confer superior metabolic stability compared to traditional carboxylic acid-containing compounds and their common bioisosteres.
Key Advantages of the Spiro[2.3]hexane Scaffold:
-
Increased Three-Dimensionality: Spirocycles introduce inherent three-dimensionality, which can improve physicochemical properties and lead to better target engagement.[8][9]
-
Enhanced Metabolic Stability: The rigid spirocyclic framework can lock the conformation of a molecule, potentially shielding metabolically labile sites from enzymatic degradation.[9][10]
-
Improved Physicochemical Properties: The introduction of spirocyclic systems has been shown to increase solubility and lower lipophilicity (logD) while improving metabolic stability.[8]
The Role of the Gem-Difluoro Group:
-
Metabolic Blocking: The replacement of a methylene group adjacent to a functional group with a difluoromethylene (CF2) group is a well-established strategy to block oxidative metabolism at that position.[11][12]
-
Modulation of Physicochemical Properties: Fluorine can alter the acidity (pKa) of nearby functional groups and influence conformation, which can impact both target binding and metabolic susceptibility.[13] It's important to note that in some contexts, gem-difluorination can alter molecular conformation in ways that may unexpectedly increase susceptibility to other metabolic pathways.[14][15]
This guide will provide the necessary protocols to test this hypothesis through a direct comparison with relevant alternatives.
Comparative Framework: Selecting the Right Alternatives
To objectively assess the metabolic stability of our target scaffold (Compound A), we will compare it against two structurally related compounds:
-
Compound B (Non-fluorinated Spiro-analog): Spiro[2.3]hexane-5-carboxylic acid. This compound will allow us to isolate the specific contribution of the gem-difluoro group to metabolic stability.
-
Compound C (Acyclic Analog): 3,3-Dimethylpentanoic acid. This compound represents a more flexible, non-spirocyclic analog, which is expected to have a different metabolic profile.
-
Compound D (Tetrazole Bioisostere): A common bioisosteric replacement for carboxylic acids, known to circumvent issues with glucuronidation but susceptible to other metabolic pathways.[6][7][16]
Experimental Protocols for Assessing Metabolic Stability
To provide a comprehensive picture of metabolic stability, we will utilize two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Plated Hepatocyte Stability Assay.[1][17]
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I (oxidative) metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[18][19][20]
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound and positive controls (e.g., testosterone, verapamil) in DMSO.[18]
-
Microsome Preparation: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Reaction Mixture: In a 96-well plate, combine the microsomal solution with the test compound. The final substrate concentration should be 1 µM, and the final DMSO concentration should be kept below 0.25% to avoid enzyme inhibition.[19]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing 1 mM NADPH or components like 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl2).[18] A negative control without the NADPH system should be included.[18]
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[19]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method. The analysis of carboxylic acids can be challenging due to poor retention on reverse-phase columns; derivatization or specialized chromatography may be required for accurate quantification.[21][22]
Plated Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[23][24][25] This is particularly important for carboxylic acids, which are primarily metabolized by Phase II enzymes (UGT).
Workflow for Plated Hepatocyte Stability Assay
Caption: Workflow for the in vitro plated hepatocyte stability assay.
Detailed Step-by-Step Protocol:
-
Cell Culture: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow cells to form a monolayer (typically 4-6 hours).[26]
-
Medium Exchange: After cell attachment, gently wash the cells and replace the plating medium with pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[26]
-
Compound Addition: Prepare working solutions of the test compounds (final concentration 1 µM) in the incubation medium. Remove the medium from the cells and add the compound-containing medium.[27]
-
Incubation and Sampling: Incubate the plates at 37°C in a humidified, 5% CO2 atmosphere. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.[27]
-
Reaction Termination: Immediately terminate metabolic activity in the collected samples by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Process the samples as described in the microsomal stability assay and quantify the remaining parent compound using LC-MS/MS.
Data Analysis and Interpretation
For both assays, the primary data is the disappearance of the parent compound over time. From this, several key parameters can be derived:
-
Half-Life (t½): The time required for the compound concentration to decrease by 50%. This is calculated from the slope (k) of the natural log of the percent remaining compound versus time plot.
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint): The intrinsic ability of the liver (or a subsystem) to metabolize a drug, independent of other physiological factors like blood flow.[1][20][28]
-
For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (Incubation Volume / mg microsomal protein)
-
For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t½) * (Incubation Volume / number of cells in millions)[24]
-
These parameters allow for a quantitative comparison of the metabolic stability of the different compounds.
Comparative Data and Discussion
The following tables present hypothetical but realistic data based on the known principles of drug metabolism, illustrating the expected outcome of the comparative assessment.
Table 1: Metabolic Stability in Human Liver Microsomes (Phase I)
| Compound | Description | t½ (min) | Clint (µL/min/mg protein) |
| A | 1,1-Difluorospiro[2.3]hexane-5-CA | > 60 | < 11.6 |
| B | Spiro[2.3]hexane-5-CA | 45 | 15.4 |
| C | 3,3-Dimethylpentanoic acid | 38 | 18.2 |
| D | Tetrazole Analog | > 60 | < 11.6 |
| Verapamil | Positive Control | 12 | 57.8 |
Interpretation:
In the microsomal assay, which primarily reflects Phase I metabolism, Compound A shows exceptional stability, similar to the tetrazole analog (Compound D). The gem-difluoro group effectively blocks potential oxidative metabolism on the spirocyclic ring, which is observed to a limited extent in its non-fluorinated counterpart, Compound B . The acyclic analog, Compound C , shows the lowest stability, likely due to its conformational flexibility, which allows for easier access of metabolic enzymes to multiple sites on the molecule.
Table 2: Metabolic Stability in Human Hepatocytes (Phase I & II)
| Compound | Description | t½ (min) | Clint (µL/min/10^6 cells) |
| A | 1,1-Difluorospiro[2.3]hexane-5-CA | 115 | 6.0 |
| B | Spiro[2.3]hexane-5-CA | 58 | 12.0 |
| C | 3,3-Dimethylpentanoic acid | 42 | 16.5 |
| D | Tetrazole Analog | 95 | 7.3 |
| Diclofenac | Positive Control | 25 | 27.7 |
Interpretation:
The hepatocyte assay provides a more complete picture, incorporating both Phase I and Phase II metabolism. Here, the advantages of the 1,1-Difluorospiro[2.3]hexane scaffold become even more apparent.
-
Compound A demonstrates the highest metabolic stability (longest half-life and lowest intrinsic clearance). The rigid spirocyclic structure likely provides steric hindrance around the carboxylic acid, reducing its susceptibility to Phase II conjugation (e.g., glucuronidation) compared to the more flexible analogs.
-
Compounds B and C are cleared more rapidly, indicating that while the spirocycle in Compound B offers some improvement over the acyclic analog C, both are still vulnerable to Phase II metabolism targeting the carboxylic acid.
-
Compound D , the tetrazole bioisostere, shows good stability as it is not susceptible to glucuronidation of the acidic moiety. However, it is still slightly less stable than Compound A, suggesting potential metabolism on other parts of the molecule that are protected in the spirocyclic scaffold.
Conclusion
This guide provides a framework for the systematic evaluation of the metabolic stability of this compound derivatives. The provided protocols for liver microsomal and hepatocyte stability assays, coupled with the comparative analysis against relevant structural analogs, enable a robust assessment of this novel scaffold.
Based on established medicinal chemistry principles, the combination of a rigid, three-dimensional spirocycle and a metabolically inert gem-difluoro group is expected to confer significantly enhanced metabolic stability. This is achieved by sterically shielding the carboxylic acid from Phase II conjugation and blocking potential sites of Phase I oxidation. For research programs struggling with the metabolic liabilities of carboxylic acid-containing leads, the this compound scaffold represents a highly promising design strategy to improve pharmacokinetic properties and accelerate the path to viable drug candidates.
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A Researcher's Guide to Stereochemical Validation of Spiro Compounds: X-ray Crystallography vs. Spectroscopic & Chromatographic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry in spirocyclic compounds is a critical juncture in synthesis and discovery. These unique three-dimensional structures, characterized by two rings sharing a single atom, present significant challenges to stereochemical analysis. An incorrect assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential safety issues in therapeutic development.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose, with a focus on the definitive role of Single-Crystal X-ray Crystallography (SC-XRD). We will explore the technical underpinnings, practical workflows, and comparative performance of SC-XRD against powerful orthogonal methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical techniques like Vibrational and Electronic Circular Dichroism (VCD/ECD).
The Gold Standard: Unambiguous Assignment with Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography stands as the ultimate arbiter for determining the absolute configuration of new chiral compounds.[1] By providing a direct visualization of the three-dimensional arrangement of atoms in a molecule, it leaves no room for ambiguity, provided a suitable crystal can be obtained.[1][2]
The Principle: Anomalous Dispersion
The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[3] This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. This interaction causes a phase shift in the scattered X-rays, breaking Friedel's Law, which states that diffraction intensities from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[4] The subtle differences between these intensities, known as Bijvoet pairs, contain the information needed to determine the absolute stereochemistry.[4]
A key metric derived from this data is the Flack parameter .[4] During the refinement of the crystal structure, this parameter is calculated to estimate the absolute configuration.[4]
-
A Flack parameter value close to 0 with a small standard uncertainty indicates that the modeled enantiomer is correct.[4][5]
-
A value near 1 suggests the inverted structure is the correct one.[4]
-
A value around 0.5 may indicate a racemic crystal or twinning.[4]
Historically, this technique was most effective for molecules containing heavier atoms (e.g., sulfur, bromine). However, modern diffractometers and computational methods have made it possible to confidently determine the absolute configuration of molecules containing only light atoms, such as oxygen, provided the crystal quality is high.[3][6]
Experimental Protocol: From Solution to Structure
The journey from a purified spiro compound to a definitive 3D structure is a multi-step process that demands patience and precision.
-
Crystal Growth (The Bottleneck): This is often the most challenging step.[7] A single, high-quality crystal of sufficient size (typically 0.1-0.3 mm) is required.[6]
-
Scientist's Insight: The choice of solvent system is paramount. Slow evaporation of a saturated solution is the most common method. Other techniques include vapor diffusion (hanging drop or sitting drop) and slow cooling. Screening a wide array of solvents and conditions is often necessary. For spiro compounds that are oils or difficult to crystallize, forming a salt or a co-crystal with another molecule can sometimes yield suitable crystals.
-
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays.[7]
-
Scientist's Insight: To maximize the anomalous signal, the choice of X-ray wavelength is critical.[7] Copper (Cu-Kα) radiation is often preferred over Molybdenum (Mo-Kα) for light-atom structures as it produces a stronger anomalous scattering effect for atoms like oxygen.[6] Collecting a highly redundant dataset (measuring reflections multiple times) can improve the precision of the Flack parameter.[2]
-
-
Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data to achieve the best possible fit.
-
Absolute Stereochemistry Assignment: During the final stages of refinement, the Flack parameter is calculated, providing the definitive assignment of the spiro center's absolute configuration.[4][8]
Workflow for Stereochemical Validation via SC-XRD
Caption: Workflow for Single-Crystal X-ray Diffraction.
Orthogonal Validation and Alternative Methods
While X-ray crystallography is definitive, it is not always feasible. In such cases, or for orthogonal confirmation, a suite of spectroscopic and chromatographic techniques provides powerful, albeit often indirect, evidence for stereochemical assignment.
NMR Spectroscopy: A Versatile Toolkit
Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical analysis and offers several avenues for probing stereochemistry.[1][9]
-
Relative Stereochemistry (NOE/ROE): The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are distance-dependent phenomena.[10][11] Observing an NOE/ROE correlation between two protons indicates they are close in space (typically < 5 Å).[11][12] For rigid spirocyclic systems, a distinct pattern of NOE/ROE correlations can establish the relative orientation of substituents, for instance, whether they are cis or trans to one another across a ring system.[1][13]
-
Absolute Configuration (Chiral Derivatizing Agents): To determine absolute configuration, one must introduce an external chiral reference. This is commonly achieved using Chiral Derivatizing Agents (CDAs), such as Mosher's acid (MTPA).[14][15][16]
-
Principle: The enantiomerically pure spiro compound is reacted with both (R)- and (S)-MTPA, forming a pair of diastereomers.[15] Since diastereomers have different physical properties, they will exhibit distinct chemical shifts in the NMR spectrum.[14]
-
Analysis: By systematically analyzing the chemical shift differences (Δδ = δS - δR) for protons near the newly formed ester linkage, one can deduce the absolute configuration of the original alcohol or amine based on established models of the CDA's conformation.[15] This method is powerful but requires a suitable functional group for derivatization and careful analysis.[17]
-
Chiral Chromatography (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the workhorses for separating enantiomers.[1][18][]
-
Principle: A racemic or enantiomerically enriched mixture is passed through a column packed with a chiral material (the CSP). The two enantiomers interact differently with the CSP, causing one to be retained longer than the other, resulting in their separation.[][20]
-
Application for Validation: While excellent for determining enantiomeric excess (ee), chiral chromatography can only assign absolute configuration by comparison. If an authentic, configurationally-known standard of the spiro compound is available, the retention times can be matched to assign the configuration of the synthesized material. Without a standard, this method cannot make a de novo assignment.
Chiroptical Spectroscopy (VCD/ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are techniques that measure the differential absorption of left- and right-circularly polarized light.[16][21][22]
-
Principle: These methods are the chiroptical analogues of IR (for VCD) and UV-Vis (for ECD) spectroscopy.[22] A chiral molecule will produce a unique VCD/ECD spectrum, and its enantiomer will produce an exact mirror-image spectrum.[22]
-
Application for Validation: The power of VCD/ECD lies in its partnership with quantum mechanical calculations.[21][23] The experimental spectrum of the spiro compound is compared to the theoretically calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration.[21][23] This approach is particularly valuable for molecules that are difficult to crystallize or lack functional groups for derivatization.[2][21][24]
Comparative Analysis: Choosing the Right Tool
The selection of a technique for stereochemical validation is a trade-off between the certainty of the result, sample requirements, time, and the nature of the compound itself.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (with CDA) | Chiral Chromatography (HPLC/SFC) | VCD / ECD Spectroscopy |
| Principle | X-ray diffraction by a single crystal | Chemical shift differences of diastereomers | Differential interaction with a chiral stationary phase | Differential absorption of circularly polarized light |
| Result | Absolute Configuration (Unambiguous) | Absolute Configuration (Model-Dependent) | Relative Retention Time (Requires Standard) | Absolute Configuration (Calculation-Dependent) |
| Confidence | Gold Standard / Definitive | High, but model interpretation is key | High for ee%; requires a standard for AC | High, depends on quality of computational match |
| Sample State | Solid (High-Quality Single Crystal) | Solution | Solution | Solution or Neat Liquid |
| Sample Amount | μg to mg[15] | Sub-mg to mg[15] | ng to μg | mg[15] |
| Analysis Time | Days to weeks (including crystallization)[15] | 1-2 days (including derivatization)[15] | Minutes to hours | Hours to a day (including computation)[15] |
| Key Limitation | Requires a suitable single crystal [2][7] | Requires a suitable functional group | Requires an authentic, known standard for AC assignment | Requires extensive computational resources |
Decision-Making Workflow for Stereochemical Validation
Caption: Decision tree for selecting a validation method.
Conclusion
The determination of absolute stereochemistry for spiro compounds is a non-trivial but essential task in modern chemical research. Single-Crystal X-ray Crystallography remains the unequivocal gold standard, providing direct, unambiguous proof of a molecule's three-dimensional structure. Its primary limitation is the prerequisite of a high-quality crystal.
When crystallization proves elusive, a combination of powerful spectroscopic and chromatographic techniques offers robust alternatives. NMR spectroscopy , through the use of chiral derivatizing agents, can provide assignments of absolute configuration, while NOE/ROE experiments are invaluable for determining relative stereochemistry. Chiroptical methods like VCD and ECD have emerged as formidable tools, capable of assigning absolute configuration through the synergy of experimental measurement and theoretical calculation, making them ideal for non-crystalline samples. Finally, chiral chromatography is the benchmark for assessing enantiomeric purity and can confirm absolute configuration if a known standard is available.
For drug development professionals and researchers, a strategic, multi-faceted approach is often the most prudent path. Utilizing one or more of these orthogonal techniques not only provides a solution when the "gold standard" is unavailable but also builds a more comprehensive and trustworthy body of evidence for the stereochemical integrity of a novel spiro compound.
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Navigating Acidity in Drug Design: A Comparative Analysis of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid and Related Structures
In the landscape of modern drug discovery, the meticulous modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, the acid dissociation constant (pKa) stands as a critical parameter, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide offers an in-depth comparison of the predicted acidity of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid with structurally analogous carboxylic acids. By examining the interplay of fluorine substitution and carbocyclic ring strain, we aim to provide researchers, medicinal chemists, and drug development professionals with actionable insights into the rational design of novel therapeutics.
The Significance of Acidity Modulation
The pKa of a molecule dictates its ionization state at a given pH. For an acidic compound, a lower pKa value signifies a stronger acid, meaning it will be predominantly in its ionized (deprotonated) form at physiological pH (typically around 7.4). This ionization state is a key determinant of a drug's ability to cross biological membranes, interact with its target, and avoid off-target effects. The strategic incorporation of structural motifs that fine-tune pKa is, therefore, a cornerstone of contemporary medicinal chemistry.
Spirocyclic scaffolds, such as the spiro[2.3]hexane core, are of particular interest in drug design due to their inherent three-dimensionality, which can lead to improved binding affinity and metabolic stability. When combined with the unique electronic properties of fluorine, these structures offer a powerful platform for crafting novel molecular entities with optimized acidity.
Comparative Analysis of pKa Values
While an experimental pKa for this compound is not publicly available, we can draw strong inferences from the experimental and predicted pKa values of structurally related compounds. The following table summarizes these values, providing a basis for a detailed discussion on the structural determinants of acidity.
| Compound | Structure | pKa (Experimental) | pKa (Predicted) |
| Cyclobutanecarboxylic acid | A simple cyclobutane ring with a carboxylic acid substituent. | 4.79 | - |
| Cyclopentanecarboxylic acid | A simple cyclopentane ring with a carboxylic acid substituent. | 4.99 | - |
| Spiro[2.3]hexane-5-carboxylic acid | A spirocyclic system consisting of a cyclopropane and a cyclobutane ring. | Not available | Not available |
| 2,2-Difluorocyclobutanecarboxylic acid | A cyclobutane ring with two fluorine atoms on the carbon adjacent to the carboxyl group. | Not available | ~3.29 |
| 3,3-Difluorocyclopentanecarboxylic acid | A cyclopentane ring with two fluorine atoms on the carbon beta to the carboxyl group. | Not available | ~3.85 |
| This compound | The target molecule, featuring a spiro[2.3]hexane core with gem-difluoro substitution on the cyclopropane ring. | Not available | ~3.5 - 4.0 (Estimated) |
Note: The predicted pKa values are based on computational models and should be considered as estimates. The estimated pKa for the title compound is an educated projection based on the trends observed in the available data.
Dissecting the Structural Influences on Acidity
The Inductive Effect of Fluorine
The most dramatic influence on the acidity of the compounds listed is the introduction of fluorine atoms. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a key tool for increasing the acidity of carboxylic acids.[1][2] This effect stabilizes the carboxylate anion formed upon deprotonation by delocalizing the negative charge, thereby shifting the equilibrium towards dissociation and resulting in a lower pKa.[3]
The predicted pKa of 2,2-difluorocyclobutanecarboxylic acid (~3.29) is significantly lower than that of its non-fluorinated counterpart, cyclobutanecarboxylic acid (4.79). This substantial increase in acidity is a direct consequence of the two fluorine atoms on the α-carbon. Similarly, the predicted pKa of 3,3-difluorocyclopentanecarboxylic acid (~3.85) is considerably lower than that of cyclopentanecarboxylic acid (4.99).
For This compound , the gem-difluoro group is situated on the cyclopropane ring, which is α to the carbon bearing the carboxylic acid. This positioning is expected to exert a strong inductive effect, leading to a significant decrease in pKa compared to the non-fluorinated spiro[2.3]hexane-5-carboxylic acid.
The Role of Ring Strain and Hybridization
The acidity of cycloalkanecarboxylic acids is also influenced by the hybridization of the carbon atom to which the carboxyl group is attached. The s-character of the exocyclic orbital of the ring carbon increases with increasing ring strain. In the case of cyclobutanecarboxylic acid (pKa 4.79) versus cyclopentanecarboxylic acid (pKa 4.99), the slightly higher acidity of the four-membered ring system can be attributed to the greater s-character of the exocyclic orbital of the cyclobutane ring compared to the cyclopentane ring. This increased s-character stabilizes the carboxylate anion.
The spiro[2.3]hexane system incorporates both a cyclopropane and a cyclobutane ring. The carbons of the cyclopropane ring have even higher s-character in their exocyclic bonds than cyclobutane. Therefore, it is reasonable to predict that spiro[2.3]hexane-5-carboxylic acid would be slightly more acidic than cyclobutanecarboxylic acid.
Predicting the pKa of this compound
Based on the additive effects of fluorine's inductive power and the inherent strain of the spiro[2.3]hexane system, we can estimate the pKa of This compound to be in the range of 3.5 to 4.0 . This would represent a significant increase in acidity compared to simple cycloalkanecarboxylic acids, making this compound an interesting candidate for applications where a moderately strong acidic group is desired.
Experimental Determination of pKa: A Validated Protocol
To experimentally verify the pKa of this compound or any novel compound, potentiometric titration is a reliable and widely used method.[2][4]
Principle
Potentiometric titration involves the gradual addition of a titrant of known concentration (e.g., NaOH) to a solution of the analyte (the carboxylic acid) while monitoring the pH of the solution. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the acid are equal.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a standard solution of the carboxylic acid (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with limited aqueous solubility.
-
Prepare a standardized solution of a strong base, such as 0.01 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for pH meter calibration.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions to ensure accurate pH measurements.
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the carboxylic acid solution into a beaker.
-
If necessary, add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution gently.
-
Add the NaOH titrant in small, precise increments (e.g., 0.10 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.
-
The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.
-
Figure 1. Workflow for pKa determination by potentiometric titration.
Conclusion
The strategic introduction of fluorine and the use of strained ring systems are powerful tactics in the medicinal chemist's arsenal for fine-tuning the acidity of drug candidates. While experimental data for this compound is yet to be reported, a thorough analysis of related structures provides a strong rationale for its expected pKa. The gem-difluoro group is anticipated to significantly increase the acidity of the parent spirocyclic acid through a potent inductive effect. This guide provides a framework for understanding these structural effects and a robust protocol for the experimental determination of pKa, empowering researchers to make informed decisions in the design and development of next-generation therapeutics.
References
-
Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H) - ResearchGate. [Link]
-
(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... - ResearchGate. [Link]
-
The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed. [Link]
-
The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids - ResearchGate. [Link]
-
The pKa values of PFOA and other highly fluorinated carboxylic acids. - Semantic Scholar. [Link]
-
Acidity of Carboxylic Acids, Effect of Substituents on Acidity - Pharmaguideline. [Link]
-
Acidity of Carboxylic Acids and Related Compounds - SNS Courseware. [Link]
-
Acidity of Carboxylic Acids - HCPG. [Link]
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A Comparative Guide to the In Vitro ADME Properties of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid Amides
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Head-to-head comparison of different synthetic routes to difluorospiro[2.3]hexanes
Introduction: The Rising Importance of Difluorospiro[2.3]hexanes in Medicinal Chemistry
The difluorospiro[2.3]hexane motif is a compelling structural unit in modern drug discovery. This strained spirocyclic system, featuring a gem-difluorocyclopropane fused to a cyclobutane ring, offers a unique combination of properties that are highly sought after by medicinal chemists. The introduction of the difluoromethylene group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions. The spirocyclic nature of the scaffold introduces a rigid, three-dimensional architecture that can lock a molecule into a specific conformation, potentially enhancing its potency and selectivity for a biological target.
This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to 5,5-difluorospiro[2.3]hexane, the parent compound of this class. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
Core Synthetic Strategy: Difluorocyclopropanation of Methylenecyclobutane
The most direct and common approach to constructing the difluorospiro[2.3]hexane skeleton is the [2+1] cycloaddition of difluorocarbene (:CF₂) with methylenecyclobutane. The choice of the difluorocarbene precursor is the primary determinant of the reaction conditions, scalability, and overall efficiency of the synthesis.
Route 1: Thermal Decomposition of Halodifluoroacetate Salts
The thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) is a classical and cost-effective method for generating difluorocarbene.[1][2] The reaction proceeds by the irreversible decarboxylation of the salt at elevated temperatures to yield difluorocarbene and sodium chloride.
Mechanism of Difluorocarbene Generation
The mechanism is straightforward, involving the thermal elimination of carbon dioxide and a chloride ion to generate the highly reactive difluorocarbene intermediate.
Caption: Generation of difluorocarbene from sodium chlorodifluoroacetate.
Experimental Protocol (Representative)
Materials:
-
Methylenecyclobutane
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Diglyme (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous diglyme and methylenecyclobutane.
-
Sodium chlorodifluoroacetate is added to the stirred solution.
-
The reaction mixture is heated to reflux (typically 160-180 °C) under a positive pressure of nitrogen.[3]
-
The reaction is monitored by GC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The mixture is filtered to remove inorganic salts, and the filtrate is carefully washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.
-
The crude product is purified by fractional distillation to afford 5,5-difluorospiro[2.3]hexane.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Cost-effective: Sodium chlorodifluoroacetate is an inexpensive and readily available reagent. | Harsh reaction conditions: Requires high temperatures, which can be problematic for sensitive substrates. |
| Simple procedure: The reaction setup is straightforward. | Safety concerns: The thermal decomposition can be exothermic and difficult to control on a large scale.[3] |
| Scalable: Can be performed on a large scale with appropriate engineering controls. | Low functional group tolerance: The high temperatures limit the compatibility with many functional groups. |
A related reagent, sodium bromodifluoroacetate (BrCF₂COONa), can also be used and often requires slightly lower reaction temperatures.[1][2]
Route 2: Ruppert-Prakash Reagent (TMSCF₃) with an Initiator
The use of trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, in combination with a nucleophilic initiator like sodium iodide (NaI), has become a popular method for difluorocyclopropanation.[1][2] This method offers milder reaction conditions compared to the thermal decomposition of halodifluoroacetate salts.
Mechanism of Difluorocarbene Generation
The reaction is initiated by the attack of a nucleophile (e.g., iodide) on the silicon atom of TMSCF₃, leading to the formation of a transient trifluoromethyl anion. This anion then eliminates a fluoride ion to generate difluorocarbene.
Caption: Generation of difluorocarbene from TMSCF₃ and NaI.
Experimental Protocol (Representative)
Materials:
-
Methylenecyclobutane
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium iodide (NaI)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous DMF, methylenecyclobutane, and sodium iodide.
-
The mixture is heated to the desired temperature (typically 60-80 °C).
-
The reaction is monitored by ¹⁹F NMR or GC-MS.
-
After completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield 5,5-difluorospiro[2.3]hexane.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Milder conditions: Operates at significantly lower temperatures than the halodifluoroacetate method. | Higher cost: TMSCF₃ is more expensive than sodium chlorodifluoroacetate. |
| Good functional group tolerance: The milder conditions allow for a broader range of functional groups to be present in the substrate. | Requires an initiator: The need for a nucleophilic initiator adds to the complexity and cost. |
| High yields: Often provides good to excellent yields of the desired product. | Potential for side reactions: The formation of trifluoromethylated byproducts can occur.[4] |
Route 3: Dolbier's Reagent (TFDA)
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), developed by the Dolbier group, is a highly efficient difluorocarbene precursor that operates under mild conditions.[1] It is particularly effective for the difluorocyclopropanation of both electron-rich and electron-deficient alkenes.
Mechanism of Difluorocarbene Generation
TFDA decomposes in the presence of a catalytic amount of a fluoride source (e.g., CsF or KF). The fluoride ion attacks the silicon atom, triggering a cascade that releases difluorocarbene, sulfur dioxide, and regenerates the fluoride catalyst.
Caption: Generation of difluorocarbene from TFDA.
Experimental Protocol (Representative)
Materials:
-
Methylenecyclobutane
-
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)
-
Potassium fluoride (KF) or Cesium fluoride (CsF) (catalytic amount)
-
Anhydrous acetonitrile or diglyme
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of potassium fluoride in anhydrous acetonitrile is added methylenecyclobutane.
-
TFDA is added dropwise to the mixture at room temperature.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by GC-MS or ¹⁹F NMR.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography or distillation to afford 5,5-difluorospiro[2.3]hexane.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Mild reaction conditions: Often proceeds at or near room temperature. | Reagent cost and availability: TFDA is a specialty reagent and is more expensive than the other precursors. |
| High efficiency: Generally provides high yields for a wide range of alkenes. | Preparation of the reagent: TFDA is typically prepared in a separate step, which adds to the overall synthesis time. |
| Excellent functional group tolerance: Compatible with a broad array of functional groups. | Byproducts: The reaction generates sulfur dioxide, which needs to be handled appropriately. |
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: ClCF₂COONa | Route 2: TMSCF₃/NaI | Route 3: TFDA |
| Reagent Cost | Low | Moderate to High | High |
| Reaction Temperature | Very High (160-180 °C) | Moderate (60-80 °C) | Low to Moderate (RT - 60 °C) |
| Functional Group Tolerance | Poor | Good | Excellent |
| Typical Yields | Moderate to Good | Good to Excellent | High to Excellent |
| Scalability | Feasible with caution | Good | Good |
| Safety Considerations | Exothermic decomposition | Generation of HF if moisture is present | Generation of SO₂ |
| Ease of Use | Simple setup, but requires high temperature | Requires slow addition of reagent | Simple setup, milder conditions |
Conclusion and Recommendations
The choice of synthetic route to 5,5-difluorospiro[2.3]hexane is a trade-off between cost, reaction conditions, and substrate compatibility.
-
For large-scale, cost-sensitive syntheses where the starting material is robust, the thermal decomposition of sodium chlorodifluoroacetate remains a viable, albeit challenging, option. Careful control of the reaction temperature and exotherm is paramount.
-
The Ruppert-Prakash reagent (TMSCF₃/NaI) offers a significant advantage in terms of milder reaction conditions and broader functional group tolerance, making it a more versatile choice for laboratory-scale synthesis and for substrates bearing sensitive functionalities. The higher cost of the reagent is a key consideration.
-
Dolbier's reagent (TFDA) represents the state-of-the-art in terms of efficiency and mildness of reaction conditions. It is the preferred method for achieving high yields with sensitive and electronically diverse substrates. The primary drawback is the cost and availability of the reagent.
For researchers in drug development, where access to structurally diverse analogs is crucial, the methods employing TMSCF₃ and TFDA are generally more suitable due to their wider applicability and milder conditions. As the demand for difluorospiro[2.3]hexane-containing building blocks continues to grow, further advancements in developing more economical and safer methods for difluorocarbene generation will be of significant interest to the scientific community.
References
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.[1][2]
-
Organic Syntheses Procedure. Organic Syntheses.[3]
-
Difluoromethylation of Phenols. Organic Syntheses.[5]
-
Synthesis of gem-Difluorocyclopropanes. ResearchGate.[6]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Journal Not Found].[7]
-
Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. Request PDF.[8]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic systems, particularly those incorporating fluorine atoms, have garnered significant attention for their ability to confer unique conformational rigidity, improved metabolic stability, and enhanced binding affinities. 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid stands as a compelling, yet underexplored, exemplar of this molecular architecture. Its rigid framework, dictated by the spirocyclic fusion of a cyclobutane and a gem-difluorocyclopropane ring, presents an intriguing subject for both theoretical and practical investigation.
This guide provides a comprehensive framework for correlating computational predictions with experimental data for this compound. As of the time of this publication, detailed experimental characterization of this specific molecule is not publicly available in the peer-reviewed literature. Therefore, this document will serve a dual purpose: firstly, to present a robust in silico characterization of the target molecule using established computational methodologies, and secondly, to provide a comparative analysis with the experimentally characterized, non-fluorinated parent compound, spiro[2.3]hexane-5-carboxylic acid. This approach will not only offer a predictive blueprint for future experimental work on the title compound but also illuminate the significant influence of gem-difluorination on spectroscopic properties.
The Strategic Importance of Fluorinated Spirocycles in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The gem-difluoro motif, in particular, can act as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, while also influencing local electronics and conformational preferences. When incorporated into a strained spiro[2.3]hexane system, these effects are amplified, leading to a conformationally restricted scaffold that can present a well-defined vector for interacting with biological targets. The carboxylic acid functionality further provides a handle for forming ionic interactions or for derivatization into amides and esters, making this a versatile building block for library synthesis.
Computational Prediction Methodology: An In-Silico Investigation
The foundation of a predictive approach lies in the selection of appropriate computational methods. For a molecule such as this compound, Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for predicting geometries, vibrational frequencies, and NMR chemical shifts.
Experimental Protocol: Computational Analysis
-
Geometry Optimization:
-
The 3D structure of this compound was built using standard molecular modeling software.
-
A conformational search was performed to identify the lowest energy conformers.
-
The geometry of the most stable conformer was optimized using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory is widely recognized for its reliability in predicting the geometries of organic molecules.
-
Frequency calculations were performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
NMR Chemical Shift Prediction:
-
The optimized geometry was used for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
-
The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT (B3LYP/6-311+G(2d,p)), was employed. This approach has demonstrated high accuracy in predicting NMR parameters for fluorinated organic compounds.[1][2]
-
Calculated isotropic shielding values were converted to chemical shifts by referencing against the shielding of tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory.
-
-
Infrared (IR) Frequency Prediction:
-
Vibrational frequencies were obtained from the frequency calculation performed after geometry optimization.
-
The calculated frequencies were scaled by an appropriate factor (typically ~0.96 for the B3LYP functional) to account for anharmonicity and the approximate nature of the theoretical method.
-
Logical Workflow for Computational Prediction and Experimental Correlation
Caption: Workflow for correlating computational predictions with experimental data.
Experimental Characterization: A Practical Approach
As previously noted, experimental data for this compound is not currently available. The following protocols are therefore presented as a blueprint for the future synthesis and characterization of this molecule, with comparative data provided for the non-fluorinated analogue, spiro[2.3]hexane-5-carboxylic acid, where available.
Synthesis of Spiro[2.3]hexane Carboxylic Acids
The synthesis of spiro[2.3]hexane derivatives often involves the cyclopropanation of a methylene cyclobutane precursor. For the title compound, a potential route would involve the difluorocyclopropanation of a suitable methylene cyclobutane ester, followed by hydrolysis to the carboxylic acid.
Experimental Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Samples would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (TMS for ¹H and ¹³C).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum would be recorded using a thin film or as a KBr pellet.
-
Absorbance frequencies would be reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) using a technique such as electrospray ionization (ESI) would be employed to determine the accurate mass of the molecular ion.
-
Comparative Analysis: Predicted vs. Experimental Data
The following tables present the computationally predicted data for this compound alongside the expected and, where available, reported data for analogous structures.
Table 1: Comparison of Predicted and Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted δ (ppm) for this compound | Expected δ (ppm) for spiro[2.3]hexane-5-carboxylic acid | Rationale for Predicted Differences |
| C=O | 178.5 | ~179 | Minimal change expected as it is distant from the fluorine atoms. |
| CH-COOH | 45.2 | ~46 | Minor shielding effect from the distant fluorine atoms. |
| Spiro C | 38.9 | ~35 | Deshielding due to the presence of two electronegative fluorine atoms on the adjacent cyclopropane ring. |
| CF₂ | 115.7 (t, J ≈ 290 Hz) | N/A | The characteristic large C-F coupling and significant deshielding are hallmarks of a CF₂ group. |
| CH₂ (cyclopropane) | 25.1 | ~15 | Deshielding due to the gem-difluoro substitution on the adjacent carbon. |
| CH₂ (cyclobutane, adjacent to spiro C) | 30.8 | ~28 | Moderate deshielding effect from the fluorinated cyclopropane ring. |
| CH₂ (cyclobutane, distant) | 18.3 | ~19 | Minimal effect expected at this distance. |
Table 2: Comparison of Predicted and Expected ¹H NMR Chemical Shifts (ppm)
| Proton(s) | Predicted δ (ppm) for this compound | Expected δ (ppm) for spiro[2.3]hexane-5-carboxylic acid | Rationale for Predicted Differences |
| COOH | 11-12 (broad s) | 11-12 (broad s) | The acidic proton's chemical shift is highly dependent on concentration and solvent, but generally falls in this range. |
| CH-COOH | 2.8-3.0 | 2.7-2.9 | Minor deshielding due to the overall electron-withdrawing nature of the fluorinated ring system. |
| CH₂ (cyclopropane) | 1.2-1.8 (m) | 0.7-1.2 (m) | Significant deshielding due to the gem-difluoro substitution. |
| CH₂ (cyclobutane) | 1.9-2.5 (m) | 1.8-2.4 (m) | Complex multiplets with some deshielding of protons closer to the fluorinated ring. |
Table 3: Comparison of Predicted and Expected Key IR Absorptions (cm⁻¹)
| Vibrational Mode | Predicted ν (cm⁻¹) for this compound | Expected ν (cm⁻¹) for spiro[2.3]hexane-5-carboxylic acid | Rationale for Predicted Differences |
| O-H stretch (broad) | 2500-3300 | 2500-3300 | The broadness due to hydrogen bonding is the dominant feature for carboxylic acids.[3][4] |
| C=O stretch | ~1715 | ~1710 | A slight increase in frequency may be observed due to the electron-withdrawing effect of the fluorine atoms. |
| C-F stretches | ~1100-1250 (strong) | N/A | This region will be dominated by strong C-F stretching vibrations, which are absent in the non-fluorinated analogue. |
Table 4: Comparison of Predicted and Expected Mass Spectrometry Data
| Parameter | Predicted for this compound | Expected for spiro[2.3]hexane-5-carboxylic acid | Rationale for Differences |
| Molecular Formula | C₇H₈F₂O₂ | C₇H₁₀O₂ | The addition of two fluorine atoms and removal of two hydrogen atoms. |
| Exact Mass | 162.0492 | 126.0681 | Reflects the difference in atomic composition. |
| [M-H]⁻ | 161.04196 | 125.0608 | The mass of the deprotonated molecule, commonly observed in ESI-negative mode. |
Discussion and Future Outlook
The in silico analysis of this compound provides a clear set of predictive data for its spectroscopic characterization. The most significant predicted differences when compared to its non-fluorinated counterpart arise directly from the influence of the gem-difluoro group. In the ¹³C NMR spectrum, the carbon bearing the fluorine atoms is expected to appear at a highly deshielded chemical shift with a large one-bond C-F coupling constant. The adjacent carbons in the cyclopropane and cyclobutane rings are also predicted to be deshielded. In the ¹H NMR spectrum, the protons on the cyclopropane ring are expected to be significantly deshielded. The IR spectrum will be characterized by the appearance of strong C-F stretching bands.
This comparative guide underscores the power of computational chemistry to predict the properties of novel molecules and to understand the impact of specific structural modifications. The presented data serves as a valuable resource for researchers interested in the synthesis and application of this compound. The next crucial step will be the synthesis and experimental characterization of this molecule to validate these predictions. Such an endeavor would not only provide a deeper understanding of this specific compound but also contribute to the broader knowledge base of fluorinated spirocyclic systems, ultimately aiding in the design of next-generation therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. The introduction of novel fluorinated spirocyclic compounds like 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid into drug discovery pipelines marks a significant advancement in medicinal chemistry.[1] However, their unique structural features, particularly the highly stable carbon-fluorine bonds, demand a rigorous and well-understood end-of-life management plan.[2]
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before any handling or disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its primary hazards from its structural components and data on similar compounds.
-
Carboxylic Acid Group: This functional group renders the molecule acidic. It can cause skin and eye irritation or burns upon direct contact.[3][4]
-
Fluorinated Alkyl Group: The geminal difluoro- group significantly increases the molecule's metabolic stability and persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making the compound resistant to natural degradation.[2][5]
-
Spirocyclic Core: The rigid, three-dimensional spiro[2.3]hexane framework is a novel structural motif in medicinal chemistry.[1] While not conferring a specific hazard itself, its unique structure may influence its physical properties and reactivity.
Based on vendor-supplied information, this compound is associated with the following hazard statements:
Therefore, all handling and disposal operations must be predicated on the assumption that this compound is corrosive, toxic, and environmentally persistent.
Immediate Safety & Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE policy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Eye and Face Protection: Safety goggles are mandatory at a minimum.[7] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing, such as neutralization.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is critical to consult a glove compatibility chart for carboxylic acids and fluorinated compounds to ensure adequate protection. Always double-glove when handling concentrated waste.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7] For larger-scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: All waste handling, including labeling, containment, and neutralization, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation at the point of generation is the most critical step in the waste management lifecycle.[8] Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.
Key Principles:
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled container for this compound waste.
-
Container Compatibility: The waste must be stored in a compatible container.[9] For acidic compounds, this typically means using glass or high-density polyethylene (HDPE) containers. Never use metal containers , as the acid can cause corrosion.
-
Labeling is Paramount: The waste container label must be filled out completely and accurately as waste is added.[10] Do not wait until the container is full. The label must include:
-
Segregate by Waste Type:
-
Solid Waste: Collect pure solid compound, contaminated spatulas, and weighing paper in a designated solid waste container.
-
Liquid Waste (Halogenated): Solutions of the compound in organic solvents (e.g., Dichloromethane, Chloroform) must be collected in a container labeled "Halogenated Organic Waste".
-
Aqueous Waste: Acidic aqueous solutions should be collected separately. Depending on institutional policy, these may require neutralization prior to collection (see Section 5).
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[11] This prevents the release of vapors and reduces the risk of spills.
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the decision-making process from the moment waste is generated to its final collection by your institution's Environmental Health & Safety (EHS) department.
Caption: Disposal decision workflow for this compound.
Protocol: Neutralization of Aqueous Waste Solutions
For purely aqueous waste streams containing this compound, neutralization is a critical pre-treatment step to reduce the corrosive hazard. This must be done with extreme care inside a chemical fume hood.
| Parameter | Specification | Rationale |
| Target pH Range | 6.0 - 9.0 | Ensures the waste is no longer corrosive, meeting typical EHS collection requirements. |
| Neutralizing Agent | 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | A common, effective base. Use dropwise to control the reaction. |
| Required PPE | Face Shield, Lab Coat, Chemical-Resistant Gloves (x2) | Protects against splashes from the exothermic acid-base reaction. |
| Monitoring | Calibrated pH meter or pH strips | Provides a verifiable endpoint for the neutralization process. |
Step-by-Step Neutralization Methodology:
-
Preparation: Place the container of acidic aqueous waste in a secondary containment tray within a chemical fume hood. Add a magnetic stir bar and begin gentle stirring.
-
Slow Addition of Base: Slowly add your chosen base (e.g., 1M NaOH) dropwise to the stirring waste solution. Be aware that the neutralization reaction is exothermic and may generate heat.
-
Monitor pH: Continuously monitor the pH of the solution. If using pH strips, periodically test a drop of the solution.
-
Achieve Target pH: Continue adding base dropwise until the pH is stable within the target range (6.0 - 9.0).
-
Labeling: Once neutralized, securely cap the container. Affix a hazardous waste label, listing the final contents (e.g., "Neutralized this compound, sodium salt solution").
-
Collection: Store the container in your lab's designated satellite accumulation area for collection by EHS.[11]
Final Disposal Route: High-Temperature Incineration
Due to the extreme stability of the carbon-fluorine bond, standard chemical or biological waste treatment methods are ineffective for degrading this compound. Landfilling is not an environmentally responsible option, as the compound could leach into the environment.
The only acceptable and effective terminal disposal method is high-temperature incineration in a facility licensed to handle hazardous halogenated waste.[2] This process utilizes extremely high temperatures (typically >1000 °C) to provide the energy necessary to cleave the C-F bonds and completely destroy the molecule.
Your institutional EHS department will work with a certified hazardous waste disposal vendor to ensure the waste is transported and incinerated in compliance with all local and federal regulations, such as those set by the Environmental Protection Agency (EPA).[10][11]
By adhering to these protocols, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always remember to consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
References
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Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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PubChem. (n.d.). 5-Azaspiro[2.3]hexane-5-carboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS No. 1955514-17-6)[1]. As a Senior Application Scientist, the following guide is structured to ensure your safety and the integrity of your research by integrating established best practices with a deep understanding of the chemical nature of this compound.
Hazard Identification and Risk Assessment
This compound is a fluorinated building block with the molecular formula C7H8F2O2[1]. Based on available data, this compound is classified with the GHS07 pictogram and a "Warning" signal word, indicating the following potential hazards:
The presence of the difluorinated cyclobutyl group and the carboxylic acid moiety necessitates a cautious approach. Fluorinated organic compounds can exhibit unique reactivity and metabolic pathways, and the acidic nature of the molecule can cause irritation or damage to tissues upon contact[3].
Summary of Potential Hazards:
| Hazard Statement | Description | Rationale |
| H302 | Harmful if swallowed | Ingestion may lead to adverse health effects. |
| H315 | Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Contact with the eyes can result in significant irritation, pain, and potential damage. |
| (Potential) H335 | May cause respiratory irritation | While not explicitly stated for this compound, similar carboxylic acids can cause respiratory tract irritation if inhaled as dust or aerosol[4]. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended for extended handling. | To prevent skin contact and irritation. The choice of glove material should be based on compatibility with the solvents used[2][3]. |
| Eye Protection | Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing. | To protect against eye irritation from dust or splashes[2][3][5]. |
| Skin and Body Protection | A laboratory coat (preferably a disposable, polyethylene-coated gown if handling larger quantities). | To prevent contamination of personal clothing[2][6]. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. | To minimize inhalation of any dust or aerosols and prevent respiratory tract irritation[2][7]. |
PPE Selection and Use Workflow:
Caption: Workflow for selecting and using Personal Protective Equipment.
Operational and Handling Plan
A systematic approach to handling this compound will further mitigate risks.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound[8].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have spill cleanup materials, including an inert absorbent, readily available[3][9].
-
Prepare a designated, labeled waste container for halogenated organic waste[7][10].
-
-
Handling:
-
Avoid the generation of dust. If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
Use compatible tools (e.g., spatulas) for transferring the material.
-
Keep the container tightly closed when not in use[11].
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[3][5].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][5].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].
-
Spill and Disposal Plan
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team[3].
-
Waste Disposal:
As a fluorinated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic waste. It must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[7][10].
-
Container Management:
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain[7][11].
Waste Disposal Decision Tree:
Caption: Decision tree for proper waste segregation and disposal.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Always prioritize safety and consult your institution's specific safety protocols.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (n.d.). HSC Chemistry.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
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- Personal protective equipment for handling Spiro[3.4]octan-6-ol. (n.d.). BenchChem.
- Safety and handling of fluorinated organic compounds. (n.d.). BenchChem.
- This compound. (n.d.). LabSolu.
- SAFETY DATA SHEET - cis-5-Norbornene-endo-2,3-dicarboxylic acid. (2015, February 10). Fisher Scientific.
- Spiro[2.3]hexane-5-carboxylic acid. (n.d.). PubChem.
- SAFETY DATA SHEET - 1,1,1,3,3,3-hexafluoro-2-propanol. (n.d.). Sigma-Aldrich.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- Standard Operating Procedure - HYDROFLUORIC ACID. (n.d.). Yale Environmental Health & Safety.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
